NPEC-caged-(S)-AMPA
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)-2-[1-(2-nitrophenyl)ethoxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O8/c1-8(10-5-3-4-6-13(10)19(24)25)26-16(23)17-12(15(21)22)7-11-9(2)27-18-14(11)20/h3-6,8,12H,7H2,1-2H3,(H,17,23)(H,18,20)(H,21,22)/t8?,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVJRWDYNJZRRP-MYIOLCAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NO1)CC(C(=O)O)NC(=O)OC(C)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)NO1)C[C@@H](C(=O)O)NC(=O)OC(C)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to NPEC-caged-(S)-AMPA for Neurobiological Research
Introduction
NPEC-caged-(S)-AMPA is a photolabile derivative of the potent ionotropic glutamate receptor agonist, (S)-AMPA.[1][2] This compound incorporates the 1-(2-nitrophenyl)ethyl (NPEC) caging group, which renders the (S)-AMPA molecule biologically inactive until it is cleaved by exposure to near-UV light.[1][3][4] This property allows for the precise spatiotemporal control of AMPA receptor activation, making it an invaluable tool for researchers in neuroscience and drug development. By uncaging (S)-AMPA with a focused light source, scientists can mimic synaptic transmission with high fidelity, enabling detailed investigations into synaptic plasticity, receptor mapping, and the functional roles of AMPA receptors in various neural circuits. This guide provides a comprehensive overview of the technical details of this compound, including its physicochemical and photochemical properties, detailed experimental protocols for its use, and a description of the downstream signaling pathways activated upon its photolysis.
Data Presentation
The following tables summarize the key quantitative data for this compound, compiled from various suppliers and research articles.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 379.32 g/mol | |
| Molecular Formula | C₁₆H₁₇N₃O₈ | |
| CAS Number | 1257323-84-4 | |
| Purity | ≥98% (HPLC) | |
| Appearance | White solid | |
| Storage | Store at -20°C | |
| Solubility | Soluble to 5 mM in water with gentle warming, to 100 mM in DMSO |
Table 2: Photochemical Properties
| Property | Value | Source |
| Caging Group | 1-(2-nitrophenyl)ethyl (NPEC) | |
| Wavelength for Uncaging | Near-UV (optimally ~347 nm) | |
| Extinction Coefficient (ε) | 660 M⁻¹cm⁻¹ at 347 nm | |
| Quantum Yield (Φ) | 0.64 |
Signaling Pathways
Upon photolytic release, (S)-AMPA binds to and activates AMPA receptors, which are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system. The activation of these receptors leads to the influx of Na⁺ ions (and Ca²⁺ in the case of GluA2-lacking AMPA receptors), resulting in depolarization of the postsynaptic membrane and the initiation of downstream signaling cascades. Two critical pathways influenced by AMPA receptor activation are Long-Term Potentiation (LTP), a cellular correlate of learning and memory, and excitotoxicity, a pathological process involved in various neurological disorders.
AMPA Receptor Signaling in Long-Term Potentiation (LTP)
LTP induction at many synapses, particularly in the hippocampus, is triggered by a strong depolarization that relieves the Mg²⁺ block of NMDA receptors, allowing for Ca²⁺ influx. This rise in intracellular Ca²⁺ activates several kinases, most notably Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). CaMKII activation leads to the phosphorylation of AMPA receptor subunits (e.g., Ser831 on GluA1) and the trafficking of additional AMPA receptors to the postsynaptic density, thereby strengthening the synapse.
References
- 1. portlandpress.com [portlandpress.com]
- 2. This compound | CAS 1257323-84-4 | Tocris Bioscience [tocris.com]
- 3. New caged neurotransmitter analogs selective for glutamate receptor sub-types based on methoxynitroindoline and nitrophenylethoxycarbonyl caging groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
An In-depth Technical Guide to the Mechanism of Action of NPEC-caged-(S)-AMPA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the photolabile compound NPEC-caged-(S)-AMPA, detailing its mechanism of action, experimental applications, and the underlying signaling pathways it activates. The information is intended for researchers in neuroscience, pharmacology, and drug development seeking to utilize this tool for precise spatiotemporal control of AMPA receptor activation.
Core Mechanism of Action
This compound is a synthetic derivative of the potent AMPA receptor agonist, (S)-AMPA. The agonist's activity is temporarily blocked by a photolabile caging group, 1-(2-nitrophenyl)ethyl (NPEC). This "caged" compound is biologically inert, allowing for its delivery to a biological system without activating AMPA receptors.[1][2] Upon illumination with near-UV light, the NPEC group undergoes rapid photolysis, releasing the active (S)-AMPA molecule.[3][4] This uncaging event provides precise temporal and spatial control over the activation of AMPA receptors, making it an invaluable tool for studying synaptic transmission and plasticity.[5]
The photolysis reaction is efficient, characterized by a defined quantum yield and extinction coefficient, ensuring reliable and reproducible uncaging. The released (S)-AMPA then binds to and activates AMPA receptors, which are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. This activation leads to the opening of the receptor's ion channel, primarily allowing the influx of sodium ions (Na+) and, in the case of calcium-permeable AMPA receptors, calcium ions (Ca2+), resulting in depolarization of the postsynaptic membrane.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and the electrophysiological responses elicited by its photolysis.
Table 1: Photochemical Properties of this compound
| Parameter | Value | Reference |
| Extinction Coefficient (ε) at 347 nm | 660 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | 0.64 | |
| Recommended Uncaging Wavelength | Near-UV (e.g., 347 nm) | |
| Solubility | Soluble to 5 mM in water with gentle warming and to 100 mM in DMSO | |
| Stability | Stable in solution when protected from light. |
Table 2: Electrophysiological Properties of AMPA Receptor Currents Evoked by Uncaged (S)-AMPA
| Parameter | Typical Value Range | Experimental Conditions | Reference |
| Rise Time (10-90%) | 0.2 - 1 ms | Whole-cell voltage-clamp, -60 to -70 mV holding potential | |
| Decay Time Constant (τ) | 1.3 - 50 ms | Whole-cell voltage-clamp, varies with subunit composition and synaptic location | |
| Single-Channel Conductance | 5 - 30 pS | Dependent on subunit composition and phosphorylation state | |
| Reversal Potential | ~0 mV | Standard extracellular and intracellular solutions |
Experimental Protocols
Two-Photon Flash Photolysis of this compound in Brain Slices
This protocol describes the procedure for uncaging this compound at single dendritic spines using two-photon microscopy combined with whole-cell patch-clamp recording.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipette
-
Brain slice preparation of the region of interest
-
Two-photon microscope with a Ti:sapphire laser
-
Patch-clamp amplifier and recording setup
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour at room temperature.
-
Loading of Caged Compound: Perfuse the recording chamber with aCSF containing this compound at a working concentration (e.g., 1-5 mM). Ensure the solution is protected from light.
-
Whole-Cell Patch-Clamp Recording:
-
Visually identify a neuron for recording using differential interference contrast (DIC) optics.
-
Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette filled with internal solution.
-
Record baseline synaptic activity in voltage-clamp mode, holding the membrane potential at -70 mV to isolate AMPA receptor-mediated currents.
-
-
Two-Photon Uncaging:
-
Switch to the two-photon imaging mode to visualize dendritic spines.
-
Position the laser spot over the head of a single dendritic spine.
-
Deliver a short laser pulse (e.g., 1-5 ms) at a wavelength of ~720 nm to induce two-photon photolysis of the this compound.
-
-
Data Acquisition and Analysis:
-
Record the resulting excitatory postsynaptic current (EPSC).
-
Analyze the amplitude, rise time, and decay kinetics of the uncaging-evoked EPSC (uEPSC).
-
Repeat the uncaging stimulus at different locations or under different experimental conditions to investigate synaptic properties.
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Whole-Cell Voltage-Clamp Recording of AMPA Receptor Currents
This protocol outlines the general procedure for recording AMPA receptor-mediated currents in cultured neurons or brain slices.
Solutions:
-
External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution: Containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, and 40 HEPES, pH adjusted to 7.2 with KOH.
Procedure:
-
Cell Preparation: Prepare cultured neurons or acute brain slices as described in the previous protocol.
-
Recording Setup:
-
Place the preparation in a recording chamber on the stage of an upright microscope.
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Continuously perfuse with oxygenated aCSF.
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-
Pipette Preparation:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.
-
Fill the pipette with the internal solution.
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-
Giga-seal Formation and Whole-Cell Access:
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Approach a neuron with the patch pipette while applying positive pressure.
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Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
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-
Voltage-Clamp Recording:
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Clamp the membrane potential at -70 mV to record inward AMPA receptor-mediated currents.
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Apply stimuli (e.g., electrical stimulation of afferent fibers or photolysis of caged compounds) to evoke synaptic currents.
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Record the currents using a patch-clamp amplifier and data acquisition software.
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-
Pharmacological Isolation: To isolate AMPA receptor currents, NMDA receptor antagonists (e.g., AP5) and GABAA receptor antagonists (e.g., picrotoxin) can be added to the external solution.
Signaling Pathways and Visualizations
Activation of AMPA receptors by uncaged (S)-AMPA initiates a cascade of intracellular signaling events, particularly when calcium-permeable AMPA receptors are present. These pathways are crucial for synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).
AMPA Receptor Downstream Signaling
Upon activation and subsequent Ca2+ influx, several key protein kinases are activated, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). These kinases phosphorylate specific serine and threonine residues on the intracellular C-terminal tails of AMPA receptor subunits, primarily GluA1. This phosphorylation can modulate the receptor's channel conductance, open probability, and trafficking to and from the synaptic membrane.
Caption: Downstream signaling cascade following AMPA receptor activation.
Experimental Workflow for this compound Uncaging
The following diagram illustrates the typical workflow for an experiment utilizing this compound to study synaptic function.
Caption: Experimental workflow for uncaging experiments.
Logical Relationship of Photolysis and Receptor Activation
This diagram outlines the logical sequence of events from photostimulation to the physiological response.
Caption: Sequence of events from photolysis to cellular response.
References
- 1. Activation Kinetics of AMPA Receptor Channels Reveal the Number of Functional Agonist Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity Level-Dependent Synapse-Specific AMPA Receptor Trafficking Regulates Transmission Kinetics | Journal of Neuroscience [jneurosci.org]
- 3. Molecular Mechanisms of AMPA Receptor Trafficking in the Nervous System [mdpi.com]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Power of Caged Compounds
An In-depth Technical Guide on the Core Photolysis Principle of NPEC-caged-(S)-AMPA
This guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the photolysis principle of this compound. It covers the core mechanism, quantitative data, experimental protocols, and relevant biological pathways, offering a comprehensive resource for utilizing this powerful tool in neuroscience and pharmacology.
Caged compounds are biologically active molecules rendered inert by a covalently attached, light-sensitive protecting group, known as a "cage".[1] This chemical modification allows for the precise control over the release of the active molecule. When illuminated by light of a specific wavelength, typically in the UV spectrum, the cage undergoes a photochemical reaction, breaking the covalent bond and releasing the active compound with high spatiotemporal resolution.[2] This technique is invaluable in experimental neuroscience for isolating post-synaptic receptor activation from presynaptic processes and for the detailed pharmacological dissection of signaling pathways.[3]
(S)-AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) is a potent synthetic agonist for the AMPA receptor, a primary mediator of fast excitatory neurotransmission in the central nervous system.[4][5] this compound is a photolabile derivative where the agonist's activity is blocked by a 1-(2-nitrophenyl)ethyl (NPEC) caging group. This allows researchers to deliver (S)-AMPA to a specific location and release it on demand with a pulse of light.
Core Principle: The NPEC Photolysis Reaction
The utility of this compound hinges on the photolysis reaction of the NPEC group. The process is initiated when the nitroaromatic chromophore of the cage absorbs a photon.
Mechanism of Photolysis:
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Photoexcitation: The NPEC cage absorbs a photon of near-UV light, transitioning the nitro group to an excited state.
-
Intramolecular Rearrangement: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon.
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Intermediate Formation: This leads to the formation of an unstable aci-nitro intermediate.
-
Cleavage and Release: The intermediate rapidly rearranges and fragments, releasing the free (S)-AMPA molecule, carbon dioxide, and a 2-nitrosoacetophenone byproduct.
This uncaging reaction is rapid, allowing for the release of the agonist on a timescale that can mimic natural synaptic transmission.
Quantitative Data for Experimental Design
The efficiency and application of this compound are defined by its photochemical properties. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Description |
| One-Photon (1P) Absorption Max (λmax) | ~347-350 nm | Optimal wavelength for single-photon excitation to trigger photolysis. |
| Extinction Coefficient (ε) | 660 M⁻¹cm⁻¹ at 347 nm | A measure of how strongly the cage absorbs light at a specific wavelength. |
| Quantum Yield (Φ) | ~0.64 | The efficiency of converting an absorbed photon into a successful uncaging event. |
| Two-Photon (2P) Uncaging Wavelength | ~720 nm | Optimal wavelength for two-photon excitation, which provides higher spatial resolution. |
| Two-Photon Cross-Section (σ₂) | ~0.06 GM (Goeppert-Mayer units) at 730 nm (for similar MNI-caged glutamate) | A measure of the efficiency of simultaneous two-photon absorption. |
Experimental Protocols
Precise experimental methodology is critical for successful uncaging experiments. Below are generalized protocols for both one-photon and two-photon applications.
Stock Solution Preparation
-
Reagent: this compound powder.
-
Solvent: High-purity dimethyl sulfoxide (DMSO) for a concentrated stock (e.g., 10-50 mM) or directly into the aqueous experimental buffer.
-
Procedure:
-
Dissolve the powder in the chosen solvent. Vortex until fully dissolved.
-
Centrifuge briefly to pellet any insoluble particulates.
-
Store DMSO stock solutions at -20°C, protected from light. Aqueous solutions should be prepared fresh daily.
-
-
Working Concentration: The final concentration in the experimental bath is typically in the range of 100 µM to 500 µM.
One-Photon (Wide-Field) Uncaging Protocol
-
Preparation: Prepare the biological sample (e.g., acute brain slices, cultured neurons) in a recording chamber on a microscope stage.
-
Perfusion: Perfuse the sample with artificial cerebrospinal fluid (aCSF) or another suitable buffer.
-
Application: Add this compound to the perfusion solution at the desired final concentration. Allow 5-10 minutes for equilibration.
-
Light Source: Use a flash lamp or a near-UV laser (e.g., 355 nm) coupled to the microscope.
-
Photolysis: Deliver brief flashes of UV light (e.g., 1-10 ms duration) to the area of interest. The light intensity and duration should be calibrated to evoke a physiological response without causing photodamage.
-
Recording: Use patch-clamp electrophysiology or calcium imaging to record the cellular response to the released AMPA.
Two-Photon (Point-Scan) Uncaging Protocol
-
Preparation & Application: Follow steps 1-3 from the one-photon protocol.
-
Light Source: Use a mode-locked Ti:Sapphire laser tuned to ~720 nm, integrated into a two-photon microscope. Two-photon excitation confines photolysis to the focal volume, providing subcellular resolution.
-
Photolysis: Deliver short trains of laser pulses (e.g., 0.5-5 ms) to a specific point of interest, such as a single dendritic spine. This allows for the precise mapping of receptor distribution and function.
-
Recording: Record the resulting excitatory postsynaptic currents (EPSCs) or potentials via whole-cell patch-clamp.
Visualizing Pathways and Workflows
AMPA Receptor Signaling
Upon uncaging, the released (S)-AMPA binds to its receptors, initiating a signaling cascade. AMPA receptors are ionotropic channels that, upon activation by glutamate or an agonist like AMPA, primarily permit the influx of sodium (Na⁺) ions, leading to depolarization of the postsynaptic membrane. Certain AMPA receptor subtypes are also permeable to calcium (Ca²⁺), which can trigger various downstream signaling pathways involved in synaptic plasticity.
Caption: Signaling pathway initiated by the photolytic release of (S)-AMPA.
General Experimental Workflow
A typical uncaging experiment follows a logical progression from sample preparation to data analysis.
Caption: A generalized workflow for a typical photolysis experiment.
References
In-Depth Technical Guide to NPEC-caged-(S)-AMPA
This technical guide provides a comprehensive overview of the structure, properties, and application of NPEC-caged-(S)-AMPA, a critical tool for researchers in neuroscience and drug development. This document details the chemical characteristics, experimental protocols for its use, and the signaling pathways it modulates, offering a core resource for professionals in the field.
Core Structure and Properties
This compound is a photolabile derivative of the potent ionotropic glutamate receptor agonist, (S)-AMPA. The caging group, 1-(2-nitrophenyl)ethyl (NPEC), renders the (S)-AMPA molecule biologically inactive until it is cleaved by photolysis, typically using near-UV light. This allows for precise spatial and temporal control over the activation of AMPA receptors in biological systems.
The fundamental chemical and physical properties of this compound are summarized in the table below, providing key data for experimental design and application.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₇N₃O₈ | [1] |
| Molecular Weight | 379.32 g/mol | [1][2] |
| CAS Number | 1257323-84-4 | [1][2] |
| Appearance | Powder | |
| Purity | ≥98% (HPLC) or ≥99% | |
| Solubility | Soluble to 5 mM in water with gentle warming; Soluble to 100 mM in DMSO | |
| Storage | Store at -20°C | |
| Extinction Coefficient (ε₃₄₇) | 660 M⁻¹cm⁻¹ | |
| Quantum Yield (φ) | 0.64 |
Photolysis and Uncaging Mechanism
The utility of this compound lies in its ability to be precisely activated by light. The NPEC caging group is designed to be stable under physiological conditions but susceptible to cleavage upon absorption of photons in the near-UV spectrum. The photolysis reaction releases the active (S)-AMPA molecule, a nitroso-ketone byproduct, and a proton.
Caption: Photolysis of this compound by near-UV light to release active (S)-AMPA.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is based on established protocols for caging amino acids with the NPEC group. A detailed protocol can be found in the publication by Palma-Cerda et al. (2012), Neuropharmacology. The general steps involve the protection of the amino group of (S)-AMPA with the NPEC chloroformate derivative. Purification is typically achieved through chromatographic techniques to ensure high purity for biological experiments.
Handling and Storage
-
Storage: this compound should be stored at -20°C in a desiccated environment to prevent degradation.
-
Solution Preparation: For aqueous solutions, dissolve this compound in water with gentle warming to a maximum concentration of 5 mM. For higher concentrations, up to 100 mM, dimethyl sulfoxide (DMSO) can be used as a solvent. It is recommended to prepare fresh solutions for each experiment to ensure optimal activity.
Photolysis (Uncaging) Protocol
The following provides a general protocol for the photolysis of this compound in a biological preparation, such as brain slices. The specific parameters may need to be optimized for the experimental setup and biological question.
-
Preparation of Caged Compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration in the extracellular recording solution. Typical working concentrations range from micromolar to low millimolar, depending on the desired concentration of uncaged AMPA.
-
Light Source: A suitable near-UV light source is required. This can be a flash lamp, a laser, or a high-power LED. A nitrogen pulsed laser (337 nm) or other sources providing light around 340-380 nm are effective.
-
Light Delivery: The UV light can be delivered through the objective of a microscope for precise spatial control (e.g., two-photon uncaging) or via an optical fiber for targeted illumination of a larger area.
-
Calibration: It is crucial to calibrate the light source to determine the amount of uncaged AMPA released per light pulse. This can be done by measuring the physiological response (e.g., postsynaptic current) to a known concentration of AMPA and comparing it to the response elicited by photolysis.
-
Experimental Procedure:
-
Perfuse the biological preparation with the solution containing this compound.
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Position the light source to illuminate the desired region of interest.
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Deliver light pulses of controlled duration and intensity to uncage (S)-AMPA.
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Record the biological response (e.g., electrophysiological recording, calcium imaging).
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AMPA Receptor Signaling Pathway
Upon uncaging, (S)-AMPA binds to and activates AMPA receptors, which are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system. The activation of AMPA receptors leads to the influx of sodium ions (and in some cases, calcium ions), resulting in depolarization of the postsynaptic membrane and the initiation of downstream signaling cascades. These pathways are fundamental to synaptic plasticity, learning, and memory.
Caption: Simplified signaling pathway upon activation of AMPA receptors by uncaged (S)-AMPA.
Conclusion
This compound is an invaluable tool for the precise investigation of AMPA receptor function in a variety of biological contexts. Its well-defined chemical and photophysical properties, combined with the ability to control its activation with high spatiotemporal resolution, make it a cornerstone of modern neuroscience research. This guide provides the essential information for researchers and drug development professionals to effectively utilize this powerful compound in their studies of excitatory neurotransmission and synaptic plasticity.
References
NPEC-caged-(S)-AMPA: A Technical Guide to its Photochemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the photochemical properties of NPEC-caged-(S)-AMPA, a critical tool for the precise spatiotemporal control of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor activation. This document details the extinction coefficient and quantum yield of this caged compound, outlines the experimental protocols for their determination, and explores the downstream signaling pathways activated upon photorelease of (S)-AMPA.
Core Photochemical and Physical Properties
This compound is a photolabile derivative of the potent AMPA receptor agonist, (S)-AMPA. The 1-(2-nitrophenyl)ethyl (NPEC) caging group renders the (S)-AMPA molecule biologically inactive until it is cleaved by near-ultraviolet (UV) light. This property allows for the controlled release of the agonist in both time and space, enabling researchers to investigate the dynamics of AMPA receptor signaling with high precision.
The key quantitative photochemical parameters of this compound are summarized in the table below.
| Parameter | Value | Wavelength | Reference |
| Molar Extinction Coefficient (ε) | 660 M⁻¹cm⁻¹ | 347 nm | [1] |
| Quantum Yield (Φ) | 0.64 | Near-UV | [1] |
These values indicate that this compound efficiently absorbs light in the near-UV spectrum and has a high probability of undergoing photolysis upon photon absorption, making it a highly effective tool for uncaging experiments.
Experimental Protocols
The determination of the extinction coefficient and quantum yield is fundamental to characterizing any caged compound. Below are detailed methodologies for these key experiments.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using UV-Visible spectrophotometry and the Beer-Lambert law.
Materials and Equipment:
-
This compound
-
High-purity solvent (e.g., aqueous buffer at a specific pH)
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes with a defined path length (typically 1 cm)
-
Analytical balance and volumetric flasks for preparing solutions of known concentration
Procedure:
-
Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for this compound, which is in the near-UV range (around 347 nm).
-
Use the solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of each of the prepared solutions at λmax.
-
-
Data Analysis:
-
Plot the measured absorbance values on the y-axis against the corresponding molar concentrations on the x-axis.
-
According to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration), the resulting plot should be a straight line passing through the origin.
-
The molar extinction coefficient (ε) is calculated from the slope of this line (slope = εb). For a 1 cm path length cuvette, the slope is equal to the extinction coefficient.
-
Workflow for Molar Extinction Coefficient Determination
Caption: Workflow for determining the molar extinction coefficient.
Determination of Quantum Yield
The quantum yield (Φ) of a photochemical reaction is the fraction of molecules that undergo a specific reaction (in this case, photolysis) for each photon absorbed. The comparative method, using a well-characterized actinometer as a reference standard, is a common approach.
Materials and Equipment:
-
This compound solution of known concentration and absorbance
-
Actinometer solution with a known quantum yield at the excitation wavelength (e.g., ferrioxalate)
-
Monochromatic light source (e.g., a laser or a lamp with a monochromator)
-
Photodetector to measure light intensity
-
Reaction cell or cuvette
-
UV-Vis spectrophotometer
Procedure:
-
Actinometer Preparation and Irradiation:
-
Prepare a solution of the chemical actinometer.
-
Irradiate the actinometer solution with the monochromatic light source for a specific period.
-
Measure the change in absorbance of the actinometer solution to determine the number of photons absorbed.
-
-
Sample Preparation and Irradiation:
-
Prepare a solution of this compound with a similar absorbance to the actinometer at the irradiation wavelength.
-
Irradiate the sample solution under identical conditions (same light source, geometry, and duration) as the actinometer.
-
-
Quantification of Photoproduct:
-
After irradiation, determine the concentration of the photoreleased (S)-AMPA or the disappearance of the this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or by monitoring the change in the absorption spectrum.
-
-
Calculation of Quantum Yield:
-
The quantum yield of this compound (Φ_sample) is calculated using the following formula: Φ_sample = Φ_ref * (moles of sample photolyzed / moles of actinometer reacted)
-
Where Φ_ref is the known quantum yield of the actinometer.
-
Workflow for Quantum Yield Determination (Comparative Method)
Caption: Workflow for determining the quantum yield.
AMPA Receptor Signaling Pathways
Upon photolytic release, (S)-AMPA binds to and activates AMPA receptors, which are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. The activation of AMPA receptors initiates several downstream signaling cascades.
Canonical Ionotropic Signaling
The primary and most rapid signaling event following AMPA receptor activation is the influx of cations, predominantly sodium ions (Na⁺), into the postsynaptic neuron.
-
(S)-AMPA Binding: Photoreleased (S)-AMPA binds to the ligand-binding domain of the AMPA receptor.
-
Channel Opening: This binding induces a conformational change in the receptor, opening its integral ion channel.
-
Sodium Influx: A strong electrochemical gradient drives Na⁺ ions into the cell.
-
Depolarization: The influx of positive charge leads to a rapid depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP). If this depolarization reaches the threshold, it can trigger an action potential.
Canonical AMPA Receptor Ionotropic Signaling Pathway
Caption: Canonical AMPA receptor ionotropic signaling.
Metabotropic-like Signaling via Lyn Kinase
In addition to its function as an ion channel, the AMPA receptor can also initiate intracellular signaling cascades in a manner akin to metabotropic receptors. This pathway involves the activation of the Src-family tyrosine kinase, Lyn.
-
(S)-AMPA Binding and Receptor Activation: Similar to the ionotropic pathway, the process begins with the binding of (S)-AMPA to the AMPA receptor.
-
Lyn Kinase Activation: This leads to the activation of Lyn kinase, which is physically associated with the AMPA receptor.
-
MAPK Pathway Activation: Activated Lyn kinase initiates the mitogen-activated protein kinase (MAPK) signaling cascade.
-
Gene Expression Changes: The MAPK pathway ultimately leads to the phosphorylation of transcription factors in the nucleus, altering gene expression. A key target is the gene for Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in synaptic plasticity, learning, and memory.
AMPA Receptor Metabotropic-like Signaling Pathway
Caption: AMPA receptor metabotropic-like signaling.
References
The Imperative of Inertness: A Technical Guide to the Pre-Photolysis Behavior of Caged Compounds
For Researchers, Scientists, and Drug Development Professionals
The Core Principle: Pre-Photolysis Inactivity
A caged compound is designed to be a biologically inactive precursor of an active molecule.[1][2] The "cage," a photolabile protecting group, sterically and/or electronically hinders the active molecule from interacting with its biological target.[1] Therefore, the ideal caged compound should act as neither an agonist nor an antagonist at its target receptor or enzyme before light activation.[1]
However, achieving complete biological inertness can be challenging. The caging moiety can sometimes confer unexpected pharmacological properties to the molecule, leading to off-target effects. For instance, some caged versions of ATP and the neurotransmitter GABA have been shown to act as antagonists at their respective receptors.[3] Similarly, certain caged glutamates have been found to inhibit GABA-A receptors.
Quantitative Assessment of Biological Inertness
To ensure the validity of experimental results, it is crucial to quantitatively assess the biological activity of a caged compound in its pre-photolysis state. This is typically achieved by measuring key pharmacological parameters such as the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), or the equilibrium dissociation constant (Kd). The following tables summarize available data for several classes of caged compounds.
Table 1: Pre-Photolysis Activity of Caged Neurotransmitters
| Caged Compound | Target Receptor/System | Pre-Photolysis Activity | Uncaged Ligand Activity | Reference |
| MNI-caged-γ-D-glutamyl-glycine | Glutamate Receptors | No reported actions on glutamate receptors or transporters at ≤10 mM | γ-DGG is a glutamate receptor antagonist | |
| CNB-caged-glutamate | NMDA Receptors | Inhibitory effects at non-saturating glycine concentrations | Glutamate is an agonist | |
| NI- and MNI-caged-glutamate | NMDA Receptors | Inert under conditions where CNB-caged-glutamate shows inhibition | Glutamate is an agonist | |
| Nitroindolinyl-caged GABA | GABA-A Receptors | Antagonistic activity | GABA is an agonist | |
| Nitroindolinyl-caged glutamate | GABA-A Receptors | Antagonistic activity | Glutamate has no activity at GABA-A receptors |
Table 2: Pre- and Post-Photolysis Properties of Caged Ca2+ Chelators
| Caged Chelator | Kd for Ca2+ (Before Photolysis) | Kd for Ca2+ (After Photolysis) | Fold Change in Affinity | Reference |
| NP-EGTA | 80 nM | >1 mM | ~12,500 | |
| DM-Nitrophen | 5 nM | >3 mM | >600,000 | |
| nitr-5 | 145 nM | 6.3 µM | ~43 | |
| diazo-2 | 2.2 µM | 73 nM | ~0.03 (affinity increases) | |
| NDBF-EGTA | 5 nM (at pH 7.8) | ~1 mM | ~140,000 |
Table 3: Pre-Photolysis Activity of Caged ATP
| Caged Compound | Target System | Pre-Photolysis Activity | Uncaged Ligand Activity | Reference |
| NPE-caged-ATP | Alkaline Phosphatase | Binds to the enzyme prior to photolysis | ATP is a substrate |
Experimental Protocols for Assessing Biological Inertness
Verifying the biological inertness of a caged compound is a critical step before its use in experiments. Below are detailed methodologies for key experiments to quantify the pre-photolysis activity of caged compounds.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing Receptor Antagonism
This protocol is designed to test whether a caged compound acts as an antagonist at a specific ligand-gated ion channel.
Objective: To determine the IC50 value of a caged compound on its target receptor.
Materials:
-
Cells expressing the receptor of interest (e.g., HEK293 cells transfected with GABA-A receptors, or primary neurons).
-
Whole-cell patch-clamp setup (amplifier, micromanipulator, perfusion system, microscope).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Artificial cerebrospinal fluid (aCSF) or other appropriate extracellular solution.
-
Intracellular solution (e.g., K-Gluconate based).
-
The caged compound and its corresponding uncaged agonist.
-
A known antagonist for the receptor (positive control).
Procedure:
-
Cell Preparation: Plate the cells on coverslips a few days prior to recording.
-
Setup Preparation: Turn on all equipment and perfuse the recording chamber with aCSF at a constant rate (e.g., 1.5 mL/min).
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ and fill with intracellular solution.
-
Obtaining a Whole-Cell Recording:
-
Place the coverslip in the recording chamber.
-
Approach a cell with the patch pipette while applying positive pressure.
-
Form a gigaohm seal ( >1 GΩ) by applying gentle suction.
-
Rupture the cell membrane with a brief pulse of stronger suction to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential appropriate for the receptor being studied (e.g., -60 mV for GABA-A receptors).
-
Apply the uncaged agonist at a concentration that elicits a submaximal response (e.g., EC20 or EC50). This will be your control response.
-
After establishing a stable baseline response to the agonist, co-apply the caged compound at increasing concentrations along with the agonist.
-
Record the current response at each concentration of the caged compound.
-
Include a wash-out step with the agonist alone to ensure the effect of the caged compound is reversible.
-
As a positive control, apply a known antagonist to confirm the inhibition of the receptor current.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of the caged compound.
-
Normalize the current amplitudes to the control response.
-
Plot the normalized response against the logarithm of the caged compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro Kinase Assay for Assessing Enzyme Inhibition
This protocol is used to determine if a caged compound, such as caged ATP, inhibits the activity of a kinase.
Objective: To measure the inhibitory effect of a caged compound on a specific kinase.
Materials:
-
Purified recombinant kinase.
-
Kinase substrate (e.g., a peptide or protein).
-
The caged compound (e.g., caged ATP) and its uncaged counterpart (ATP).
-
Kinase assay buffer (containing MgCl2).
-
A method for detecting kinase activity (e.g., ADP-Glo™ Kinase Assay, which measures ADP production, or phosphospecific antibodies).
-
96-well plates.
-
Plate reader (for luminescence or fluorescence detection).
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, caged compound, and ATP in kinase assay buffer.
-
Assay Setup:
-
In a 96-well plate, add the kinase and the caged compound at various concentrations.
-
Include a positive control (kinase + ATP, no caged compound) and a negative control (kinase only, no ATP or caged compound).
-
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).
-
Reaction Termination and Detection:
-
Stop the reaction according to the detection kit's instructions (e.g., by adding a reagent that depletes remaining ATP).
-
Add the detection reagent that measures the product of the kinase reaction (e.g., ADP).
-
-
Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis:
-
Subtract the background signal (negative control) from all measurements.
-
Normalize the kinase activity at each concentration of the caged compound to the activity of the positive control.
-
Plot the normalized activity against the logarithm of the caged compound concentration and fit the data to determine the IC50 value.
-
Protocol 3: Competitive Ligand Binding Assay
This protocol assesses the ability of a caged compound to compete with a known radiolabeled ligand for binding to a receptor.
Objective: To determine the binding affinity (Ki) of a caged compound for a specific receptor.
Materials:
-
Membrane preparation from cells or tissues expressing the receptor of interest.
-
A radiolabeled ligand with high affinity for the receptor.
-
The caged compound.
-
Assay buffer.
-
96-well filtration plates.
-
Vacuum manifold.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the caged compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filtration plate to separate the bound from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the amount of bound radioligand as a function of the logarithm of the caged compound concentration.
-
Fit the data to a one-site competition binding model to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
Visualization of Signaling Pathways and Experimental Workflows
Understanding the context in which caged compounds are used is essential. The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway and a generalized workflow for assessing biological inertness.
Conclusion
The power of caged compounds as tools for dissecting complex biological processes is undeniable. However, their utility is fundamentally dependent on their biological inertness before photolysis. This guide has provided a framework for understanding and assessing this critical property. By carefully quantifying pre-photolysis activity and adhering to rigorous experimental protocols, researchers can confidently employ caged compounds to illuminate the intricate workings of the cell with high fidelity. The continued development of new caging strategies aims to further minimize off-target effects, enhancing the precision of this powerful technology.
References
Unlocking Neural Circuits: A Technical Guide to Caged Neurotransmitters in Neuroscience
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Caged neurotransmitters represent a powerful class of optochemical tools that provide neuroscientists with unprecedented spatiotemporal control over neural signaling. By rendering a neurotransmitter biologically inert with a photolabile protecting group, researchers can command its release at precise locations and times using focused light. This technique has become indispensable for mapping neural circuits, investigating synaptic plasticity, and dissecting the complex signaling cascades that underpin brain function and disease. This guide provides an in-depth overview of the core principles, quantitative properties, and key applications of caged neurotransmitters, complete with detailed experimental protocols and visual representations of associated workflows and signaling pathways.
Core Principles of Neurotransmitter Caging
Caged compounds are signaling molecules, such as glutamate or GABA, that have been inactivated by the covalent attachment of a photolabile protecting group, often called a "caging group".[1][2][3] This modification blocks the neurotransmitter's ability to bind to its receptor.[4] The caged molecule, which is otherwise stable and biologically inert at its target receptor, can be introduced into a biological preparation, such as a brain slice.[5]
The activation, or "uncaging," occurs when the preparation is illuminated with light of a specific wavelength. The caging group absorbs a photon (or two photons in the case of two-photon excitation), triggering a photochemical reaction that cleaves the covalent bond and releases the active neurotransmitter in its native form. This process happens on a microsecond to millisecond timescale, allowing for a rapid, localized increase in neurotransmitter concentration that can mimic physiological synaptic release.
Two-photon (2P) excitation offers significant advantages over traditional one-photon (1P) uncaging. By using a focused infrared laser, 2P excitation is confined to a femtoliter-sized focal volume, providing true three-dimensional spatial resolution and minimizing off-target effects and photodamage to the surrounding tissue. This precision enables the stimulation of individual dendritic spines, the primary sites of excitatory synapses in the brain.
Properties of Common Caged Neurotransmitters
The choice of a caged compound is dictated by the specific experimental requirements. Key parameters include the quantum yield (the efficiency of photorelease per absorbed photon), the absorption wavelength, and the two-photon action cross-section (a measure of two-photon absorption efficiency). The ideal caged compound exhibits high water solubility, stability at physiological pH, biological inertness before photolysis, and rapid release kinetics. However, a critical consideration is potential off-target pharmacology; for instance, many caged glutamates, particularly at the high concentrations used for 2P uncaging, can act as antagonists at GABA-A receptors.
Below is a summary of quantitative properties for several widely used caged neurotransmitters.
| Caged Compound | Parent Neurotransmitter | Photolysis Type | Optimal Wavelength (nm) | Quantum Yield (Φ) | 2P Action Cross-Section (GM) | Key Features & Considerations |
| MNI-Glutamate | L-Glutamate | 1P / 2P | ~350 (1P), 720 (2P) | 0.065 - 0.085 | ~0.06 | The most widely used compound for 2P uncaging; well-characterized but antagonizes GABA-A receptors at mM concentrations. |
| CDNI-Glutamate | L-Glutamate | 1P / 2P | ~360 (1P), 720 (2P) | ~0.6 | Higher than MNI-Glu | Higher quantum yield allows for use at lower concentrations, potentially reducing side effects. |
| RuBi-GABA | GABA | 1P / 2P | ~450 (1P), ~800 (2P) | ~0.04 - 0.08 | Lower 2P efficiency | Excitable with visible light, reducing phototoxicity; useful for optical silencing of neurons. |
| RuBi-Glutamate | L-Glutamate | 1P / 2P | ~450 (1P), ~800 (2P) | High | Usable for 2P uncaging | High quantum efficiency allows use at lower concentrations, partly avoiding GABAergic blockade. |
| DEAC450-Glutamate | L-Glutamate | 1P / 2P | ~450 (1P), 900 (2P) | ~0.39 | ~0.5 | Red-shifted absorption allows for two-color uncaging experiments in combination with MNI/CDNI compounds. |
(Note: Values are approximate and can vary based on experimental conditions. 1 GM = 1 Göppert-Mayer unit = 10⁻⁵⁰ cm⁴·s·photon⁻¹)
Applications in Neuroscience
High-Resolution Circuit Mapping
One of the primary applications of caged neurotransmitters is the functional mapping of synaptic circuits. By systematically uncaging glutamate at different locations within a brain slice while recording from a postsynaptic neuron, researchers can identify and quantify the strength of synaptic inputs. This laser-scanning photostimulation (LSPS) technique generates detailed maps of excitatory and inhibitory connections to a single cell, revealing the micro-architecture of neural networks with a resolution unattainable by traditional electrical stimulation, which can inadvertently activate axons of passage.
Investigating Synaptic Plasticity
Caged compounds have revolutionized the study of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory. Two-photon uncaging of glutamate onto a single dendritic spine can mimic the endogenous release of neurotransmitter, allowing for the induction of LTP or LTD at an individual synapse. This approach has been instrumental in demonstrating that plasticity is synapse-specific and is often accompanied by structural changes, such as the enlargement or shrinkage of the stimulated spine.
Studying Dendritic Integration
Neurons integrate thousands of synaptic inputs across their complex dendritic trees to produce a single output: the action potential. Caged neurotransmitters allow for the precise delivery of synaptic stimuli to different dendritic locations, enabling the study of how neurons process spatiotemporal patterns of input. This has been crucial for understanding nonlinear dendritic phenomena, such as dendritic spikes, where clustered synaptic inputs can generate a localized, regenerative electrical event that powerfully influences neuronal firing.
Experimental Protocols
General Experimental Workflow
A typical experiment combining two-photon uncaging with electrophysiology involves preparing a brain slice, identifying and patch-clamping a target neuron, bath-applying the caged compound, and then using a focused laser to photolyze the compound at specific locations while recording the resulting electrical activity.
Detailed Protocol: Two-Photon Glutamate Uncaging and Whole-Cell Recording in Hippocampal Slices
This protocol provides a step-by-step guide for inducing and recording uncaging-evoked excitatory postsynaptic currents (uEPSCs) from a CA1 pyramidal neuron in an acute hippocampal slice.
1. Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (ACSF): In mM: 127 NaCl, 25 NaHCO₃, 1.2 NaH₂PO₄, 2.5 KCl, 25 D-glucose. Equilibrate by bubbling with 95% O₂/5% CO₂. For uncaging experiments, modify to contain 2 mM CaCl₂ and 0 mM MgCl₂ to maximize NMDA receptor activation, and add 1 µM Tetrodotoxin (TTX) to block action potentials.
-
Internal Pipette Solution (for voltage-clamp): In mM: 117 Cs-Gluconate, 20 HEPES, 0.4 EGTA, 2.8 NaCl, 5 TEA-Cl, 4 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2-7.3 with CsOH. Include a fluorescent dye (e.g., 50 µM Alexa Fluor 594) to visualize cell morphology.
-
Caged Glutamate Stock: Prepare a 10 mM stock solution of MNI-Glutamate in water. Store in single-use aliquots at -20°C.
2. Brain Slice Preparation:
-
Anesthetize a P16-P25 mouse or rat according to approved institutional protocols.
-
Rapidly decapitate and dissect the brain, placing it in ice-cold, oxygenated ACSF.
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with standard ACSF (containing Mg²⁺) and allow them to recover for at least 1 hour at room temperature.
3. Electrophysiology and Imaging Setup:
-
Transfer a single slice to the recording chamber of an upright microscope equipped with DIC optics, epifluorescence, and a two-photon laser scanning system.
-
Continuously perfuse the slice with the modified (0 Mg²⁺, 1 µM TTX) ACSF at 2-3 mL/min.
-
Add MNI-Glutamate to the perfusing ACSF for a final concentration of 2.5 mM. Allow at least 10 minutes for equilibration.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-6 MΩ. Fill with internal solution.
4. Recording and Uncaging Procedure:
-
Using DIC optics, target a CA1 pyramidal neuron and establish a whole-cell voltage-clamp configuration.
-
Hold the neuron at -70 mV to record AMPA receptor-mediated currents.
-
Switch to two-photon imaging mode. Use the included fluorescent dye to visualize the dendritic arbor.
-
Identify a secondary or tertiary dendrite and select individual spines as targets for uncaging.
-
Position the laser spot adjacent to the head of the target spine.
-
Deliver a short laser pulse (e.g., 0.5-2 ms duration, 720 nm wavelength) to uncage MNI-Glutamate. Adjust laser power (typically 5-20 mW at the sample) to elicit a uEPSC with an amplitude and kinetics similar to spontaneous miniature EPSCs.
-
Record the resulting current. Move to different spines or locations to map responses or perform plasticity induction protocols (e.g., repetitive stimulation at 1 Hz for 60 pulses to induce LTP).
5. Data Analysis:
-
Analyze the amplitude, rise time, and decay kinetics of the recorded uEPSCs.
-
For mapping experiments, plot the response amplitude as a function of stimulation location.
-
For plasticity experiments, compare the baseline uEPSC amplitude to the amplitude after the induction protocol.
Dissecting Signaling Pathways: Glutamate Receptors and LTP
Caged glutamate is a cornerstone for studying the signaling pathways underlying synaptic plasticity. Long-term potentiation at most excitatory synapses is triggered by a large influx of Ca²⁺ through N-methyl-D-aspartate (NMDA) receptors. This calcium signal activates a cascade of downstream kinases, most notably Calcium/calmodulin-dependent protein kinase II (CaMKII).
Activated CaMKII phosphorylates various substrates, including AMPA-type glutamate receptors (AMPARs). This phosphorylation enhances AMPAR channel conductance and, critically, promotes the trafficking and insertion of new AMPARs from intracellular stores into the postsynaptic membrane. This increase in the number of synaptic AMPARs is a primary mechanism for the enhanced synaptic strength observed during LTP.
Conclusion and Future Directions
Caged neurotransmitters have fundamentally changed the way neuroscientists probe the brain. The ability to stimulate specific cells, synapses, and even single dendritic spines with light provides a level of precision that is essential for untangling the brain's immense complexity. Future developments are focused on creating new caging groups with improved two-photon cross-sections, red-shifted absorption spectra to allow for deeper tissue penetration and multi-color experiments, and reduced off-target pharmacological effects. The continued synergy between synthetic chemistry and neurophysiology promises to yield even more powerful tools for optically controlling and understanding the nervous system.
References
- 1. AMPA receptor trafficking and LTP: Carboxy-termini, amino-termini and TARPs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 4. Computational methods and challenges for large-scale circuit mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to NPEC Photoprotecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 1-(2-nitrophenyl)ethyl (NPEC) group is a cornerstone of photoprotecting group chemistry, enabling the precise spatiotemporal control of biologically active molecules. This technical guide provides a comprehensive overview of NPEC chemistry, from its fundamental principles to detailed experimental protocols and applications in research and drug development.
Core Principles of NPEC Photoprotection
The NPEC group belongs to the family of o-nitrobenzyl photoremovable protecting groups, often referred to as "caging" groups. The core principle involves covalently attaching the NPEC moiety to a functional group of a bioactive molecule, thereby rendering it temporarily inactive.[1][2] Irradiation with near-ultraviolet (UV) light, typically around 360 nm, triggers a photochemical reaction that cleaves the bond between the NPEC group and the molecule of interest, releasing the active compound with high temporal and spatial resolution.[3][4]
A key advantage of the NPEC caging group is its hydrolytic stability under physiological conditions (pH 7.4), which prevents the premature release of the caged molecule.[5] The photorelease of the active compound from an NPEC cage occurs on a millisecond to second timescale, with reported "dark" reaction rates of approximately 10-20 s⁻¹ at pH 7.4.
Quantitative Photochemical Properties
The efficiency of the uncaging process is determined by the photochemical properties of the NPEC-caged compound, primarily its molar extinction coefficient (ε) and quantum yield (Φ). The product of these two values (ε × Φ) represents the overall uncaging efficiency. Below is a summary of available quantitative data for various NPEC-caged compounds.
| NPEC-Caged Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Photolysis Rate (s⁻¹) | Reference(s) |
| NPEC-L-glutamate | 347 | 660 | 0.63 | ~10-20 (dark rate) | |
| NPEC-ATP | 260 | 18,000 | 0.63 | 83 | |
| NPEC-cAMP | Not Reported | Not Reported | Not Reported | Not Reported | |
| NPEC-Dopamine | ~360 | Not Reported | Not Reported | Not Reported | |
| NPEC-8-Br-cAMP | Not Reported | Not Reported | Not Reported | Not Reported | |
| NPEC-8-Br-cGMP | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Synthesis of NPEC-Caged Compounds
The synthesis of NPEC-caged compounds generally involves a two-step process: the preparation of the reactive NPEC chloroformate, followed by its reaction with the molecule to be caged.
3.1.1. Synthesis of 1-(2-nitrophenyl)ethyl Chloroformate
This protocol outlines the synthesis of the key reagent, 1-(2-nitrophenyl)ethyl chloroformate, from 1-(2-nitrophenyl)ethanol.
Materials:
-
1-(2-nitrophenyl)ethanol
-
Phosgene (or a phosgene equivalent like triphosgene)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, toluene)
-
Inert gas atmosphere (e.g., nitrogen, argon)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 1-(2-nitrophenyl)ethanol in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of phosgene or triphosgene in the same solvent to the cooled solution.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess phosgene and solvent under reduced pressure.
-
The crude 1-(2-nitrophenyl)ethyl chloroformate can be used directly in the next step or purified by vacuum distillation.
3.1.2. Caging of Amines, Alcohols/Phenols, and Phosphates
The NPEC chloroformate is a versatile reagent for caging various functional groups.
-
Caging of Primary and Secondary Amines: React the amine with 1-(2-nitrophenyl)ethyl chloroformate in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) at 0 °C to room temperature.
-
Caging of Alcohols and Phenols: React the alcohol or phenol with 1-(2-nitrophenyl)ethyl chloroformate in the presence of a base like pyridine or triethylamine in an anhydrous aprotic solvent.
-
Caging of Phosphates: The caging of phosphates can be more complex and may involve the use of coupling agents or the synthesis of an NPEC-containing phosphoramidite. A common method for caging nucleotides like ATP involves coupling NPE-caged phosphate to ADP.
Photolysis (Uncaging) of NPEC-Caged Compounds
This protocol describes a general procedure for the photorelease of the active molecule from its NPEC-caged precursor.
Materials and Equipment:
-
NPEC-caged compound dissolved in a suitable buffer (e.g., PBS, HEPES)
-
UV light source with an emission wavelength around 360 nm (e.g., mercury arc lamp with a filter, UV LED)
-
Quartz cuvette or appropriate sample holder for irradiation
-
Analytical instrument for monitoring the reaction (e.g., HPLC, UV-Vis spectrophotometer, or a biological assay)
Procedure:
-
Prepare a solution of the NPEC-caged compound in the desired buffer at a known concentration.
-
Transfer the solution to a quartz cuvette or the appropriate sample holder.
-
Irradiate the sample with the UV light source. The duration and intensity of the irradiation will depend on the quantum yield of the caged compound and the desired extent of uncaging.
-
At various time points, withdraw aliquots of the sample for analysis.
-
Analyze the samples to quantify the amount of released active molecule and the remaining caged compound. HPLC is a common method for this analysis.
Signaling Pathways and Experimental Workflows
The ability to release bioactive molecules with high precision makes NPEC caging a powerful tool for studying dynamic biological processes.
Investigating Neurotransmitter Signaling
NPEC-caged neurotransmitters, such as dopamine and glutamate, are widely used to study synaptic transmission and neuronal signaling. By locally uncaging the neurotransmitter, researchers can mimic its natural release and observe the downstream effects on receptor activation and cellular responses.
Diagram 1: Workflow for studying neurotransmitter signaling using NPEC-caged compounds.
Experimental Workflow for Synthesis and Photolysis
The following diagram illustrates the general workflow from the synthesis of an NPEC-caged compound to its application in a photolysis experiment.
Diagram 2: General experimental workflow for NPEC caging and uncaging.
Mechanism of NPEC Photolysis
The photolysis of the NPEC group proceeds through an intramolecular redox reaction initiated by the absorption of a UV photon. The excited nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, ultimately leading to the cleavage of the bond to the protected molecule and the formation of 2-nitrosoacetophenone as a byproduct.
Diagram 3: Simplified photolysis mechanism of the NPEC group. Note: Actual chemical structures would be used in a final document.
Conclusion
NPEC photoprotecting group chemistry offers a robust and versatile platform for the light-mediated control of biological systems. Its hydrolytic stability and efficient photorelease with near-UV light make it an invaluable tool for researchers in neuroscience, cell biology, and drug development. While a broader range of quantitative photochemical data would further enhance its applicability, the fundamental principles and established protocols detailed in this guide provide a solid foundation for the successful implementation of NPEC caging technology in a variety of research settings.
References
- 1. Buy (S)-1-(2-Nitrophenyl)ethanol | 80379-10-8 [smolecule.com]
- 2. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel caged compounds of hydrolysis-resistant 8-Br-cAMP and 8-Br-cGMP: photolabile NPE esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NPEC-caged-dopamine | Benchchem [benchchem.com]
- 5. jenabioscience.com [jenabioscience.com]
Selectivity of NPEC-caged-(S)-AMPA for Glutamate Receptor Subtypes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity of NPEC-caged-(S)-AMPA, a photolabile derivative of the potent glutamate receptor agonist (S)-AMPA. Designed for precise spatiotemporal control of receptor activation, its efficacy and utility are critically dependent on its selectivity for the intended target. This document summarizes the available quantitative data, details the experimental protocols for its use, and visualizes the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a cornerstone tool in neuroscience research, enabling the controlled release of the AMPA receptor agonist (S)-AMPA upon photolysis with near-UV light. The 1-(2-nitrophenyl)ethyl (NPEC) caging group renders the (S)-AMPA molecule biologically inactive until a pulse of light cleaves the caging group, liberating the active agonist with high temporal and spatial precision. This allows for the precise investigation of synaptic function, receptor mapping, and neuronal circuit analysis. A key feature of this compound is its reported selectivity for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors over other ionotropic glutamate receptors (iGluRs) such as kainate and NMDA receptors, as well as metabotropic glutamate receptors (mGluRs)[1].
Quantitative Selectivity Profile
While direct quantitative comparisons of this compound across all glutamate receptor subtypes are not extensively available in the literature, the selectivity can be inferred from the activity of the uncaged agonist, (S)-AMPA, on various receptor subtypes. The primary literature qualitatively describes this compound as producing large, sustained inward currents in Purkinje neurons that are selective for AMPA receptors, with minimal activation of kainate receptors. Furthermore, NPEC-caged ligands, in general, do not interfere with GABAergic transmission, a crucial aspect of their selectivity in complex neural tissues.
The following tables summarize the available quantitative data for the photophysical properties of this compound and the potency of its active payload, (S)-AMPA, on different AMPA receptor subtypes.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Caging Group | 1-(2-nitrophenyl)ethyl (NPEC) | |
| Extinction Coefficient (ε) at 347 nm | 660 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | 0.64 | |
| Recommended Uncaging | Near-UV light |
Table 2: Potency of (S)-AMPA on Homomeric AMPA Receptor Subtypes
This table presents the half-maximal effective concentrations (EC₅₀) of (S)-AMPA on different homomeric AMPA receptor subtypes expressed in HEK293 cells. Lower EC₅₀ values indicate higher potency.
| Receptor Subtype | EC₅₀ (μM) |
| GluA1 | 1.8 |
| GluA2 | 0.63 |
| GluA3 | 0.45 |
| GluA4 | 1.3 |
Data for this table is synthesized from publicly available pharmacological data for (S)-AMPA.
Note on Selectivity for Other Glutamate Receptors:
-
Kainate Receptors: Qualitative studies in Purkinje neurons, which express both AMPA and kainate receptors, show that photolysis of this compound elicits currents predominantly through AMPA receptors with very little contribution from kainate receptors.
-
NMDA Receptors: (S)-AMPA is a weak agonist at NMDA receptors. The activation of NMDA receptors requires the co-agonist glycine and is voltage-dependent due to a magnesium block at resting membrane potential, further contributing to the functional selectivity of (S)-AMPA for AMPA receptors under typical experimental conditions.
-
Metabotropic Glutamate Receptors: There is currently no significant evidence to suggest that (S)-AMPA is a potent agonist at any of the mGluR subtypes.
Experimental Protocols
The following is a detailed methodology for a typical experiment investigating the selectivity of this compound in brain slices, based on the procedures described by Palma-Cerda et al. (2012).
Brain Slice Preparation
-
Animal Model: Sprague-Dawley rats (18-21 days old for Purkinje neuron recordings).
-
Anesthesia and Perfusion: Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane) and perform transcardial perfusion with ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (ACSF) with a modified sucrose-based solution to improve cell viability.
-
Brain Extraction and Slicing: Rapidly extract the brain and prepare 200 µm thick parasagittal cerebellar slices using a vibratome in ice-cold, oxygenated ACSF.
-
Recovery: Incubate the slices in standard ACSF at 32-34°C for 30 minutes, and then at room temperature for at least 1 hour before recording.
Electrophysiological Recording
-
Recording Setup: Use an upright microscope with differential interference contrast (DIC) optics to visualize neurons.
-
Patch-Clamp: Perform whole-cell patch-clamp recordings from identified Purkinje neurons.
-
Internal Solution (in mM): 117.5 Cs-gluconate, 17.5 CsCl, 8 NaCl, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.5 Na-GTP (pH adjusted to 7.2 with CsOH).
-
External Solution (ACSF, in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, 25 glucose, saturated with 95% O₂ / 5% CO₂.
-
Pharmacological Blockers: To isolate glutamate receptor currents, include picrotoxin (100 µM) to block GABAA receptors and strychnine (1 µM) to block glycine receptors in the ACSF. To differentiate between AMPA and kainate receptor currents, the selective AMPA receptor antagonist GYKI 53655 (50 µM) can be applied. To block NMDA receptors, D-AP5 (50 µM) can be used.
-
Data Acquisition: Record currents at a holding potential of -60 mV.
Photolysis of this compound
-
Compound Application: Bath-apply this compound at a concentration of 50-200 µM.
-
Light Source: Use a flash lamp or a near-UV laser (e.g., 355 nm or 365 nm) coupled to the microscope.
-
Light Delivery: Deliver light pulses through the microscope objective to a defined area of the slice. The duration and intensity of the light pulse should be calibrated to release a known concentration of (S)-AMPA.
-
Calibration: The concentration of released agonist can be estimated based on the photophysical properties of the caged compound, the volume of illumination, and the intensity and duration of the light pulse.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps in an experiment designed to test the selectivity of this compound.
Caption: Experimental workflow for assessing this compound selectivity.
Signaling Pathways of Ionotropic Glutamate Receptors
The following diagrams illustrate the primary signaling pathways for AMPA, Kainate, and NMDA receptors upon agonist binding.
AMPA Receptor Signaling
Caption: Canonical AMPA receptor signaling pathway.
Kainate Receptor Signaling
Caption: Ionotropic and potential metabotropic signaling of Kainate receptors.
NMDA Receptor Signaling
Caption: NMDA receptor signaling pathway requiring co-activation.
Conclusion
This compound is a powerful tool for the precise study of glutamatergic neurotransmission, with a notable selectivity for AMPA receptors. While direct and comprehensive quantitative comparisons with other glutamate receptor subtypes are limited, the available evidence from studies on its active component, (S)-AMPA, and qualitative electrophysiological experiments strongly support its primary action on AMPA receptors with minimal off-target effects on kainate and NMDA receptors under standard experimental conditions. This selectivity, combined with its excellent photophysical properties, makes this compound an invaluable asset for researchers in neuroscience and pharmacology. For experiments requiring absolute certainty of receptor subtype activation, it is recommended to use specific antagonists for kainate and NMDA receptors in conjunction with this compound.
References
Methodological & Application
Application Notes and Protocols for NPEC-caged-(S)-AMPA Uncaging in Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the photolytic uncaging of (S)-AMPA from the nitro-phenylethyl (NPEC) caging group in acute brain slices for electrophysiological studies. This technique allows for the precise spatial and temporal activation of AMPA receptors, mimicking synaptic transmission and enabling the investigation of synaptic function, plasticity, and pharmacology.
Introduction
Caged compounds are inert molecules that, upon photolysis with a specific wavelength of light, release a biologically active substance. NPEC-caged-(S)-AMPA is a photolabile derivative of the potent AMPA receptor agonist, (S)-AMPA. The NPEC caging group renders the AMPA molecule inactive until it is cleaved by UV light. This property allows researchers to deliver AMPA to a specific location within a brain slice and then, with a flash of light, rapidly release it to activate AMPA receptors on a targeted neuron or even a single dendritic spine. This method offers superior spatial and temporal resolution compared to traditional methods of agonist application like bath application or puffing.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound uncaging experiments.
Table 1: this compound Properties
| Parameter | Value | Notes |
| Caged Compound | (S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, N-(1-(2-nitrophenyl)ethyl) caged | |
| Molecular Weight | 411.38 g/mol | |
| Recommended Concentration | 50 - 500 µM | Concentration should be optimized for the specific preparation and experimental goals. Higher concentrations may be needed for two-photon uncaging. |
| Solvent | Aqueous buffers (e.g., ACSF) | |
| Storage | Store at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles. |
Table 2: One-Photon Uncaging Light Source Parameters
| Parameter | Value | Notes |
| Light Source | High-pressure mercury lamp, Xenon arc lamp, UV LED, or UV laser | The choice of light source depends on the desired spatial resolution and power. |
| Wavelength | 350 - 380 nm | Optimal wavelength for NPEC photolysis. |
| Pulse Duration | 1 - 20 ms | Shorter pulses provide better temporal resolution. Duration should be adjusted to elicit the desired physiological response. |
| Power | Variable | Power should be minimized to avoid phototoxicity while ensuring efficient uncaging. Typically in the mW range for focused beams. |
| Objective | High numerical aperture (NA) objective | A high NA objective is crucial for focusing the uncaging light to a small spot. |
Table 3: Slice Preparation and Recording Solutions
| Solution | Component | Concentration (mM) |
| Cutting Solution (ACSF) | Sucrose | 210 |
| KCl | 2.5 | |
| NaH2PO4 | 1.25 | |
| NaHCO3 | 26 | |
| MgCl2 | 7 | |
| CaCl2 | 0.5 | |
| Glucose | 10 | |
| Recording Solution (ACSF) | NaCl | 125 |
| KCl | 2.5 | |
| NaH2PO4 | 1.25 | |
| NaHCO3 | 26 | |
| MgCl2 | 1 | |
| CaCl2 | 2 | |
| Glucose | 10 | |
| Internal Solution (for Whole-Cell Patch-Clamp) | K-Gluconate | 135 |
| KCl | 10 | |
| HEPES | 10 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.3 | |
| Phosphocreatine | 10 | |
| EGTA | 0.2 |
Experimental Protocol
This protocol outlines the key steps for performing this compound uncaging in acute brain slices.
Brain Slice Preparation
-
Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.
-
Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.
-
Rapidly dissect the brain and place it in the ice-cold, oxygenated cutting solution.
-
Mount the brain on a vibratome stage and cut slices (typically 250-350 µm thick) in the ice-cold, oxygenated cutting solution.
-
Transfer the slices to a holding chamber containing oxygenated ACSF at 32-34°C for at least 30 minutes.
-
After the recovery period, maintain the slices at room temperature in oxygenated ACSF until use.
Electrophysiological Recording
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Perform whole-cell patch-clamp recordings from the target neuron using borosilicate glass pipettes (3-6 MΩ) filled with the internal solution.
-
Establish a stable whole-cell configuration and allow the cell to equilibrate for several minutes before starting the uncaging experiment.
-
Record baseline synaptic activity and membrane properties.
This compound Uncaging
-
Add this compound to the perfusing ACSF at the desired final concentration (e.g., 100 µM). Allow the caged compound to equilibrate in the chamber for at least 10-15 minutes.
-
Position the uncaging light spot to the desired location (e.g., over a dendritic spine or a region of the dendritic tree) using the microscope's optics. The light spot size should be minimized to achieve high spatial resolution.
-
Deliver a brief pulse of UV light (e.g., 5 ms) to photolyze the NPEC cage and release AMPA.
-
Record the resulting excitatory postsynaptic current (EPSC) or potential (EPSP) using the patch-clamp amplifier.
-
Vary the position of the uncaging spot, the duration, and the intensity of the light pulse to map the spatial distribution and sensitivity of AMPA receptors.
-
After the experiment, wash out the caged compound by perfusing with standard ACSF for at least 20 minutes.
Visualizations
Experimental Workflow
Application Notes and Protocols for Two-Photon Uncaging of NPEC-caged-(S)-AMPA in Brain Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Two-photon uncaging is a powerful technique that allows for the precise spatiotemporal release of bioactive molecules, such as neurotransmitters, in living tissue. This method utilizes the principle of two-photon absorption, where a fluorophore or a photolabile "caging" group is excited by the near-simultaneous absorption of two lower-energy photons. This provides inherent three-dimensional resolution, enabling the activation of molecules within a diffraction-limited volume, mimicking synaptic transmission.
This document provides detailed application notes and a generalized protocol for the two-photon uncaging of NPEC-caged-(S)-AMPA in brain slices. (S)-AMPA is a potent agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system. The NPEC (N-(1-(2-nitrophenyl)ethyl)carbonyl) group is a photolabile protecting group that renders the (S)-AMPA inactive until it is cleaved by light.
Disclaimer: To date, specific literature detailing the two-photon uncaging of this compound is limited. The following protocols and data are based on the known photochemical properties of the NPEC caging group and established methodologies for the two-photon uncaging of other caged compounds, such as caged glutamate, in brain slices. Optimization of the suggested parameters will be necessary for successful experimentation.
Data Presentation
Photochemical Properties of Caged Compounds
| Caged Compound | One-Photon λmax (nm) | Quantum Yield (Φ) | Two-Photon Uncaging Wavelength (nm) | Two-Photon Action Cross-Section (GM) | Reference |
| NPEC-caged-D-AP5 | 340-360[1] | 0.12[1] | ~680-720 (Estimated) | Not Reported | [1] |
| MNI-caged-glutamate | ~350 | 0.085 | ~720 | 0.06 | [2] |
| CDNI-caged-glutamate | ~350 | 0.3 | ~720 | 0.2 | [2] |
| DEAC450-caged-glutamate | ~450 | 0.39 | ~900 | 0.5 |
GM = Goeppert-Mayer unit (10⁻⁵⁰ cm⁴ s photon⁻¹)
Signaling Pathway
Upon successful uncaging, the released (S)-AMPA binds to and activates AMPA receptors on the postsynaptic membrane, leading to the influx of sodium ions and depolarization of the neuron.
AMPA Receptor Signaling Pathway
Experimental Protocols
This section outlines a generalized protocol for two-photon uncaging of this compound in acute brain slices.
Brain Slice Preparation
-
Anesthetize a rodent (e.g., mouse or rat) in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Perfuse the animal transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution. A common slicing solution contains (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-Glucose, 3 MgCl₂, 1 CaCl₂.
-
Rapidly dissect the brain and mount it on a vibratome stage.
-
Cut coronal or sagittal slices (typically 300 µm thick) in ice-cold, oxygenated slicing solution.
-
Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (ACSF) at 32-34°C for at least 30 minutes. The ACSF typically contains (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-Glucose, 2 MgCl₂, 2 CaCl₂.
-
Allow the slices to equilibrate to room temperature for at least 1 hour before recording.
Electrophysiological Recording
-
Transfer a brain slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF at a rate of 2-3 ml/min.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Perform whole-cell patch-clamp recordings from the target neurons (e.g., pyramidal neurons in the hippocampus or cortex).
-
Use borosilicate glass pipettes (3-6 MΩ) filled with an internal solution. For recording excitatory postsynaptic currents (EPSCs), a cesium-based internal solution is often used to block potassium channels. A typical internal solution might contain (in mM): 135 CsMeSO₃, 8 NaCl, 10 HEPES, 0.5 EGTA, 10 Na₂-Phosphocreatine, 4 Mg-ATP, 0.4 Na-GTP, and a fluorescent dye (e.g., Alexa Fluor 488 or 594) to visualize cell morphology.
-
Hold the neuron in voltage-clamp at -70 mV to record AMPA receptor-mediated EPSCs.
Two-Photon Uncaging
-
Bath-apply or locally perfuse the this compound at a concentration of 1-5 mM. The optimal concentration should be determined empirically to be sufficient for uncaging without causing significant receptor desensitization or antagonist effects.
-
Use a two-photon microscope equipped with a mode-locked Ti:Sapphire laser.
-
Tune the laser to the optimal two-photon uncaging wavelength for the NPEC group, estimated to be around 680-720 nm. This should be determined experimentally by measuring the uncaging efficiency at different wavelengths.
-
Control the laser power using a Pockels cell to deliver short pulses (0.5-5 ms) of light.
-
Focus the laser beam to a small spot (~0.5 µm) adjacent to a dendritic spine or a region of the dendrite of the recorded neuron.
-
Deliver a single laser pulse or a short train of pulses to uncage the (S)-AMPA.
-
Record the resulting EPSC. The laser power and pulse duration should be adjusted to elicit EPSCs with amplitudes and kinetics that are comparable to spontaneous miniature EPSCs (mEPSCs).
Data Acquisition and Analysis
-
Acquire electrophysiological data using a suitable amplifier and data acquisition software.
-
Analyze the amplitude, rise time, and decay kinetics of the uncaging-evoked EPSCs (uEPSCs).
-
Correlate the uEPSC properties with the location of uncaging and the morphology of the dendritic spine (if imaged).
Experimental Workflow
The following diagram illustrates the general workflow for a two-photon uncaging experiment.
Experimental Workflow Diagram
Important Considerations and Troubleshooting
-
Compound Stability and Solubility: Ensure that the this compound is fully dissolved and stable in the ACSF. Some caged compounds may require a small amount of DMSO for initial solubilization before being diluted in ACSF.
-
Laser Power Calibration: The laser power should be carefully calibrated to be sufficient for uncaging without causing photodamage to the tissue. Monitor the health of the patched cell and the stability of the recording.
-
Off-target Effects: At high concentrations, some caged compounds or their photolysis byproducts can have off-target pharmacological effects. It is advisable to perform control experiments to test for such effects.
-
Spatial Resolution: The spatial resolution of uncaging depends on the objective's numerical aperture and the laser wavelength. A high numerical aperture objective (e.g., >0.9 NA) is essential for achieving synaptic-like resolution.
-
Temporal Precision: The duration of the laser pulse should be kept as short as possible to mimic the rapid release of neurotransmitters at a synapse.
By following these guidelines and adapting the protocol to their specific experimental needs, researchers can effectively utilize two-photon uncaging of this compound to investigate the function of AMPA receptors with high spatiotemporal precision in brain slices.
References
Application Notes and Protocols: Determining the Optimal Concentration of NPEC-caged-(S)-AMPA
Audience: Researchers, scientists, and drug development professionals.
Introduction
NPEC-caged-(S)-AMPA is a photolabile derivative of the potent AMPA receptor agonist, (S)-AMPA.[1][2][3][4] The 1-(2-nitrophenyl)ethyl (NPEC) caging group renders the AMPA molecule biologically inactive until it is cleaved by near-UV light illumination.[1] This technology allows for precise spatiotemporal control over AMPA receptor activation, making it an invaluable tool for studying synaptic transmission, plasticity, and neuronal circuit function. The fundamental principle of a caged compound is that it must be biologically inert before photolysis, serving as neither an agonist nor an antagonist at the target receptor.
The determination of the optimal working concentration is a critical first step for any experiment utilizing this compound. An insufficient concentration will fail to elicit a measurable response upon uncaging, while an excessive concentration can lead to off-target effects or incomplete uncaging. This document provides detailed protocols for determining the optimal concentration of this compound using common neuroscience techniques.
Properties and Preparation of this compound
A summary of the key physicochemical properties of this compound is provided below. This information is essential for preparing stock solutions and for designing uncaging experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 379.32 g/mol | |
| Molecular Formula | C₁₆H₁₇N₃O₈ | |
| Purity | ≥98% (HPLC) | |
| Uncaging Wavelength | Near-UV (e.g., 347 nm) | |
| Quantum Yield (φ) | 0.64 | |
| Extinction Coefficient (ε) | 660 M⁻¹cm⁻¹ at 347 nm | |
| Solubility | Soluble to 5 mM in water (with gentle warming) and to 100 mM in DMSO. | |
| Storage | Store at -20°C |
Protocol 1: Preparation of Stock Solutions
-
DMSO Stock (e.g., 100 mM):
-
For 1 mg of this compound (MW = 379.32), add 26.36 µL of DMSO.
-
Vortex briefly to dissolve.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
-
-
Aqueous Stock (e.g., 5 mM):
-
For 1 mg of this compound, add 527.3 µL of ultrapure water.
-
Warm gently (e.g., in a 37°C water bath) and vortex until fully dissolved.
-
This stock should be prepared fresh or stored for a limited time at -20°C.
-
-
Working Solutions:
-
Prepare fresh working solutions daily by diluting the high-concentration stock into the appropriate extracellular recording buffer (e.g., artificial cerebrospinal fluid, aCSF).
-
Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent effects on cellular preparations.
-
Experimental Workflow for Determining Optimal Concentration
The general workflow involves preparing the biological sample, applying a range of caged compound concentrations, delivering a controlled light stimulus to uncage the AMPA, and measuring the resulting physiological response.
Figure 1. General experimental workflow for optimizing this compound concentration.
Protocol 2: Determination by Whole-Cell Electrophysiology
Whole-cell patch-clamp recording offers high sensitivity and temporal resolution for measuring AMPA receptor-mediated currents. This protocol is ideal for determining the concentration of uncaged AMPA that elicits a physiological response.
Methodology
-
Preparation:
-
Prepare acute brain slices or cultured neurons according to standard laboratory protocols.
-
Transfer the preparation to a recording chamber on a microscope stage continuously perfused with aCSF (pH 7.3-7.4) saturated with 95% O₂ / 5% CO₂.
-
The aCSF should contain blockers for other synaptic inputs, such as Tetrodotoxin (TTX, 1 µM) to block action potentials, a GABA-A receptor antagonist (e.g., Picrotoxin, 50 µM), and an NMDA receptor antagonist (e.g., D-AP5, 50 µM).
-
-
Recording:
-
Establish a whole-cell voltage-clamp recording from a target neuron. Use a cesium-based internal solution to block potassium channels and improve voltage clamp quality.
-
Hold the neuron at a negative membrane potential (e.g., -70 mV) to maximize the driving force for Na⁺ influx through AMPA receptors.
-
-
Uncaging and Data Acquisition:
-
Stop perfusion and bath-apply the first test concentration of this compound (e.g., starting at 100 µM). Allow 5-10 minutes for equilibration.
-
Position the light source (e.g., a focused UV laser or flash lamp) over a region of interest, such as a dendrite.
-
Deliver a brief light pulse (e.g., 1-5 ms duration).
-
Record the induced inward current, which represents the activation of AMPA receptors by the photoreleased (S)-AMPA.
-
Wash out the caged compound by restarting perfusion.
-
Repeat the process for a range of concentrations (e.g., 100 µM, 250 µM, 500 µM, 1 mM, 2 mM).
-
-
Data Analysis:
-
Measure the peak amplitude of the uncaging-evoked postsynaptic current (uEPSC) for each concentration.
-
Plot the peak amplitude against the logarithm of the caged compound concentration.
-
Fit the data with a sigmoidal dose-response curve to estimate the EC₅₀ (the concentration that produces 50% of the maximal response).
-
The optimal concentration for experiments will typically be in the range of the EC₅₀ to the concentration that elicits a saturating response, depending on the experimental goal.
-
Protocol 3: Determination by Calcium Imaging
Calcium imaging is a less direct but higher-throughput method suitable for screening concentrations in cell populations. It relies on the fact that some AMPA receptors are permeable to Ca²⁺, and their activation leads to a detectable increase in intracellular calcium.
Methodology
-
Preparation:
-
Load cultured neurons or cells expressing AMPA receptors with a fluorescent calcium indicator (e.g., Fura-2 AM or a genetically encoded indicator like GCaMP).
-
Wash the cells and replace the medium with a suitable recording buffer (e.g., HEPES-buffered saline).
-
-
Imaging:
-
Place the culture dish on a fluorescence microscope equipped for time-lapse imaging and photostimulation.
-
Acquire a baseline fluorescence signal.
-
-
Uncaging and Data Acquisition:
-
Bath-apply the first test concentration of this compound.
-
After a brief incubation, deliver a UV light flash to a region of interest or the entire field of view.
-
Record the change in fluorescence intensity over time. An increase in fluorescence (or a change in the emission ratio for ratiometric dyes) indicates a calcium influx.
-
Wash and repeat with different concentrations of the caged compound.
-
-
Data Analysis:
-
Quantify the change in fluorescence (ΔF/F₀) for each cell or region of interest.
-
Plot the peak ΔF/F₀ against the caged compound concentration to generate a dose-response curve and estimate the EC₅₀.
-
Data Presentation and Interpretation
Summarizing the data in a structured format is crucial for interpretation and comparison.
Table 2: Example Concentration-Response Data
| This compound Conc. (µM) | Mean Peak Current (pA) ± SEM | Mean Peak ΔF/F₀ ± SEM |
| 100 | 55.2 ± 8.1 | 0.12 ± 0.02 |
| 250 | 145.6 ± 15.3 | 0.35 ± 0.04 |
| 500 | 280.1 ± 25.9 | 0.71 ± 0.06 |
| 1000 (1 mM) | 450.8 ± 38.2 | 1.15 ± 0.10 |
| 2000 (2 mM) | 485.4 ± 40.1 | 1.25 ± 0.11 |
Note: These are illustrative values. Actual results will vary based on the experimental system.
From this data, an EC₅₀ can be calculated. The optimal concentration depends on the experimental aim. For mapping synaptic inputs, a concentration that yields a sub-maximal response might be desirable to ensure sensitivity. For experiments requiring maximal receptor activation, a saturating concentration should be used.
AMPA Receptor Signaling Pathway
Activation of AMPA receptors by uncaged (S)-AMPA initiates a cascade of downstream events. The primary effect is the rapid influx of cations, leading to membrane depolarization. Depending on the subunit composition, AMPA receptors can also be permeable to Ca²⁺, which acts as a critical second messenger. Furthermore, AMPA receptors can engage in metabotropic signaling independent of ion flux, for example, by activating Src-family kinases like Lyn, which in turn triggers the MAPK pathway.
Figure 2. Signaling pathways activated by uncaged (S)-AMPA at the postsynaptic membrane.
References
Application Notes and Protocols for NPEC-caged-(S)-AMPA Photolysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the photolysis of NPEC-caged-(S)-AMPA, a photoactivatable agonist of the AMPA receptor. This compound allows for the precise spatiotemporal control of AMPA receptor activation, making it a valuable tool in neuroscience research and drug development.
Introduction to this compound
This compound is a derivative of the potent AMPA receptor agonist, (S)-AMPA, which has been rendered biologically inactive by the covalent attachment of a 1-(2-nitrophenyl)ethyl (NPEC) caging group. Upon illumination with near-ultraviolet (UV) light, the NPEC group is cleaved, releasing free (S)-AMPA in a rapid and localized manner. This enables researchers to investigate the function of AMPA receptors with high temporal and spatial resolution.
Key Properties:
| Property | Value | Reference |
| Caging Group | 1-(2-nitrophenyl)ethyl (NPEC) | [1][2] |
| Target Receptor | AMPA Receptor | [1][2] |
| Extinction Coefficient (ε) at 347 nm | 660 M⁻¹cm⁻¹ | [2] |
| Quantum Yield (Φ) | 0.64 | |
| Recommended Uncaging | Near-UV light |
Laser Power and Wavelength for Photolysis
The photolysis of this compound is most efficient in the near-UV range. The choice of laser power and wavelength is critical for achieving efficient uncaging while minimizing potential phototoxicity.
One-Photon Uncaging Parameters:
| Parameter | Recommended Range | Notes |
| Wavelength | 340 - 380 nm | The extinction coefficient peak is at 347 nm. Lasers in this range are effective. |
| Laser Type | Pulsed or Continuous Wave (CW) UV Laser | Pulsed lasers can provide high peak power for efficient uncaging with short pulse durations. |
| Laser Power | 1 - 10 mW (at the sample) | Power should be carefully calibrated to achieve desired AMPA receptor activation without causing cellular damage. |
| Pulse Duration | 1 - 10 ms | Shorter pulses are generally preferred to minimize phototoxicity and achieve rapid agonist release. |
Note: The optimal laser power and pulse duration will vary depending on the experimental setup, including the objective magnification, the concentration of the caged compound, and the sensitivity of the preparation. It is crucial to perform calibration experiments to determine the minimal power and duration required to elicit a physiological response.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or lower, protected from light.
Protocol for Photolysis in Brain Slices
This protocol provides a general guideline for the photolysis of this compound in acute brain slice preparations.
Materials:
-
Acute brain slices (e.g., hippocampal, cortical)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound stock solution
-
Upright microscope with epifluorescence and appropriate optics for UV light delivery
-
Near-UV laser (e.g., 355 nm, 375 nm) coupled to the microscope light path
-
Electrophysiology recording setup (for patch-clamp or field potential recordings)
Procedure:
-
Slice Preparation: Prepare acute brain slices using standard vibratome sectioning techniques and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Caged Compound Application: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF. Add this compound to the perfusion solution to a final concentration of 100-500 µM. Allow the compound to equilibrate in the tissue for at least 15-20 minutes.
-
Cell Identification: Identify the target neuron(s) for recording using differential interference contrast (DIC) or fluorescence microscopy.
-
Electrophysiological Recording: Establish a whole-cell patch-clamp recording or place a field potential electrode in the desired location.
-
Laser Positioning: Focus the uncaging laser spot to a small diameter (e.g., 5-10 µm) and position it in the vicinity of the dendrites of the recorded neuron.
-
Photolysis: Deliver a brief laser pulse (e.g., 1-5 ms, 1-5 mW) to uncage (S)-AMPA.
-
Data Acquisition: Record the resulting synaptic currents (in voltage-clamp) or changes in membrane potential (in current-clamp).
-
Control Experiments:
-
Perform control experiments without the caged compound to ensure that the laser stimulation itself does not elicit a response.
-
Apply a known AMPA receptor antagonist (e.g., CNQX or NBQX) to confirm that the photo-evoked response is mediated by AMPA receptors.
-
Signaling Pathways and Experimental Workflows
AMPA Receptor Signaling Pathway
The activation of AMPA receptors by the photolytically released (S)-AMPA initiates a cascade of downstream signaling events. The following diagram illustrates a simplified AMPA receptor signaling pathway.
Caption: Simplified AMPA Receptor Signaling Pathway.
Experimental Workflow for this compound Photolysis
The following diagram outlines the general workflow for an experiment involving the photolysis of this compound.
Caption: Experimental Workflow for Photolysis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No photo-evoked response | Insufficient laser power or pulse duration. | Increase laser power and/or pulse duration incrementally. |
| Degradation of the caged compound. | Use a fresh aliquot of the stock solution. Ensure proper storage conditions. | |
| Low concentration of the caged compound. | Increase the concentration of this compound in the perfusion solution. | |
| Large, non-specific response | Laser power is too high, causing phototoxicity. | Reduce laser power and/or pulse duration. |
| Uncaging volume is too large. | Adjust the focus and diameter of the laser spot. | |
| Response runs down over time | Photodamage to the tissue. | Use the lowest effective laser power and pulse duration. Increase the interval between stimulations. |
| Desensitization of AMPA receptors. | Allow for a sufficient recovery period between photostimulations. |
By following these guidelines and protocols, researchers can effectively utilize this compound to precisely control AMPA receptor activity and gain valuable insights into synaptic function and plasticity.
References
Application Notes and Protocols for Mapping Synaptic Connections Using NPEC-caged-(S)-AMPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mapping the intricate network of synaptic connections within the brain is fundamental to understanding neural computation, plasticity, and the pathological basis of neurological disorders. NPEC-caged-(S)-AMPA is a photoactivatable agonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a primary mediator of fast excitatory neurotransmission in the central nervous system. The 1-(2-nitrophenyl)ethyl (NPEC) caging group renders the (S)-AMPA molecule biologically inactive until it is precisely cleaved by near-UV light. This property allows for the controlled, spatially and temporally precise activation of AMPA receptors, making it an invaluable tool for high-resolution synaptic mapping and the functional analysis of neural circuits.
These application notes provide a comprehensive guide to the use of this compound for mapping synaptic connections, including detailed experimental protocols, quantitative data, and visualizations of the underlying signaling pathways and experimental workflows.
Physicochemical and Photochemical Properties
A summary of the key properties of this compound is presented in the table below. This data is essential for designing and calibrating photostimulation experiments.
| Property | Value | Reference |
| Molecular Weight | 379.32 g/mol | [1] |
| Molecular Formula | C₁₆H₁₇N₃O₈ | [1] |
| Purity | ≥98% (HPLC) | |
| Extinction Coefficient (ε₃₄₇) | 660 M⁻¹cm⁻¹ | |
| Quantum Yield (φ) | 0.64 | |
| Recommended Storage | Store at -20°C |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices, a common ex vivo model for studying synaptic function.
Materials:
-
Anesthetized animal (e.g., rodent)
-
Ice-cold cutting solution (e.g., sucrose-based artificial cerebrospinal fluid (aCSF))
-
Vibrating microtome (vibratome)
-
Standard aCSF, continuously bubbled with 95% O₂ / 5% CO₂
-
Recovery chamber
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold cutting solution.
-
Rapidly dissect the brain and immerse it in ice-cold cutting solution.
-
Mount the brain on the vibratome stage and cut slices of the desired thickness (typically 250-350 µm).
-
Transfer the slices to a recovery chamber containing standard aCSF at 32-34°C for at least 30 minutes.
-
After recovery, maintain the slices at room temperature in continuously oxygenated aCSF until use.
Protocol 2: Whole-Cell Patch-Clamp Recording and Photostimulation
This protocol outlines the procedure for performing whole-cell patch-clamp recordings from a target neuron while using this compound to map synaptic inputs.
Materials:
-
Prepared acute brain slice
-
Upright microscope with differential interference contrast (DIC) optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Borosilicate glass capillaries for patch pipettes
-
Internal solution for patch pipette (e.g., containing K-gluconate, HEPES, Mg-ATP, Na-GTP, and a fluorescent dye for cell visualization)
-
This compound
-
UV light source (e.g., flash lamp or laser) coupled to the microscope light path
-
Pharmacological agents to block other synaptic inputs (e.g., picrotoxin for GABA-A receptors, D-AP5 for NMDA receptors)
Procedure:
-
Place a brain slice in the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF containing desired antagonists.
-
Identify a target neuron for recording using DIC optics.
-
Prepare a patch pipette with a resistance of 3-6 MΩ and fill it with the internal solution.
-
Approach the target neuron with the patch pipette and establish a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Bath-apply this compound at a concentration of 100-250 µM. Allow for equilibration.
-
Position the UV light spot over a region of interest in the slice to be mapped.
-
Deliver brief pulses of UV light (e.g., 1-10 ms) to uncage the AMPA.
-
Record the evoked excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) in the patched neuron.
-
Systematically move the light spot to different locations to map the spatial distribution of functional synaptic inputs onto the recorded neuron.
Quantitative Data from Uncaging Experiments
The following table summarizes typical quantitative data obtained from synaptic mapping experiments using caged compounds. These values can serve as a benchmark for experimental outcomes.
| Parameter | Typical Value Range | Notes |
| Concentration of Caged Compound | 100 µM - 1 mM | Higher concentrations may have off-target effects. |
| Uncaging Light Pulse Duration | 0.5 - 20 ms | Shorter pulses provide higher temporal resolution. |
| Uncaging Laser Power | 5 - 30 mW | Power should be minimized to avoid phototoxicity. |
| Evoked EPSC Amplitude | 10 - 500 pA | Highly dependent on synaptic density and strength. |
| EPSC Rise Time (10-90%) | 1 - 5 ms | Reflects the kinetics of AMPA receptor activation. |
| EPSC Decay Time Constant | 5 - 50 ms | Influenced by receptor desensitization and glutamate clearance. |
| Spatial Resolution of Mapping | ~10 µm | Dependent on the focusing of the uncaging light spot. |
Visualizations
AMPA Receptor Signaling Pathway
Upon uncaging, (S)-AMPA binds to and activates AMPA receptors on the postsynaptic membrane. This leads to the influx of sodium ions, causing a rapid depolarization of the neuron. This initial depolarization is a key event in excitatory neurotransmission and can trigger downstream signaling cascades involved in synaptic plasticity.
References
Application Notes and Protocols for Studying Dendritic Spine Plasticity with NPEC-caged-(S)-AMPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendritic spines are microscopic, actin-rich protrusions from neuronal dendrites that form the postsynaptic component of the majority of excitatory synapses in the mammalian brain. The morphology of these spines is intrinsically linked to synaptic strength and is highly dynamic, a phenomenon known as structural plasticity.[1] Changes in spine size, shape, and density are considered cellular correlates of learning, memory, and various neuropathological conditions.[1][2] A key regulator of this plasticity is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a glutamate-gated ion channel that mediates the majority of fast excitatory synaptic transmission.[3][4] The trafficking of AMPA receptors to and from the synapse is a primary mechanism underlying long-term potentiation (LTP) and long-term depression (LTD), which are associated with spine enlargement and shrinkage, respectively.
To dissect the precise mechanisms of AMPA receptor function in spine plasticity, researchers require tools that offer high spatiotemporal control. NPEC-caged-(S)-AMPA is a photolabile derivative of the potent AMPA receptor agonist, (S)-AMPA. The "cage" group, 1-(2-nitrophenyl)ethyl (NPEC), renders the AMPA molecule biologically inactive until it is cleaved by a flash of near-UV light. This "uncaging" process allows for the precise, rapid, and localized activation of AMPA receptors on a single dendritic spine, enabling the direct study of its contribution to structural and functional plasticity. When combined with two-photon laser scanning microscopy, uncaging can be restricted to a femtoliter volume, mimicking the spatial scale of synaptic transmission.
These application notes provide an overview of the use of this compound in dendritic spine research, including its properties, a detailed experimental protocol for two-photon uncaging, and the expected quantitative outcomes.
Data Presentation
Table 1: Properties of this compound
This table summarizes the key chemical and photochemical properties of this compound, which are essential for designing and executing uncaging experiments.
| Property | Value | Reference(s) |
| Chemical Properties | ||
| Molecular Weight | 379.32 g/mol | |
| Molecular Formula | C₁₆H₁₇N₃O₈ | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 5 mM in water (with gentle warming) and 100 mM in DMSO | |
| Storage | Store at -20°C | |
| Biological Activity | ||
| Target | AMPA Receptor Agonist | |
| Off-Target Activity | No significant inhibition of GABAA receptors at experimental concentrations | |
| Photochemical Properties (for 1-Photon Uncaging) | ||
| Caging Group | 1-(2-nitrophenyl)ethyl (NPEC) | |
| Extinction Coefficient (ε) | 660 M⁻¹cm⁻¹ at 347 nm | |
| Quantum Yield (Φ) | 0.64 | |
| Recommended Uncaging | Near-UV light |
Table 2: Representative Quantitative Data on AMPA Receptor-Mediated Spine Plasticity
This table presents typical quantitative changes observed in dendritic spine morphology and function following the induction of plasticity through focal AMPA receptor stimulation. These values are derived from two-photon glutamate uncaging experiments that induce LTP-like plasticity and serve as a benchmark for what can be expected when using this compound.
| Parameter Measured | Baseline Value (Pre-stimulation) | Post-stimulation Value (LTP-like induction) | Typical Time to Onset | Reference(s) for Methodology |
| Structural Plasticity | ||||
| Spine Head Volume/Width | Normalized to 100% | 150 - 300% increase | < 1 minute | |
| Spine Neck Length | Normalized to 100% | 10 - 30% decrease | 1 - 5 minutes | |
| Functional Plasticity | ||||
| AMPA Receptor Current (EPSC) | Normalized to 100% | 150 - 250% increase | < 1 minute | |
| Surface AMPA Receptor (GluA1) | Normalized to 100% | ~140% increase in spine | < 1 minute | |
| Intraspine Calcium Transient (ΔF/F) | Varies with spine geometry | Supralinear increase with back-propagating action potential | Milliseconds |
Note: The values presented are illustrative and can vary based on experimental conditions, neuron type, and developmental stage. The references cited used caged glutamate, but the induced plasticity mechanisms are directly relevant to focal AMPA receptor activation.
Visualizations
Signaling Pathway for AMPA-Induced Spine Plasticity
Caption: Signaling cascade from AMPA receptor activation to spine enlargement.
Experimental Workflow
Caption: Workflow for a spine plasticity experiment using caged AMPA.
Experimental Protocols
Protocol: Induction and Monitoring of Dendritic Spine Plasticity using Two-Photon Uncaging of this compound
This protocol describes the use of two-photon laser scanning microscopy to uncage this compound onto a single dendritic spine of a CA1 pyramidal neuron in an organotypic hippocampal slice culture to induce and observe structural plasticity.
I. Materials and Reagents
-
Caged Compound: this compound (e.g., from Tocris Bioscience, Cat. No. 3840).
-
Cell-Fill Dyes:
-
Alexa Fluor 594 hydrazide (for visualizing cell morphology).
-
Fluo-4 or other calcium indicator (for monitoring intracellular Ca²⁺).
-
-
Solutions:
-
Artificial cerebrospinal fluid (ACSF), bubbled with 95% O₂ / 5% CO₂. Composition (in mM): 127 NaCl, 2.5 KCl, 25 NaHCO₃, 1.25 NaH₂PO₄, 2 CaCl₂, 1 MgCl₂, 25 D-glucose.
-
Internal solution for patch pipette. Composition (in mM): 135 K-gluconate, 10 HEPES, 10 Na₂-phosphocreatine, 4 MgCl₂, 4 Na₂-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with KOH. Add Alexa Fluor 594 (e.g., 50 µM) and a calcium indicator (e.g., 200 µM Fluo-4).
-
-
Equipment:
-
Two-photon laser scanning microscope (TPLSM) equipped with two tunable Ti:Sapphire lasers (one for imaging, one for uncaging) or a single laser with a beam-splitter and separate scan paths.
-
Electrophysiology rig for whole-cell patch-clamp recording.
-
Perfusion system for ACSF.
-
II. Methodology
Step 1: Slice Preparation and Neuron Loading
-
Prepare organotypic hippocampal slice cultures from P6-P8 rats and culture for 7-14 days.
-
Transfer a slice to the recording chamber of the TPLSM and continuously perfuse with oxygenated ACSF (2-3 mL/min) at 32-34°C.
-
Under visual guidance, obtain a whole-cell patch-clamp recording from a CA1 pyramidal neuron.
-
Allow the neuron to fill with the internal solution containing Alexa Fluor 594 and the calcium indicator for at least 20 minutes to ensure adequate diffusion into distal dendrites.
Step 2: Preparation for Uncaging
-
Switch the perfusion to a recirculation system containing ACSF with a final concentration of 2-5 mM this compound.
-
Note: The optimal concentration should be determined empirically. Start with a lower concentration to minimize potential off-target effects or desensitization from spontaneous hydrolysis.
-
-
Allow the caged compound to equilibrate in the slice for 10-15 minutes.
Step 3: Baseline Imaging
-
Using the imaging laser (e.g., tuned to ~810 nm for Alexa 594), locate a suitable secondary or tertiary apical dendrite.
-
Acquire a high-resolution 3D image stack (z-stack) of a dendritic segment containing several well-defined spines. Use a step size of 0.5 µm. This will serve as the baseline (T₀) measurement.
-
Select a single, well-isolated spine with a distinct head and neck for the uncaging experiment.
Step 4: Two-Photon Uncaging
-
Position the uncaging laser spot at the tip of the selected spine head, approximately 0.5 µm away from the spine surface to avoid direct photodamage.
-
Tune the uncaging laser. While NPEC is designed for near-UV (1-photon) uncaging, two-photon excitation typically requires a wavelength of approximately double the one-photon absorption peak. For nitroaromatic cages like NPEC, a starting wavelength of ~720-740 nm is recommended.
-
Deliver a train of uncaging pulses (e.g., 30-60 pulses at 0.5 Hz, with a pulse duration of 1-2 ms). The laser power at the objective should be calibrated to elicit a consistent postsynaptic response without causing visible photodamage. Start with low power and gradually increase.
-
Note: Simultaneously record the electrophysiological response. A successful uncaging event should evoke an excitatory postsynaptic current (uEPSC) of 20-50 pA.
-
Step 5: Post-Uncaging Imaging and Data Acquisition
-
Immediately following the uncaging stimulus, begin acquiring a time-lapse series of 3D image stacks of the same dendritic segment.
-
Acquire stacks every 1-2 minutes for the first 10 minutes, and then every 5 minutes for up to 60 minutes to monitor both the induction and maintenance of structural changes.
-
Simultaneously record any changes in intracellular calcium using the appropriate imaging wavelength for your chosen indicator (e.g., ~920 nm for Fluo-4).
III. Data Analysis
-
Morphological Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, Imaris) to reconstruct the 3D structure of the stimulated spine and nearby control spines from each time point.
-
Quantify the spine head volume, spine neck length, and spine neck width.
-
Normalize all measurements to their baseline (T₀) values to calculate the percentage change over time.
-
-
Functional Analysis:
-
Measure the amplitude of the uEPSC evoked by the uncaging stimulus as an indicator of functional AMPA receptor activation.
-
Analyze the fluorescence intensity changes (ΔF/F) of the calcium indicator within the spine head to quantify calcium dynamics.
-
IV. Expected Results
-
Structural Changes: Successful induction of LTP-like plasticity should result in a rapid and sustained increase in the head volume of the stimulated spine (e.g., >150% of baseline) and a potential shortening of the spine neck. Neighboring, unstimulated spines should show no significant change.
-
Functional Changes: The uncaging stimulus will evoke a fast inward current (uEPSC) mediated by the newly activated AMPA receptors. The induction protocol is often associated with a large, transient increase in intracellular calcium within the spine head.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-Term Potentiation-Dependent Spine Enlargement Requires Synaptic Ca2+-Permeable AMPA Receptors Recruited by CaM-Kinase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Monitoring synaptic plasticity by imaging AMPA receptor content and dynamics on dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining NPEC-caged-(S)-AMPA with Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise spatial and temporal control of neuronal activity is crucial for understanding the intricate signaling pathways that govern brain function. The combination of caged compounds and calcium imaging offers a powerful approach to dissect these processes. NPEC-caged-(S)-AMPA is a photolabile derivative of the potent AMPA receptor agonist, (S)-AMPA.[1][2][3] This compound remains biologically inactive until a brief pulse of near-UV light cleaves the "caging" group, releasing the active AMPA molecule with high temporal and spatial resolution.[1][2] This targeted activation of AMPA receptors, coupled with real-time monitoring of intracellular calcium dynamics using fluorescent indicators, provides an invaluable tool for studying synaptic transmission, plasticity, and excitotoxicity.
This document provides detailed application notes and experimental protocols for the combined use of this compound and calcium imaging.
Principle of the Technique
The experimental approach involves introducing both a calcium-sensitive fluorescent dye and this compound into the experimental preparation (e.g., cultured neurons or brain slices). A baseline calcium level is recorded before a focused pulse of UV light is delivered to a specific region of interest. This photolysis, or "uncaging," of this compound rapidly liberates (S)-AMPA, which then binds to and activates AMPA receptors on nearby cells. The subsequent influx of ions, including calcium through calcium-permeable AMPA receptors (CP-AMPARs), leads to a transient increase in intracellular calcium concentration. This calcium transient is detected and quantified by the fluorescent indicator, providing a direct measure of the cellular response to precise AMPA receptor stimulation.
Data Presentation
The following table summarizes typical experimental parameters and expected quantitative outcomes when combining this compound with calcium imaging. These values are intended as a starting point and may require optimization for specific experimental systems.
| Parameter | Typical Range | Notes |
| This compound Concentration | 100 µM - 1 mM | Concentration should be optimized to achieve a robust response without causing excitotoxicity. Higher concentrations may be required for two-photon uncaging. |
| Calcium Indicator | Fura-2 AM, Fluo-4 AM, Oregon Green BAPTA-1 AM | Choice of indicator depends on the desired affinity for calcium, signal-to-noise ratio, and the excitation/emission spectra compatibility with the uncaging wavelength. |
| Calcium Indicator Loading Concentration | 1 - 10 µM | Follow manufacturer's guidelines for specific indicators and cell types. |
| Uncaging Wavelength (One-Photon) | 330 - 380 nm | Near-UV light is effective for uncaging the NPEC group. |
| Uncaging Wavelength (Two-Photon) | 700 - 740 nm | Two-photon excitation provides enhanced spatial resolution and reduced phototoxicity. |
| Uncaging Light Source | Xenon arc lamp, Mercury arc lamp, UV laser | The choice of light source will depend on the desired power, temporal control, and spatial precision. |
| Uncaging Pulse Duration | 1 - 100 ms | Shorter pulses provide better temporal resolution. The duration should be adjusted to release a sufficient concentration of AMPA. |
| Uncaging Light Power/Intensity | Variable | Should be calibrated to achieve consistent uncaging while minimizing photodamage. |
| Expected Peak Calcium Increase (ΔF/F₀) | 50% - 500% | The magnitude of the calcium transient will depend on the density of AMPA receptors, the presence of CP-AMPARs, and the uncaging efficiency. |
| Time to Peak of Calcium Transient | 100 ms - 2 s | The kinetics of the calcium response will be influenced by the rate of AMPA release, receptor kinetics, and cellular calcium handling mechanisms. |
Signaling Pathways and Experimental Workflow
AMPA Receptor-Mediated Calcium Influx
Activation of AMPA receptors by uncaged (S)-AMPA leads to the opening of the ion channel, allowing the influx of sodium ions (Na⁺) and, in the case of CP-AMPARs, calcium ions (Ca²⁺). This initial depolarization can also activate voltage-gated calcium channels (VGCCs), leading to a further increase in intracellular calcium. The elevated calcium levels can then trigger a cascade of downstream signaling events.
AMPA Receptor Activation and Calcium Influx Pathway.
Experimental Workflow
The following diagram outlines the key steps in a typical experiment combining this compound with calcium imaging.
Experimental Workflow Diagram.
Experimental Protocols
Protocol 1: One-Photon Uncaging of this compound in Cultured Neurons
Materials:
-
Cultured neurons on glass-bottom dishes
-
This compound (Tocris, Cat. No. 3840 or equivalent)
-
Calcium indicator dye (e.g., Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Inverted fluorescence microscope with a UV light source (e.g., Xenon arc lamp) and appropriate filter sets
-
High-speed CCD or sCMOS camera
-
Image acquisition and analysis software
Procedure:
-
Cell Culture: Plate neurons on glass-bottom dishes suitable for high-resolution imaging and allow them to adhere and mature.
-
Calcium Indicator Loading:
-
Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the neurons and wash once with HBSS.
-
Incubate the neurons in the loading solution for 30-45 minutes at 37°C.
-
Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes at room temperature in the dark.
-
-
Preparation of Caged Compound Solution:
-
Prepare a stock solution of this compound in water or DMSO.
-
Dilute the stock solution in HBSS to a final working concentration of 200-500 µM. Protect the solution from light.
-
-
Imaging and Uncaging:
-
Mount the dish on the microscope stage and replace the HBSS with the this compound solution.
-
Locate a field of view with healthy neurons.
-
Acquire baseline fluorescence images using the appropriate excitation and emission wavelengths for your chosen calcium indicator (e.g., 340/380 nm excitation for Fura-2).
-
Deliver a brief pulse of UV light (e.g., 365 nm, 10-50 ms) focused on a specific region of interest (e.g., a single neuron or a dendritic spine).
-
Immediately following the uncaging pulse, acquire a time-lapse series of fluorescence images to capture the resulting calcium transient.
-
-
Data Analysis:
-
Define regions of interest (ROIs) corresponding to the stimulated cell(s) and unstimulated control cells.
-
Calculate the change in fluorescence intensity over time (ΔF/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.
-
Quantify parameters such as the peak amplitude of the calcium transient, the time to peak, and the decay kinetics.
-
Protocol 2: Two-Photon Uncaging of this compound in Brain Slices
Materials:
-
Acutely prepared brain slices (e.g., hippocampal or cortical)
-
This compound
-
Calcium indicator dye (e.g., Oregon Green BAPTA-1, included in the patch pipette)
-
Artificial cerebrospinal fluid (ACSF)
-
Two-photon laser scanning microscope equipped with a tunable femtosecond laser
-
Patch-clamp electrophysiology setup (optional, for simultaneous electrical recording)
Procedure:
-
Slice Preparation: Prepare acute brain slices (200-300 µm thick) using a vibratome and maintain them in oxygenated ACSF.
-
Cell Loading:
-
For whole-cell patch-clamp recordings, include a calcium indicator (e.g., 100-200 µM Oregon Green BAPTA-1) in the intracellular pipette solution.
-
Allow the dye to diffuse into the cell for at least 15-20 minutes after establishing the whole-cell configuration.
-
-
Application of Caged Compound:
-
Bath apply this compound in the ACSF at a concentration of 200 µM to 1 mM.
-
-
Two-Photon Imaging and Uncaging:
-
Identify a target neuron or dendritic region using two-photon imaging at a wavelength that does not cause significant uncaging (e.g., >800 nm).
-
Tune the laser to the two-photon uncaging wavelength for this compound (approximately 720 nm).
-
Deliver a series of short laser pulses (e.g., 1-5 ms) to a precise location (e.g., a single dendritic spine).
-
Simultaneously or immediately after uncaging, acquire a time-lapse series of images at the imaging wavelength to record the calcium response.
-
-
Data Analysis:
-
Perform similar data analysis as in Protocol 1, focusing on the highly localized calcium transients in the targeted subcellular compartments.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak calcium response | Insufficient uncaging | Increase UV light intensity or duration. Optimize the concentration of this compound. |
| Low expression of AMPA receptors | Choose a different cell type or brain region known to have higher AMPA receptor density. | |
| Inefficient calcium indicator loading | Optimize loading conditions (concentration, time, temperature). | |
| High background fluorescence | Incomplete de-esterification of the AM-ester dye | Allow for a longer de-esterification period. |
| Autofluorescence of the caged compound or tissue | Acquire background images before loading and subtract them from the data. | |
| Phototoxicity | Excessive UV light exposure | Reduce the intensity and/or duration of the uncaging pulse. Use two-photon uncaging for deeper tissue imaging and reduced scattering. |
| Spontaneous uncaging | Exposure of the caged compound to ambient light | Protect all solutions containing this compound from light. |
Conclusion
The combination of this compound and calcium imaging provides a robust and versatile platform for investigating AMPA receptor function with high spatiotemporal precision. The protocols and guidelines presented here offer a starting point for researchers to design and execute experiments aimed at elucidating the role of AMPA receptors in a wide range of physiological and pathological processes. Careful optimization of experimental parameters will be essential to achieve reliable and reproducible results.
References
- 1. Two-photon uncaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New caged neurotransmitter analogs selective for glutamate receptor sub-types based on methoxynitroindoline and nitrophenylethoxycarbonyl caging groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
Application Notes and Protocols for In Vivo Delivery of Caged Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caged compounds are powerful tools for the precise spatiotemporal control of biologically active molecules in living systems.[1][2] These molecules are rendered temporarily inert by a photolabile "caging" group, which can be removed with a burst of light to release the active compound.[1][2] This technology offers unparalleled control over the timing and location of drug action, cellular signaling, and physiological processes in vivo.[3] These application notes provide an overview of common in vivo delivery methods for caged compounds, including detailed protocols and quantitative data to guide experimental design.
Delivery Strategies: Systemic vs. Localized
The choice of delivery method for a caged compound in vivo depends on the research question, the target tissue, and the desired level of spatial control. The two primary strategies are systemic and localized delivery.
Systemic Delivery involves administering the caged compound into the circulatory system, typically through intravenous (IV) or intraperitoneal (IP) injection. This method is suitable for widespread distribution of the compound throughout the body or for targeting tissues that are highly vascularized. Uncaging is then achieved by directing light to the specific region of interest.
Localized Delivery involves administering the caged compound directly to a specific tissue or organ. This can be achieved through microinjection into a discrete brain region, direct application to the surface of an organ, or intratumoral injection. This approach is ideal for experiments requiring high spatial precision and for minimizing systemic exposure to the caged compound.
Data Presentation: Quantitative Parameters for In Vivo Delivery and Uncaging
The following tables summarize key quantitative parameters for various in vivo delivery and uncaging methods based on published studies.
Table 1: Systemic Delivery Parameters for Caged Compounds in Rodent Models
| Parameter | Intravenous (IV) Injection | Intraperitoneal (IP) Injection | Reference |
| Vehicle | Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in water (D5W) | Saline (0.9% NaCl), PBS | |
| pH of Formulation | 4.5 - 8.0 (ideally ~7.4) | Physiologic pH (~7.4) | |
| Maximum Injection Volume | Bolus: < 5 mL/kg; Infusion: variable | < 10 mL/kg | |
| Needle Gauge | 27-30 G for mice; 23-25 G for rats (tail vein) | 23-25 G for rats; 25-27 G for mice | |
| Example Dosage | 1 mg/kg (caged peptide) | 10 mg/kg (caged small molecule) |
Table 2: Localized Delivery Parameters for Caged Compounds in the Brain
| Parameter | Topical Application (Craniotomy) | Intracerebral Microinjection | Reference |
| Compound | MNI-caged Glutamate | Caged peptides | |
| Concentration | 20 mM in artificial cerebrospinal fluid (aCSF) | 1-5 mM in aCSF | |
| Application Volume | Sufficient to cover the exposed cortical surface | 1.5 µL per side | |
| Infusion Rate | N/A (superfusion) | 0.3 µL/min |
Table 3: Uncaging Parameters for In Vivo Applications
| Uncaging Method | Light Source | Wavelength | Power/Intensity | Pulse Duration/Exposure | Target Tissue | Reference |
| Two-Photon Uncaging | Ti:Sapphire Laser | 720 nm | 10-12 mW | 0.6 - 0.8 ms | Mouse Neocortex | |
| One-Photon Uncaging | Blue LED | ~470 nm | Variable | Seconds to minutes | Rat Neocortex | |
| Focused Ultrasound | Ultrasound Transducer | 250 - 650 kHz | 0.9 - 2 MPa | 50 - 100 ms pulses at 1 Hz | Rat Brain | |
| Near-Infrared (NIR) Light | Diode Laser / fs Pulsed Laser | 800 - 808 nm | 50 mW/cm² - 2.4 W/cm² | Minutes | Tumors, Cultured Cells |
Experimental Protocols
Protocol 1: Systemic Delivery via Intraperitoneal (IP) Injection in Rats
This protocol describes the administration of a caged compound into the peritoneal cavity of a rat.
Materials:
-
Caged compound
-
Sterile vehicle (e.g., 0.9% saline or PBS)
-
Vortex mixer
-
pH meter and solutions for adjustment (if necessary)
-
Sterile syringes (1-3 mL)
-
Sterile needles (23-25 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of the Caged Compound Solution: a. Dissolve the caged compound in the chosen sterile vehicle to the desired concentration. If the compound has low aqueous solubility, a co-solvent such as DMSO may be used, but the final concentration of the co-solvent should be minimized. b. Ensure the solution is well-mixed using a vortex mixer. c. Check the pH of the final formulation and adjust to a physiological range (~7.4) if necessary to avoid irritation.
-
Animal Preparation: a. Weigh the rat accurately to calculate the correct injection volume. The maximum recommended volume for an IP injection in a rat is 10 mL/kg. b. Properly restrain the rat. A two-person technique is often preferred, with one person restraining the animal and the other performing the injection. The rat should be held securely with its head tilted slightly downwards to allow the abdominal organs to move away from the injection site.
-
Injection Procedure: a. Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder. b. Swab the injection site with 70% ethanol. c. Insert the needle at a 30-40 degree angle with the bevel facing up. d. Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, withdraw the needle and use a fresh syringe and needle for a new attempt at a slightly different location. e. If aspiration is clear, slowly depress the plunger to inject the solution. f. Withdraw the needle and return the animal to its cage.
-
Post-Injection Monitoring: a. Monitor the animal for any signs of distress, pain, or adverse reactions. b. Record the procedure, including the compound, dose, volume, and time of injection.
Protocol 2: Localized Delivery to the Brain via Topical Application and Two-Photon Uncaging
This protocol is adapted from studies of synaptic function in the mouse neocortex.
Materials:
-
MNI-caged glutamate
-
Artificial cerebrospinal fluid (aCSF), sterile and warmed to 37°C
-
Surgical tools for craniotomy
-
Stereotaxic frame
-
Two-photon microscope equipped with a Ti:Sapphire laser
-
Perfusion system
-
Anesthesia and monitoring equipment
Procedure:
-
Animal Surgery: a. Anesthetize the mouse and mount it in a stereotaxic frame. b. Perform a craniotomy over the brain region of interest (e.g., the somatosensory cortex). c. Carefully remove the dura mater to expose the cortical surface.
-
Application of Caged Compound: a. Prepare a 20 mM solution of MNI-caged glutamate in aCSF. b. Continuously superfuse the exposed cortical surface with the caged glutamate solution.
-
Two-Photon Uncaging: a. Position the animal under the two-photon microscope. b. Identify the target neurons or dendritic spines for stimulation. c. Tune the Ti:Sapphire laser to 720 nm for uncaging MNI-glutamate. d. Deliver laser pulses (e.g., 10-12 mW power for a duration of 0.6 ms) to the specific subcellular location to uncage glutamate and elicit a physiological response.
-
Data Acquisition and Analysis: a. Simultaneously record neuronal activity using appropriate techniques (e.g., whole-cell patch-clamp or calcium imaging). b. Analyze the physiological responses to uncaging to study synaptic function.
Visualizations
Signaling Pathway Diagrams
Experimental Workflow Diagrams
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery, Development and Demonstration of Three Caged Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glutamate Uncaging in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the experimental setup for glutamate uncaging in cultured neurons. This technique allows for the precise spatial and temporal activation of glutamate receptors, mimicking synaptic transmission and enabling the study of dendritic spine plasticity, receptor mapping, and neuronal circuit analysis.
Introduction
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic plasticity, learning, and memory.[1] Glutamate uncaging is a photostimulation technique that utilizes "caged" glutamate compounds, which are biologically inert molecules that release glutamate upon photolysis with a flash of light.[2][3] This method offers unparalleled precision in activating glutamate receptors on specific subcellular compartments, such as individual dendritic spines, overcoming the limitations of electrical stimulation which can activate a diffuse population of neurons and fibers.[4]
Two-photon (2P) uncaging, in particular, provides exquisite three-dimensional spatial resolution, confining glutamate release to the focal volume and minimizing out-of-focus uncaging.[5] This precision is critical for studying the input-specific properties of synapses and the molecular mechanisms underlying synaptic plasticity.
This application note details the necessary equipment, reagents, and step-by-step protocols for performing one-photon and two-photon glutamate uncaging experiments in cultured neurons, often combined with electrophysiological recordings and calcium imaging.
Caged Glutamate Compounds
Several caged glutamate compounds are available, each with distinct photophysical properties. The choice of compound depends on the specific experimental requirements, such as the desired wavelength for uncaging and the need for compatibility with other photosensitive molecules.
| Caged Compound | Common Abbreviation | One-Photon Excitation (nm) | Two-Photon Excitation (nm) | Key Features |
| 4-methoxy-7-nitroindolinyl-caged-L-glutamate | MNI-glutamate | ~336-405 | ~720 | Widely used, good two-photon cross-section, but can antagonize GABAA receptors at high concentrations. |
| Ruthenium-bipyridine-triphenylphosphine caged glutamate | RuBi-glutamate | ~473 | ~800 | Excitable with visible light, allowing for deeper tissue penetration and reduced phototoxicity. Can be used at lower concentrations, minimizing off-target effects. |
| 7-diethylaminocoumarin-4-yl)methoxycarbonyl-L-glutamate | DEAC450-glutamate | N/A | ~900 | Red-shifted two-photon excitation, enabling two-color uncaging experiments in combination with other caged compounds. |
| 4-carboxymethoxy-5,7-dinitroindolinyl-caged-glutamate | CDNI-glutamate | N/A | ~720 | High quantum yield, making it highly efficient for glutamate release. |
Experimental Setup
A typical glutamate uncaging setup integrates a microscope, a light source for photolysis, and a system for recording neuronal activity (electrophysiology or imaging).
Light Sources
-
One-Photon Uncaging:
-
UV Flash Lamps: Provide wide-field illumination for uncaging over a large area.
-
Continuous-Wave (CW) Lasers (e.g., 405 nm): Allow for more localized uncaging compared to flash lamps.
-
-
Two-Photon Uncaging:
-
Pulsed Infrared (IR) Lasers (e.g., Ti:Sapphire): Tunable lasers that provide the high peak power required for two-photon excitation, typically in the 700-1000 nm range.
-
Microscope and Optics
-
An upright or inverted microscope equipped with high numerical aperture (NA) water-immersion objectives is essential for efficient light delivery and collection.
-
For two-photon microscopy, the setup should include galvanometers for laser scanning and photomultiplier tubes (PMTs) for detecting fluorescence signals.
Recording Equipment
-
Electrophysiology: A patch-clamp amplifier, micromanipulators, and data acquisition system are required for whole-cell recordings of uncaging-evoked postsynaptic currents (uEPSCs) or potentials (uEPSPs).
-
Calcium Imaging: A sensitive camera (e.g., sCMOS or EMCCD) or PMTs are needed to detect changes in fluorescence of calcium indicators co-loaded into the neuron.
Experimental Workflow
The following diagram illustrates the general workflow for a glutamate uncaging experiment combined with electrophysiology and calcium imaging.
Caption: Experimental workflow for glutamate uncaging.
Protocols
Protocol 1: Two-Photon Glutamate Uncaging and Electrophysiology
This protocol describes how to evoke and record uEPSCs from a single dendritic spine on a cultured neuron.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical)
-
Artificial cerebrospinal fluid (ACSF)
-
MNI-glutamate
-
Internal solution for patch-clamp recording
-
Alexa Fluor dye (e.g., Alexa 488 or 594) for visualizing cell morphology
ACSF Composition (in mM): 127 NaCl, 2.5 KCl, 25 NaHCO3, 1.25 NaH2PO4, 25 D-glucose, 2 CaCl2, 1 MgCl2. Aerated with 95% O2 / 5% CO2.
Internal Solution Composition (in mM): 135 Cs-methanesulfonate, 10 HEPES, 10 Na2-phosphocreatine, 4 MgCl2, 4 Na2-ATP, 0.4 Na-GTP, and 0.2 Alexa Fluor dye.
Procedure:
-
Prepare ACSF and internal solution. Add MNI-glutamate to the ACSF at a final concentration of 2.5-10 mM. Note: MNI-glutamate can antagonize GABAA receptors, so the lowest effective concentration should be used.
-
Mount the coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with ACSF containing MNI-glutamate.
-
Using a two-photon microscope, identify a healthy neuron and establish a whole-cell patch-clamp recording.
-
Allow the neuron to fill with the internal solution containing the fluorescent dye for 10-20 minutes to visualize the dendritic arbor and spines.
-
Set the holding potential to -65 mV to record excitatory currents.
-
Tune the two-photon laser to 720 nm for uncaging MNI-glutamate.
-
Position the uncaging laser spot adjacent to the head of a dendritic spine.
-
Deliver a short laser pulse (e.g., 0.5-2 ms, 10-20 mW at the sample) to uncage glutamate.
-
Record the resulting uEPSC. The amplitude should be in the range of miniature EPSCs (5-30 pA). Adjust laser power and pulse duration to achieve the desired response amplitude.
-
Repeat the uncaging stimulus at a low frequency (e.g., 0.1 Hz) to assess the stability of the response.
Protocol 2: Glutamate Uncaging and Calcium Imaging
This protocol details how to measure calcium transients in a dendritic spine in response to glutamate uncaging.
Materials:
-
Same as Protocol 1, with the addition of a calcium indicator (e.g., Fluo-5F or GCaMP) to the internal solution.
Procedure:
-
Follow steps 1-4 from Protocol 1, using an internal solution that contains a calcium indicator (e.g., 300 µM Fluo-5F) in addition to the morphological dye.
-
Tune the imaging laser to the appropriate wavelength for the calcium indicator (e.g., 920 nm for GCaMP6).
-
Acquire a baseline fluorescence image of the dendritic spine.
-
Switch the laser wavelength to that required for uncaging (e.g., 720 nm for MNI-glutamate).
-
Deliver the uncaging light pulse as described in Protocol 1.
-
Immediately switch the laser back to the imaging wavelength and acquire a time-series of images to capture the resulting calcium transient.
-
Analyze the change in fluorescence intensity over time (ΔF/F) to quantify the calcium response.
Quantitative Data Summary
The following tables summarize key quantitative parameters for glutamate uncaging experiments.
Table 1: Caged Glutamate Concentrations
| Caged Compound | Concentration Range | Notes |
| MNI-glutamate | 2.5 - 10 mM | Higher concentrations may be needed for deeper tissue but can increase GABAA receptor antagonism. |
| RuBi-glutamate | 30 - 300 µM | Lower concentrations are effective due to high quantum efficiency. |
Table 2: Two-Photon Uncaging Laser Parameters
| Parameter | Typical Range | Notes |
| Wavelength | 720 - 900 nm | Dependent on the caged compound used. |
| Pulse Duration | 0.25 - 2 ms | Shorter pulses provide better temporal resolution. |
| Laser Power at Sample | 5 - 50 mW | Varies with depth in tissue, objective NA, and caged compound concentration. Power should be calibrated to evoke physiological responses. |
Glutamate Receptor Signaling Pathway
Upon uncaging, glutamate binds to and activates postsynaptic ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors, initiating downstream signaling cascades.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 3. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 5. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low uncaging efficiency of NPEC-caged-(S)-AMPA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NPEC-caged-(S)-AMPA. The information is presented in a question-and-answer format to directly address common issues encountered during uncaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key photochemical properties?
This compound is a photolabile derivative of the AMPA receptor agonist, (S)-AMPA. The 1-(2-nitrophenyl)ethyl (NPEC) caging group renders the AMPA molecule biologically inactive until it is cleaved by light. This allows for precise spatial and temporal control over AMPA receptor activation in biological preparations.
Key photochemical properties for one-photon uncaging are summarized below:
| Property | Value | Reference |
| Molar Extinction Coefficient (ε) | 660 M⁻¹cm⁻¹ (at 347 nm) | [1][2] |
| Quantum Yield (Φ) | 0.63 - 0.64 | [1][2] |
| Release Rate (k) | ~10 s⁻¹ at physiological pH | [1] |
| Recommended Uncaging Wavelength | Near-UV (e.g., 365 nm) | |
| Two-Photon Cross-Section (δu) | <0.01 GM |
Q2: Is this compound suitable for two-photon uncaging experiments?
No, this compound is generally not recommended for two-photon uncaging experiments. The two-photon cross-section of nitrophenyl-based caging groups like NPEC is very low (<0.01 GM), making two-photon excitation highly inefficient. For two-photon applications, alternative caged compounds with higher two-photon cross-sections, such as those based on MNI, CDNI, or DEAC caging groups, are strongly recommended.
Q3: How stable is this compound in experimental solutions?
NPEC-caged compounds are known to be resistant to hydrolysis, which is a significant advantage over some other caged compounds. Stock solutions prepared in DMSO can be stored at -20°C for extended periods. Working solutions in aqueous buffers should ideally be prepared fresh for each experiment to minimize any potential degradation. It is also advisable to protect solutions from light to prevent premature uncaging.
Q4: What are the expected photolysis byproducts of this compound and do they have off-target effects?
The photolysis of NPEC-caged compounds generates the active molecule (in this case, (S)-AMPA), a proton, and a nitrosoindole byproduct. While NPEC-caged ligands themselves have not been found to interfere with GABAergic transmission at typical experimental concentrations, the release of protons can cause a transient inward current due to the activation of acid-sensing ion channels (ASICs). This is more likely to be a concern when uncaging high concentrations of the compound. The nitrosoindole byproduct is generally considered to be biologically inert at the concentrations produced during typical uncaging experiments.
Troubleshooting Guide
Issue 1: Low or no detectable response after photolysis.
This is a common issue that can arise from several factors related to the light source, the compound itself, or the biological preparation.
| Possible Cause | Troubleshooting Step |
| Inadequate Light Power or Incorrect Wavelength | Verify that your light source is emitting at a wavelength close to the absorption maximum of NPEC (~350 nm). For one-photon uncaging, a mercury arc lamp with appropriate filters or a UV LED (e.g., 365 nm) is commonly used. Ensure the light power at the sample plane is sufficient. This can be measured with a photodiode. If the power is low, check the alignment of your light path and the age of your lamp. |
| Compound Degradation | Prepare fresh working solutions of this compound for each experiment. Ensure stock solutions have been stored properly at -20°C and protected from light. |
| Incorrect Compound Concentration | The optimal concentration will depend on the experimental preparation and the desired AMPA concentration. A typical starting concentration for bath application is in the range of 100-500 µM. |
| Inner Filtering Effect | At high concentrations (>0.5 mM), the caged compound in the solution between the objective and the cells can absorb a significant amount of the uncaging light, reducing the efficiency at the focal plane. Consider using a lower concentration or a longer wavelength where the absorbance is lower (e.g., 405 nm), and compensate with increased light power. |
| Biological Desensitization or Blockade | AMPA receptors can desensitize upon prolonged exposure to agonists. Ensure your recording paradigm allows for recovery between uncaging events. Also, check for the presence of any AMPA receptor antagonists in your experimental buffer. |
Issue 2: Poor spatial resolution in uncaging experiments.
Achieving high spatial resolution is critical for applications like mapping synaptic inputs.
| Possible Cause | Troubleshooting Step |
| Using One-Photon Excitation | One-photon uncaging inherently has lower spatial resolution compared to two-photon excitation due to the linear nature of light absorption, which leads to uncaging throughout the light path. |
| Light Scattering | In tissue preparations, light scattering can significantly degrade spatial resolution. While difficult to eliminate completely, using a high numerical aperture (NA) objective can help to focus the light more tightly. |
| Inappropriate for Two-Photon Uncaging | As stated previously, this compound has a very low two-photon cross-section. For high-resolution mapping, switching to a more efficient two-photon caged compound like MNI-glutamate or DEAC450-glutamate is the most effective solution. |
Issue 3: Slow onset of the physiological response.
The kinetics of the observed response should be faster than the uncaging rate of the compound.
| Possible Cause | Troubleshooting Step |
| Slow Release Rate of NPEC | The photorelease from NPEC cages has a rate of approximately 10 s⁻¹ at physiological pH. This makes it less suitable for studying very fast kinetic processes of synaptic receptors in mammalian preparations. |
| Diffusion Time | If the uncaging is not performed directly adjacent to the receptors of interest, the diffusion of the released AMPA to its target will introduce a delay. Ensure the uncaging spot is precisely positioned. |
| Low Uncaging Efficiency | If the amount of AMPA released is low, it may take longer to reach the threshold concentration required to elicit a detectable response. Refer to the troubleshooting steps for "Low or no detectable response". |
Experimental Protocols
One-Photon Uncaging of this compound
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10-100 mM. Store at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution into your extracellular recording buffer (e.g., artificial cerebrospinal fluid, ACSF) to a final working concentration of 100-500 µM. Ensure the final DMSO concentration is low (<0.1%) to avoid off-target effects.
-
-
Light Source and Delivery:
-
Use a mercury arc lamp or a UV LED with a peak emission wavelength between 350-370 nm.
-
Deliver the light through the epifluorescence port of the microscope using a high-NA objective to focus the light onto the sample.
-
Use a shutter to control the duration of the light pulse. Pulse durations of 1-10 ms are typical starting points.
-
-
Uncaging Procedure:
-
Bath apply the working solution of this compound to your preparation and allow it to equilibrate.
-
Position the uncaging spot over the area of interest (e.g., a dendrite or a specific cell).
-
Deliver a brief light pulse to uncage the AMPA and record the physiological response (e.g., using patch-clamp electrophysiology).
-
Adjust the light power, pulse duration, and compound concentration to achieve the desired response.
-
Visualizations
Caption: The uncaging process of this compound.
Caption: A workflow for troubleshooting low uncaging efficiency.
Caption: Simplified signaling pathway of AMPA receptor activation.
References
minimizing phototoxicity in NPEC-caged-(S)-AMPA experiments
Welcome to the technical support center for NPEC-caged-(S)-AMPA experiments. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing phototoxicity and troubleshooting common issues encountered during the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is phototoxicity a concern?
A1: this compound is a photoactivatable compound where the neurotransmitter (S)-AMPA is rendered biologically inactive by a 1-(2-nitrophenyl)ethyl (NPEC) caging group.[1][2] Ultraviolet (UV) light exposure cleaves this caging group, releasing AMPA with high spatial and temporal precision.[3] Phototoxicity is a significant concern because the high-energy UV photons used for uncaging can damage cells, primarily through the generation of reactive oxygen species (ROS).[4][5] This can lead to altered cellular physiology, apoptosis, or necrosis, compromising experimental results.
Q2: What are the primary signs of phototoxicity in my cell or tissue samples?
A2: Signs of phototoxicity can range from subtle to severe. Acute signs include membrane blebbing, cellular swelling, and rapid cell death (necrosis). Delayed effects can manifest as apoptosis, characterized by cell shrinkage and DNA fragmentation. In electrophysiology experiments, you might observe a gradual deterioration of recording quality, such as a drifting baseline, changes in membrane resistance, or spontaneous firing. Monitoring mitochondrial health can also serve as an indicator of cellular stress.
Q3: How does two-photon uncaging compare to single-photon (UV) uncaging in terms of phototoxicity?
A3: Two-photon uncaging generally offers reduced phototoxicity compared to single-photon UV uncaging. This is because two-photon excitation uses lower-energy, longer-wavelength light (near-infrared) which is less damaging to biological tissue. The excitation is also confined to a smaller focal volume, minimizing off-target damage. However, improper use of high laser power in two-photon microscopy can still lead to non-linear damage mechanisms and phototoxicity.
Q4: Can the NPEC caging group itself or its photolysis byproducts be toxic?
A4: Yes, the caging group and its byproducts can potentially be toxic. The nitrophenyl group, common in cages like NPEC, can generate reactive intermediates upon photolysis. While caged compounds are designed to be inert before photolysis, high concentrations or prolonged exposure could have off-target effects. It is crucial to use the lowest effective concentration of the caged compound and to ensure efficient perfusion to wash away byproducts.
Q5: Are there any alternatives to NPEC-caged compounds that are less phototoxic?
A5: Yes, several other caging groups have been developed with improved photochemical properties, including higher quantum yields and absorption at longer wavelengths, which can help reduce phototoxicity. For example, caged compounds designed for two-photon excitation often exhibit lower phototoxicity. When choosing a caged compound, it is essential to consider the specific requirements of your experiment, including the desired temporal and spatial resolution, and the sensitivity of your preparation to light-induced damage.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid cell death or morphological changes upon UV illumination. | High light intensity. | Reduce the power of your light source (e.g., laser or lamp). Determine the minimum power required for effective uncaging. |
| Prolonged exposure duration. | Use the shortest possible light pulses to achieve the desired AMPA concentration. | |
| Inappropriate wavelength. | Ensure you are using the optimal wavelength for NPEC uncaging (typically in the near-UV range). Shorter wavelengths are generally more damaging. | |
| Gradual deterioration of cell health over the course of the experiment. | Cumulative phototoxicity. | Minimize the total light exposure by reducing the frequency of uncaging events. Incorporate recovery periods between stimulations. |
| Accumulation of toxic byproducts. | Ensure adequate and continuous perfusion of the experimental chamber to wash away photolysis byproducts and replenish the caged compound. | |
| Use of high concentrations of the caged compound. | Determine the lowest effective concentration of this compound for your experiment. High concentrations can have pharmacological side effects and increase the generation of toxic byproducts. | |
| Inconsistent or weak responses to uncaging. | Insufficient light power at the sample. | Check the alignment and focus of your light path. Ensure objectives are clean, as salt buildup can block UV light. At least 20 mW of power should be available for mapping experiments. |
| Degradation of the caged compound. | Protect the stock solution and the solution in the perfusion system from ambient light. Prepare fresh solutions regularly. | |
| Suboptimal uncaging parameters. | Systematically vary the light intensity and pulse duration to find the optimal parameters for your specific setup and biological preparation. | |
| Evidence of excitotoxicity (e.g., uncontrolled neuronal firing). | Excessive AMPA release. | Reduce the light intensity or duration to decrease the amount of uncaged AMPA. |
| Reverberant network activity. | Perform experiments in the presence of antagonists for other excitatory receptors (e.g., NMDA receptor antagonists like CPP) and use high divalent cation concentrations in your artificial cerebrospinal fluid (ACSF) to reduce overall network excitability. |
Experimental Protocols
Protocol 1: Minimizing Phototoxicity during UV Uncaging in Brain Slices
This protocol provides a general framework for minimizing phototoxicity during single-photon uncaging of this compound in brain slice preparations.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (ACSF), high divalent ion concentration ACSF
-
NMDA receptor antagonist (e.g., D-AP5 or CPP)
-
Vibratome
-
Patch-clamp setup with a UV light source (e.g., flash lamp or laser) coupled to the microscope
-
Brain slice chamber with perfusion system
Methodology:
-
Slice Preparation: Prepare brain slices (e.g., 300 µm thick) using a vibratome in ice-cold cutting solution. Allow slices to recover in oxygenated ACSF at 35°C for 30 minutes, followed by storage at room temperature.
-
Loading: Transfer a slice to the recording chamber and perfuse with oxygenated ACSF containing the desired concentration of this compound (start with a low concentration, e.g., 0.2 mM) and an NMDA receptor antagonist (e.g., 0.01 mM CPP).
-
Light Source Calibration: Before the experiment, measure the light power at the sample plane. Start with the lowest power setting and gradually increase it to find the threshold for a reliable physiological response.
-
Uncaging Parameters:
-
Wavelength: Use a wavelength appropriate for NPEC photolysis (consult the manufacturer's specifications, typically in the 350-365 nm range).
-
Pulse Duration: Begin with short pulse durations (e.g., 1.0 ms) and only increase if the response is insufficient.
-
Frequency: Limit the frequency of photostimulation to allow for cellular recovery and washout of byproducts.
-
-
Monitoring Cell Health: Throughout the experiment, monitor the health of the patched cell by checking its resting membrane potential, input resistance, and overall appearance. Discard the data if significant deterioration is observed.
-
Control Experiments: Perform control experiments where the tissue is exposed to the same light stimulation protocol in the absence of the caged compound to assess the direct effects of light on cellular physiology.
Protocol 2: Assessing Phototoxicity with Mitochondrial Markers
This protocol describes a method to assess sublethal phototoxicity by monitoring mitochondrial health.
Materials:
-
Cell culture expressing a mitochondrial marker (e.g., MitoTracker Red CMXRos or a fluorescent protein targeted to the mitochondria)
-
This compound
-
Fluorescence microscope with an uncaging light source and appropriate filter sets for the mitochondrial marker
-
Image analysis software
Methodology:
-
Cell Preparation: Culture cells on glass-bottom dishes suitable for high-resolution imaging.
-
Labeling: Incubate the cells with a mitochondrial fluorescent probe according to the manufacturer's instructions.
-
Experimental Conditions: Add this compound to the imaging medium at the desired experimental concentration.
-
Image Acquisition:
-
Acquire a baseline image of the mitochondrial morphology before photostimulation.
-
Apply the uncaging light stimulus using your standard experimental parameters (intensity, duration, frequency).
-
Acquire a series of post-stimulation images of the mitochondria at different time points (e.g., immediately after, 5 min, 15 min, 30 min).
-
-
Analysis:
-
Visually inspect the mitochondrial morphology for signs of damage, such as swelling, fragmentation, or loss of membrane potential (indicated by a decrease in fluorescence intensity for potential-sensitive dyes).
-
Quantify changes in mitochondrial morphology (e.g., aspect ratio, circularity) using image analysis software.
-
-
Comparison: Compare the mitochondrial health of cells exposed to the uncaging protocol with control cells that were not illuminated and cells illuminated in the absence of the caged compound.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Minimizing Phototoxicity
Caption: Workflow for optimizing uncaging experiments to minimize phototoxicity.
Signaling Pathway of Phototoxicity
Caption: Simplified pathway of phototoxicity induced by UV uncaging.
Logic Diagram for Troubleshooting Weak Uncaging Signal
Caption: Troubleshooting flowchart for a weak or absent uncaging signal.
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 5. Phototoxicity: Its Mechanism and Animal Alternative Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
off-target effects of NPEC-caged-(S)-AMPA on GABA receptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NPEC-caged-(S)-AMPA. The focus is on addressing potential off-target effects on GABA receptors and providing guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Does this compound have any off-target effects on GABA receptors?
A1: Based on available data, this compound does not inhibit GABA-A receptors at concentrations typically used in experiments.[1] Studies have shown that unlike some other caging groups, NPEC-caged ligands do not interfere with GABAergic transmission.[2]
Q2: I am observing unexpected inhibitory responses in my experiment after uncaging this compound. What could be the cause?
A2: While direct off-target effects on GABA receptors are unlikely, several factors could lead to unexpected inhibitory responses:
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Network Effects: The activation of AMPA receptors on excitatory neurons can lead to the subsequent activation of inhibitory interneurons, which then release GABA onto the recorded neuron. This is a physiological network effect, not a direct off-target effect of the compound.
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Phototoxicity: High-intensity or prolonged UV light exposure for uncaging can cause cellular stress or damage, potentially leading to non-specific changes in neuronal activity.
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Compound Degradation or Impurities: Ensure the quality and purity of your this compound. Degradation products or impurities might have unintended biological activity.
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Experimental Conditions: Factors such as the composition of your recording solutions, temperature, and pH can influence neuronal excitability and synaptic transmission.
Q3: What are the recommended working concentrations for this compound to minimize potential off-target effects?
A3: While specific concentrations depend on the experimental preparation and goals, it is always recommended to use the lowest effective concentration. For this compound, starting with a concentration range that has been validated in the literature for similar applications is advisable. Titrating the concentration to find the optimal balance between effective uncaging and minimizing potential side effects is a crucial part of experimental design.
Q4: How does the NPEC caging group compare to other caging groups in terms of GABA receptor off-target effects?
A4: The NPEC (1-(2-nitrophenyl)ethoxycarbonyl) caging group has been shown to be advantageous over some other caging groups. For instance, at high concentrations, MNI (4-methoxy-7-nitroindolinyl)-caged ligands have been reported to interfere with GABAergic transmission, an effect not observed with NPEC-caged ligands.[2]
Troubleshooting Guides
Issue 1: Unexpected Inhibitory Postsynaptic Currents (IPSCs) Observed Post-Uncaging
| Potential Cause | Troubleshooting Steps |
| Polysynaptic Network Activity | 1. Apply a GABA-A receptor antagonist (e.g., bicuculline or gabazine) to your bath solution. If the unexpected IPSCs are blocked, it confirms they are mediated by GABA-A receptors activated through network activity. 2. Reduce the area of illumination during uncaging to activate a smaller population of neurons. 3. Lower the concentration of this compound to reduce the magnitude of the initial excitation. |
| Phototoxicity | 1. Measure the light intensity at the sample plane and use the minimum power required for effective uncaging. 2. Reduce the duration of the light pulse. 3. Perform control experiments where you apply the uncaging light pulse to a region of the slice with no cells to check for non-specific effects. 4. Include a "light-only" control in the absence of the caged compound. |
| Solution Contamination | 1. Prepare fresh experimental solutions. 2. Ensure that all glassware and perfusion lines are thoroughly cleaned. |
Issue 2: High Background Activity or Spontaneous Firing After Compound Application (Before Uncaging)
| Potential Cause | Troubleshooting Steps |
| Compound Instability/Degradation | 1. Protect the stock solution and the experimental preparation from ambient light to prevent premature uncaging. 2. Prepare fresh solutions from a high-purity solid stock for each experiment. 3. Store the compound as recommended by the manufacturer, typically at -20°C. |
| Impure Compound | 1. Verify the purity of the compound using methods like HPLC if possible. 2. Purchase from a reputable supplier that provides a certificate of analysis. |
Quantitative Data Summary
Currently, there is no specific quantitative data in the literature detailing the binding affinity (e.g., Ki, IC50) of this compound for GABA receptors. The available information is qualitative, indicating a lack of significant interaction at standard experimental concentrations.
| Parameter | Value | Reference |
| GABA-A Receptor Inhibition | No inhibition at concentrations used experimentally | |
| Interference with GABAergic Transmission | No adverse effects found |
Experimental Protocols
Protocol: Testing for Off-Target Effects on GABA-A Receptors
This protocol describes a method to directly test for potential off-target effects of this compound on GABA-A receptor-mediated currents.
Objective: To determine if this compound directly modulates GABA-A receptor function.
Preparation:
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Prepare acute brain slices (e.g., hippocampal or cortical) from a rodent model.
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Use standard whole-cell patch-clamp electrophysiology techniques.
Solutions:
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Artificial Cerebrospinal Fluid (aCSF): Standard composition.
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Internal Solution: A high chloride internal solution to allow for the recording of inward GABA-A receptor-mediated currents at a holding potential of -70 mV.
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Agonist: GABA or a specific GABA-A receptor agonist (e.g., muscimol).
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Test Compound: this compound.
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Blockers: Use AMPA/Kainate receptor antagonists (e.g., CNQX/NBQX) and NMDA receptor antagonists (e.g., AP5) to isolate GABAergic currents.
Procedure:
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Establish a stable whole-cell recording from a neuron.
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Voltage-clamp the neuron at -70 mV.
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In the presence of glutamate receptor blockers, locally apply a known concentration of GABA or muscimol to elicit a stable baseline GABA-A receptor-mediated current.
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After establishing a stable baseline, perfuse the slice with aCSF containing this compound at the desired experimental concentration (e.g., 100 µM). Crucially, do not apply the uncaging light flash during this step.
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Continue to puff the GABA-A agonist and measure the amplitude of the evoked current.
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Analysis: Compare the amplitude of the GABA-A receptor-mediated current before and during the application of the (uncaged) this compound. A significant change in the current amplitude would suggest a direct effect of the caged compound on GABA-A receptors.
Visualizations
Caption: Workflow for testing direct effects of this compound on GABA-A receptors.
Caption: Troubleshooting logic for unexpected inhibitory currents.
References
ensuring purity and stability of NPEC-caged-(S)-AMPA solutions
Welcome to the technical support center for NPEC-caged-(S)-AMPA. This resource provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance to ensure the purity and stability of this compound solutions for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a photolabile derivative of the potent AMPA receptor agonist, (S)-AMPA.[1][2][3] The "NPEC" (1-(2-nitrophenyl)ethyl) caging group renders the (S)-AMPA molecule biologically inactive. Upon illumination with near-UV light (around 340-360 nm), the caging group is cleaved, rapidly releasing active (S)-AMPA.[1][2] This allows for precise spatial and temporal control over AMPA receptor activation in neuroscience research, enabling the study of synaptic transmission, receptor mapping, and signaling pathways.
Q2: How should I store the solid this compound compound?
The solid compound should be stored desiccated at -20°C. Proper storage is critical to prevent degradation from moisture and temperature fluctuations.
Q3: What are the recommended solvents for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) and water are the most common solvents. Solubility properties are summarized in the table below. For aqueous solutions, gentle warming (e.g., to 37°C) and sonication can aid dissolution. It is often recommended to prepare and use aqueous solutions on the same day.
Q4: How should I store my prepared stock solutions?
Stock solutions, especially those made in DMSO, can be stored at -20°C for several months. However, to ensure maximum efficacy and minimize the risk of degradation, it is best practice to prepare fresh aqueous solutions for each experiment. If storing, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Always protect solutions from light to prevent premature uncaging.
Q5: What is the expected purity of the this compound compound?
Reputable suppliers provide this compound with a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC). Always refer to the batch-specific Certificate of Analysis (CoA) for precise purity data.
Q6: Are the byproducts of photolysis a concern for my experiment?
Yes, they can be. The photolysis of NPEC-caged compounds releases not only the active molecule ((S)-AMPA) but also a proton (H+) and a 2-nitrosoacetophenone byproduct.
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Proton Release: The release of H+ can cause a localized drop in pH. This can be mitigated by using a well-buffered experimental solution (e.g., HEPES).
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Nitroso Byproduct: The 2-nitrosoacetophenone byproduct can be reactive, particularly towards proteins with sulfhydryl groups. While the NPEC group is designed to make this byproduct less reactive than those from other caging groups, it is a potential source of non-specific effects, especially when using high concentrations of the caged compound.
Data Presentation
Table 1: Solubility and Storage Parameters
| Parameter | Value | Source(s) |
| Molecular Weight | 379.32 g/mol | |
| Solubility in DMSO | Up to 100 mM | |
| Solubility in Water | Up to 5 mM (with gentle warming) | |
| Storage (Solid) | -20°C, desiccated | |
| Storage (Solution) | -20°C (aliquoted, protected from light) |
Table 2: Photolysis Properties
| Parameter | Value | Source(s) |
| Caging Group | NPEC (1-(2-nitrophenyl)ethyl) | |
| Typical Uncaging Wavelength | ~340-360 nm (near-UV) | |
| Extinction Coefficient (ε347) | 660 M⁻¹cm⁻¹ | |
| Quantum Yield (φ) | 0.64 | |
| Photolysis Byproducts | (S)-AMPA, 2-nitrosoacetophenone, H⁺ |
Experimental Protocols
Protocol 1: Preparation of a 100 mM DMSO Stock Solution
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Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least one hour before opening to prevent condensation.
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Calculation: Calculate the required volume of DMSO. For example, to make a 100 mM stock from 5 mg of compound (MW = 379.32):
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Volume (L) = Mass (g) / (Molarity (mol/L) * MW ( g/mol ))
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Volume (L) = 0.005 g / (0.1 mol/L * 379.32 g/mol ) = 0.0001318 L = 131.8 µL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
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Mixing: Vortex or sonicate the solution until the solid is completely dissolved.
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Storage: Aliquot the solution into single-use, light-protecting tubes and store at -20°C.
Protocol 2: Purity Assessment by HPLC (General Method)
This protocol is a general template based on methods for similar compounds and should be optimized for your specific system.
-
System: A reverse-phase HPLC system with a C18 column and a photodiode array (PDA) or UV detector.
-
Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).
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Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA.
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Sample Preparation: Dilute a small amount of your this compound solution in the initial mobile phase mixture (e.g., 95% A, 5% B).
-
Gradient Elution (Example):
-
0-5 min: 5% B
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5-25 min: Linear gradient from 5% to 95% B
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25-30 min: 95% B
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30-35 min: Return to 5% B and equilibrate
-
-
Flow Rate: 1.0 mL/min.
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Detection: Monitor at wavelengths relevant to the caged compound (e.g., 254 nm and 350 nm).
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Analysis: The primary peak should correspond to this compound. The appearance of significant secondary peaks may indicate impurities or degradation.
Troubleshooting Guide
Problem: My aqueous solution of this compound is cloudy or has precipitated.
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Cause: The concentration may exceed its aqueous solubility limit (approx. 5 mM). The solution may be too cold, reducing solubility.
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Solution: Gently warm the solution to 37°C and sonicate for a few minutes. If precipitation persists, the solution is likely oversaturated. Prepare a new, more dilute solution. For experiments requiring higher concentrations, consider using DMSO for the initial stock and diluting it into the aqueous experimental buffer immediately before use, ensuring the final DMSO concentration is compatible with your preparation.
Problem: I am not observing a biological response after UV flash photolysis.
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Cause 1: Compound Degradation. The solution may have degraded due to improper storage (prolonged storage at room temperature, exposure to light, repeated freeze-thaw cycles).
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Solution: Prepare a fresh solution from solid compound. If stability is a concern, verify the purity of your solution using HPLC (see Protocol 2).
-
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Cause 2: Inefficient Photolysis. The light source may not be delivering sufficient power at the correct wavelength, or the flash duration may be too short.
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Solution: Verify the output spectrum and power of your light source. Ensure the objective is clean and the light path is unobstructed. Increase the duration or intensity of the light flash.
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Cause 3: Inert Compound. Confirm that the caged compound itself is not acting as an antagonist at the target receptor.
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Solution: Perform a control experiment where the caged compound is applied without photolysis to ensure it does not inhibit baseline activity.
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Problem: I observe a non-specific current or biological effect immediately after the UV flash, even in control preparations.
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Cause 1: pH Change. The photolysis releases a proton, causing a transient, localized acidification which can activate acid-sensing ion channels (ASICs) or other pH-sensitive conductances.
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Solution: Increase the buffering capacity of your experimental solution (e.g., use 20-30 mM HEPES).
-
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Cause 2: Byproduct Reactivity. The 2-nitrosoacetophenone byproduct may be reacting with cellular components.
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Solution: Use the lowest effective concentration of the caged compound to minimize byproduct generation. Perform a control experiment by flashing a solution without the caged compound to check for light-induced artifacts.
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Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Signaling pathway of the this compound uncaging reaction.
Caption: Troubleshooting logic for lack of response after photolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The efficiency of two-photon photolysis of a "caged" fluorophore, o-1-(2-nitrophenyl)ethylpyranine, in relation to photodamage of synaptic terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
calibrating laser power for precise NPEC-caged-(S)-AMPA uncaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NPEC-caged-(S)-AMPA. Our goal is to help you achieve precise and reproducible uncaging results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a photolabile derivative of the neurotransmitter AMPA. The "cage" molecule (NPEC) renders the AMPA biologically inactive until it is cleaved by a focused pulse of light, typically from a laser in a two-photon microscope.[1][2] This technique, known as uncaging, allows for the precise spatial and temporal control of AMPA receptor activation, mimicking synaptic transmission with high fidelity.[3][4] It is a powerful tool for studying synaptic function, plasticity, and dendritic integration.[5]
Q2: What laser wavelength and pulse duration are optimal for this compound uncaging?
For two-photon uncaging of nitroindoline-based compounds like MNI-glutamate (a close relative of NPEC-caged-AMPA), the optimal wavelength is around 720 nm. The laser pulse duration should be kept short, typically in the range of 0.5 to 2 milliseconds, to minimize phototoxicity while ensuring efficient uncaging. The ideal parameters will also depend on the specific experimental setup, including the objective's numerical aperture and the depth of the target tissue.
Q3: How do I calibrate the laser power for my uncaging experiments?
Proper laser power calibration is critical for achieving reproducible results and avoiding phototoxicity. The goal is to use the minimum effective power that elicits a physiological response comparable to a miniature excitatory postsynaptic current (mEPSC). A common method involves patching a neuron, applying the caged compound, and systematically increasing the laser power at a specific dendritic spine until a consistent uncaging-evoked excitatory postsynaptic current (uEPSC) is observed. An alternative calibration method uses the bleaching of a fluorescent dye like Alexa-594 to standardize the local laser power.
Q4: What are the key factors that influence uncaging efficiency?
Several factors determine the efficiency of photorelease:
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Extinction Coefficient: How well the caged compound absorbs light.
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Quantum Yield: The frequency with which light absorption leads to photorelease.
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Laser Power and Pulse Duration: Higher power and longer pulses increase uncaging but also the risk of phototoxicity.
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Concentration of the Caged Compound: Higher concentrations can increase the uncaging yield.
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Depth of Tissue: Light scattering in deeper tissue can reduce the effective laser power at the target.
Troubleshooting Guide
Issue 1: No detectable uncaging-evoked postsynaptic current (uEPSC).
| Possible Cause | Troubleshooting Step |
| Insufficient Laser Power | Gradually increase the laser power at the sample. Ensure your laser is properly aligned and focused. |
| Incorrect Wavelength | Verify that your laser is tuned to the optimal two-photon excitation wavelength for NPEC-caged compounds (~720 nm). |
| Caged Compound Degradation | Prepare fresh solutions of this compound. Protect the solution from ambient light. |
| Poor Whole-Cell Recording Quality | Check the seal resistance and access resistance of your patch-clamp recording. A high access resistance will attenuate the uEPSC. |
| AMPA Receptor Desensitization | Allow for a sufficient recovery period between uncaging pulses. Consider using a lower frequency of stimulation. |
Issue 2: High variability in uEPSC amplitude.
| Possible Cause | Troubleshooting Step |
| Laser Power Fluctuations | Check the stability of your laser output. Use a power meter to monitor for fluctuations. |
| Z-axis Drift | Ensure the focal plane remains stable on the targeted dendritic spine. Use an autofocus system if available. |
| Inconsistent Positioning of the Uncaging Spot | Precisely target the same location on the dendritic spine for each uncaging event. |
| Phototoxicity | Reduce the laser power or pulse duration. Monitor the health of the neuron throughout the experiment. |
Issue 3: Signs of phototoxicity (e.g., cell swelling, membrane blebbing, rundown of synaptic responses).
| Possible Cause | Troubleshooting Step |
| Excessive Laser Power | Reduce the laser power to the minimum required to elicit a physiological response. |
| Prolonged Laser Exposure | Use shorter pulse durations and increase the interval between uncaging events. |
| Sub-optimal Wavelength | Ensure you are using the appropriate wavelength for two-photon excitation to minimize absorption by endogenous molecules. |
Experimental Protocols
Protocol 1: Laser Power Calibration for this compound Uncaging
Objective: To determine the minimal laser power required to elicit a consistent and physiologically relevant uEPSC.
Materials:
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Two-photon microscope with a Ti:sapphire laser tuned to 720 nm.
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Patch-clamp setup for whole-cell recording.
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Artificial cerebrospinal fluid (ACSF) containing this compound (concentration to be optimized, typically 2-5 mM).
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Pipette solution for whole-cell patch-clamp.
Methodology:
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Prepare acute brain slices or neuronal cultures as required for your experiment.
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Obtain a stable whole-cell patch-clamp recording from a target neuron.
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Perfuse the chamber with ACSF containing the this compound.
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Visualize a dendritic spine using two-photon imaging at a low, non-uncaging power (e.g., < 2 mW).
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Position the uncaging laser spot over the head of the selected spine.
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Start with a low laser power (e.g., 5 mW) and a short pulse duration (e.g., 1 ms).
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Deliver a single laser pulse and record the electrophysiological response.
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Gradually increase the laser power in small increments, delivering a single pulse at each step, until a detectable inward current (uEPSC) is consistently observed.
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Fine-tune the power to achieve a uEPSC amplitude that mimics spontaneous mEPSCs in your preparation.
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Once calibrated, use this laser power for subsequent uncaging experiments on that cell. Note that the optimal power may vary between cells and with depth in the tissue.
Protocol 2: Measurement of AMPA Receptor-Mediated Currents
Objective: To record and analyze uEPSCs to study AMPA receptor function.
Methodology:
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Perform the laser power calibration as described in Protocol 1.
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Hold the patched neuron at a negative membrane potential (e.g., -70 mV) to maximize the inward current through AMPA receptors.
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Deliver a series of uncaging laser pulses at the calibrated power and duration to the dendritic spine of interest.
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Record the resulting uEPSCs.
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Analyze the amplitude, rise time, and decay kinetics of the averaged uEPSC.
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To confirm the current is mediated by AMPA receptors, apply a specific AMPA receptor antagonist (e.g., CNQX or NBQX) and verify that the uEPSC is blocked.
Data Presentation
Table 1: Recommended Laser Parameters for Two-Photon Uncaging of this compound
| Parameter | Recommended Range | Notes |
| Wavelength | 720 nm | Optimal for nitroindoline-based caged compounds. |
| Pulse Duration | 0.5 - 2.0 ms | Shorter pulses minimize phototoxicity. |
| Laser Power (at sample) | 5 - 50 mW | Highly dependent on the microscope setup and tissue depth. Must be calibrated empirically. |
| Uncaging Frequency | < 1 Hz | Higher frequencies can lead to receptor desensitization. |
Table 2: Properties of Common Caged Glutamate Compounds
| Caged Compound | Optimal 2P Wavelength | Advantages | Disadvantages |
| MNI-Glutamate | 720 nm | Well-characterized, commercially available. | Can be phototoxic at higher powers. |
| CDNI-Glutamate | 720 nm | Higher uncaging efficiency than MNI-Glu, requiring less laser power. | |
| RuBi-Glutamate | 800 nm | Can be uncaged with visible light, less phototoxic. | May have some effect on GABAergic responses. |
| DEAC450-Glutamate | 900 nm | Red-shifted, allowing for two-color uncaging experiments. |
Visualizations
Caption: Experimental workflow for calibrating and performing this compound uncaging.
Caption: Troubleshooting flowchart for the absence of an uncaging-evoked response.
Caption: Signaling pathway initiated by the uncaging of this compound.
References
- 1. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 3. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 4. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Temporal Resolution of (S)-AMPA Release
Welcome to the technical support center for optimizing the temporal resolution of (S)-AMPA release. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving the controlled release of (S)-AMPA, primarily through photolysis of caged compounds.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at achieving high temporal resolution of (S)-AMPA release.
| Issue | Possible Cause | Recommended Solution |
| Slow rise time of photo-evoked currents | 1. Inefficient uncaging: The laser power may be too low, or the pulse duration may be too long.[1] 2. Diffusion of uncaged glutamate: The uncaging spot might be too far from the target receptors, leading to a delay as glutamate diffuses.[2] 3. Photodamage: Excessive laser power can cause local tissue damage, affecting receptor responses. | 1. Optimize uncaging parameters: Gradually increase laser power and/or shorten the pulse duration. The goal is to mimic the kinetics of miniature excitatory postsynaptic currents (mEPSCs).[1] 2. Precise targeting: Ensure the uncaging spot is positioned as close as possible to the dendritic spine head or the area of interest (ideally <1 µm).[2][3] 3. Monitor cell health: Use the lowest effective laser power and monitor the cell's morphology and baseline electrophysiological properties for any signs of damage. |
| Variability in evoked response amplitude | 1. Fluctuation in laser power: Instability in the laser output can lead to inconsistent amounts of uncaged glutamate. 2. Photobleaching of the caged compound: Repeated stimulation in the same location can deplete the local concentration of the caged compound. 3. Movement of the preparation: Drift in the tissue slice or cell culture can shift the target out of the focal plane. | 1. Laser stability check: Regularly check the laser power output for stability. 2. Replenish caged compound: Ensure continuous perfusion of the bath with fresh ACSF containing the caged compound. For static baths, allow sufficient time for diffusion to replenish the compound between stimulations. 3. Stable setup: Ensure the microscope stage and perfusion system are stable to minimize mechanical drift. |
| Off-target effects or unintended neuronal firing | 1. Non-specific uncaging: For one-photon uncaging, glutamate is released along the entire light path, not just at the focal point. 2. High concentration of caged compound: Some caged compounds, like MNI-glutamate, can act as GABAA receptor antagonists at high concentrations. 3. Dendritic calcium spikes: Glutamate uncaging can sometimes trigger broader dendritic events. | 1. Use two-photon uncaging: 2P uncaging provides superior 3D spatial resolution, confining glutamate release to the focal volume. 2. Optimize caged compound concentration: Use the lowest concentration of the caged compound that provides a reliable signal. Test for potential off-target effects by applying the caged compound without uncaging. 3. Exclude trials with dendritic spikes: Monitor for and exclude data from trials where widespread dendritic calcium signals are observed if you are targeting single spines. |
| Difficulty in inducing LTP/LTD with uncaging | 1. Inappropriate stimulation frequency: The frequency of uncaging pulses may not be optimal for inducing the desired form of plasticity. High-frequency stimulation is typically used for LTP, while low-frequency stimulation is used for LTD. 2. Insufficient postsynaptic depolarization: For NMDAR-dependent plasticity, sufficient postsynaptic depolarization is required to relieve the Mg2+ block. 3. Low calcium influx: The amount of calcium influx may be insufficient to trigger the downstream signaling cascades for plasticity. | 1. Adjust stimulation protocol: For LTP, use high-frequency trains of uncaging pulses (e.g., 100 Hz). For LTD, use prolonged low-frequency stimulation (e.g., 1 Hz). 2. Pair with depolarization: Pair the glutamate uncaging with postsynaptic depolarization, either through current injection or by voltage-clamping the cell at a depolarized potential. 3. Modulate extracellular calcium: Ensure the extracellular calcium concentration is appropriate. In some cases, increasing the calcium concentration in the ACSF can facilitate plasticity induction. |
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is the primary method for achieving high temporal resolution of (S)-AMPA release?
A1: The gold standard for achieving high temporal and spatial resolution of (S)-AMPA release is two-photon (2P) glutamate uncaging. This technique uses a focused laser to photolyze a "caged" glutamate compound, releasing free glutamate at a precise time and location. The non-linear nature of two-photon excitation confines the uncaging event to a femtoliter-sized focal volume, providing subcellular resolution.
Q2: How does two-photon uncaging differ from one-photon uncaging?
A2: One-photon (1P) uncaging uses a single photon of higher energy (e.g., UV light) to break the bond of the caging group. The main drawback is that uncaging occurs along the entire light path, leading to lower spatial resolution. Two-photon (2P) uncaging involves the near-simultaneous absorption of two lower-energy photons (e.g., near-infrared light), which only occurs at the point of highest photon density, the focal spot. This provides excellent 3D resolution.
Caged Compounds
Q3: What are the common caged glutamate compounds, and how do they compare?
A3: Several caged glutamate compounds are available, each with different properties. The choice of compound can significantly impact the temporal resolution and success of the experiment.
| Caged Compound | Common Uncaging Wavelength (2P) | Quantum Yield | Key Features | Potential Issues |
| MNI-glutamate | ~720 nm | ~0.085 | Widely used, good 2P cross-section, fast release kinetics (<10 µs). | GABAA receptor antagonist at concentrations used for uncaging. |
| MDNI-glutamate | ~720 nm | ~0.5 | Higher quantum yield than MNI-glutamate, making it 5-6 times more effective for 2P photolysis. | Can still have some off-target effects. |
| CDNI-glutamate | ~720 nm | - | Used in two-color uncaging experiments. | - |
| DEAC450-glutamate | ~900 nm | - | Red-shifted two-photon photolysis, useful for two-color uncaging experiments to avoid spectral overlap with other probes. | May have different release kinetics. |
Q4: Is MNI-glutamate biologically inert?
A4: No. While it does not activate glutamate receptors in its caged form, MNI-glutamate is a potent antagonist of GABAA receptors at concentrations commonly used for two-photon uncaging. This is a critical consideration when interpreting results, especially in studies of synaptic inhibition.
Experimental Parameters
Q5: What laser parameters are critical for optimizing temporal resolution?
A5: The key laser parameters to optimize are:
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Wavelength: This should be matched to the two-photon absorption spectrum of the chosen caged compound (e.g., ~720 nm for MNI-glutamate).
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Pulse Duration: Shorter pulse durations are generally better for achieving rapid uncaging.
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Laser Power: The power needs to be sufficient to uncage an adequate amount of glutamate to evoke a response but low enough to avoid photodamage. This needs to be calibrated for each setup and experiment.
Q6: How can I calibrate the glutamate uncaging stimulus?
A6: The uncaging stimulus can be calibrated by performing whole-cell patch-clamp recordings from a neuron and adjusting the laser power and pulse duration. The goal is to evoke uncaging-evoked excitatory postsynaptic currents (uEPSCs) that mimic the kinetics of naturally occurring miniature excitatory postsynaptic currents (mEPSCs).
Data Interpretation and Controls
Q7: How can I be sure that the observed response is due to uncaged glutamate at the intended location?
A7: The spatial precision of two-photon uncaging is very high. You can confirm this by moving the uncaging spot a small distance (e.g., 1-2 µm) away from the target spine. The evoked response should significantly decrease or disappear completely.
Q8: What are essential controls for a glutamate uncaging experiment?
A8:
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No caged compound: Perform the laser stimulation protocol in the absence of the caged compound to ensure that the laser itself is not causing a response.
-
Caged compound without laser: Bath apply the caged compound without laser stimulation to check for any effects of the compound on baseline neuronal activity.
-
Blockers: Use specific AMPA receptor antagonists (e.g., CNQX) to confirm that the evoked response is mediated by AMPA receptors.
Experimental Protocols
Protocol 1: Two-Photon Glutamate Uncaging to Evoke Postsynaptic Currents
Objective: To achieve temporally precise activation of AMPA receptors on a single dendritic spine.
Materials:
-
Two-photon microscope with a Ti:Sapphire laser.
-
Whole-cell patch-clamp setup.
-
ACSF: 126 mM NaCl, 2.5 mM KCl, 1.3 mM MgCl2, 2.5 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, and 12.1 mM D-glucose, saturated with 95% O2 / 5% CO2.
-
Internal solution (Cs-based for voltage-clamp): 135 mM Cs-methanesulfonate, 10 mM HEPES, 10 mM Na2-phosphocreatine, 4 mM Mg-ATP, and 0.4 mM Na-GTP (pH adjusted to 7.25 with CsOH).
-
Caged glutamate (e.g., 2.5 mM MNI-glutamate).
-
Alexa Fluor dye (e.g., 594) in the patch pipette for cell visualization.
Procedure:
-
Prepare brain slices (e.g., organotypic hippocampal slices) and transfer them to the recording chamber of the microscope.
-
Continuously perfuse the slices with ACSF at a rate of 1.5-2 ml/min.
-
Obtain a whole-cell patch-clamp recording from a target neuron (e.g., a CA1 pyramidal neuron).
-
Fill the cell with an internal solution containing a fluorescent dye to visualize the dendritic morphology.
-
Switch the perfusion to ACSF containing the caged glutamate. Allow at least 10-15 minutes for equilibration.
-
Identify a dendritic spine of interest using two-photon imaging.
-
Position the uncaging laser spot approximately 0.5-1 µm from the head of the selected spine.
-
Set the laser wavelength to the optimal value for the caged compound (e.g., 720 nm for MNI-glutamate).
-
Apply a short laser pulse (e.g., 0.5-2 ms) and record the evoked postsynaptic current in voltage-clamp mode (holding potential of -65 mV).
-
Adjust the laser power and pulse duration to elicit a uEPSC with kinetics similar to mEPSCs.
-
To confirm the spatial resolution, move the uncaging spot 2 µm away from the spine and verify that the response is abolished.
Protocol 2: Induction of Synaptic Plasticity with High-Frequency (S)-AMPA Release
Objective: To induce long-term potentiation (LTP) at a single synapse using high-frequency glutamate uncaging.
Materials:
-
Same as Protocol 1.
-
Picrotoxin (100 µM) can be added to the ACSF to block GABAA receptors, especially if using MNI-glutamate.
Procedure:
-
Follow steps 1-7 from Protocol 1 to establish a stable recording and identify a target spine.
-
Record a stable baseline of uEPSCs for 5-10 minutes by stimulating at a low frequency (e.g., 0.1 Hz).
-
To induce LTP, pair the uncaging stimulus with postsynaptic depolarization. This can be achieved by depolarizing the neuron to 0 mV in voltage-clamp mode.
-
Deliver a high-frequency train of uncaging pulses (e.g., 60 pulses at 100 Hz, repeated 3-5 times) to the spine while the cell is depolarized.
-
Return the holding potential to -65 mV and continue to monitor the uEPSC amplitude at the baseline stimulation frequency for at least 30-60 minutes.
-
An increase in the uEPSC amplitude that persists for the duration of the recording indicates the induction of LTP.
Visualizations
Caption: Signaling cascade for LTP induction via high-frequency glutamate release.
Caption: Workflow for a typical two-photon glutamate uncaging experiment.
Caption: Troubleshooting logic for failed glutamate uncaging experiments.
References
Technical Support Center: Overcoming Limited Light Penetration in Brain Tissue for Uncaging
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the challenges of limited light penetration in brain tissue during uncaging experiments.
Frequently Asked Questions (FAQs)
Q1: Why is light penetration limited in brain tissue?
A1: Brain tissue is a highly scattering medium, which causes light to deviate from its original path.[1][2][3] This scattering, along with absorption by cellular components, significantly attenuates the light intensity as it travels deeper into the tissue.[1][2] The degree of scattering and absorption is dependent on the wavelength of light and the specific brain region being studied.
Q2: What is the typical penetration depth of UV light used for conventional one-photon uncaging?
A2: Conventional one-photon (1P) uncaging often utilizes UV light. However, UV light has very limited penetration depth in brain tissue, typically on the order of tens of micrometers, due to high scattering and absorption. This makes it challenging to stimulate neurons deep within brain slices or in vivo.
Q3: How does two-photon (2P) uncaging overcome the issue of limited light penetration?
A3: Two-photon (2P) uncaging uses near-infrared (NIR) light, which falls within the "optical window" of biological tissue (700-1000 nm) where scattering and absorption are significantly lower. This allows for deeper tissue penetration. Furthermore, 2P excitation is a nonlinear process that only occurs at the focal point where the photon density is highest, providing precise three-dimensional spatial resolution and reducing out-of-focus uncaging.
Q4: What are red-shifted caged compounds and how do they help?
A4: Red-shifted caged compounds are molecules designed to be photolyzed by longer wavelength light, typically in the visible or NIR spectrum. By shifting the activation wavelength to a region of lower tissue scattering and absorption, these compounds enable deeper and more efficient uncaging. This approach can be used with both one-photon and two-photon excitation.
Q5: Can I combine different uncaging techniques for more complex experiments?
A5: Yes. For instance, two-color uncaging allows for the independent release of two different caged molecules, such as glutamate and GABA, by using two different wavelengths of light. This enables bidirectional control of neuronal activity.
Troubleshooting Guides
Problem 1: Low uncaging efficiency at desired depth.
| Possible Cause | Troubleshooting Step |
| Insufficient Laser Power | Gradually increase the laser power at the sample. Be cautious to avoid photodamage. Calibrate the local power dosage to ensure consistent results at different depths. |
| Suboptimal Wavelength | For deep tissue uncaging, ensure you are using a wavelength within the NIR optical window (700-1000 nm) for two-photon excitation. Consider using red-shifted caged compounds that are optimized for longer wavelengths. |
| High Light Scattering in the Target Region | Different brain regions exhibit different scattering properties. Characterize the scattering properties of your target region to determine the optimal wavelength and power. Younger animals may have weaker scattering. |
| Incorrect Caged Compound Concentration | The concentration of the caged compound can affect uncaging efficiency. Ensure the concentration is sufficient at the target depth. For in vivo experiments, validate the distribution of the compound in the brain tissue. |
Problem 2: Photodamage to the tissue.
| Possible Cause | Troubleshooting Step |
| Excessive Laser Power | Use the minimum laser power necessary to achieve effective uncaging. Two-photon excitation is generally less phototoxic than one-photon excitation with UV light. |
| Prolonged Laser Exposure | Minimize the duration of laser irradiation. Use short, high-intensity pulses for 2P uncaging. |
| Inappropriate Wavelength | Using wavelengths outside the NIR optical window can increase absorption by endogenous chromophores, leading to heating and damage. |
Problem 3: Poor spatial resolution of uncaging.
| Possible Cause | Troubleshooting Step |
| Out-of-Focus Uncaging (One-Photon) | One-photon excitation uncages along the entire light path. For high spatial resolution, switch to two-photon uncaging, which confines the uncaging event to the focal volume. |
| Light Scattering | Even with 2P uncaging, significant scattering can enlarge the focal volume. Consider using adaptive optics to correct for tissue-induced aberrations and improve focusing. |
Quantitative Data Summary
Table 1: Comparison of Light Penetration and Uncaging Properties
| Parameter | One-Photon (UV Light) | Two-Photon (NIR Light) | Red-Shifted Caged Compounds |
| Typical Wavelength | ~350 nm | 700 - 1000 nm | >500 nm |
| Penetration Depth | Tens of micrometers | Hundreds of micrometers | Deeper than UV, dependent on wavelength |
| Spatial Resolution | Low (uncaging along light path) | High (confined to focal volume) | Can be high with focused visible light or 2P |
| Phototoxicity | High | Lower than 1P with UV light | Generally lower than UV excitation |
Table 2: Examples of Caged Compounds and their Excitation Wavelengths
| Caged Compound | Released Molecule | Excitation Wavelength (2P) | Reference |
| MNI-Glutamate | Glutamate | 720 nm | |
| CDNI-Glutamate | Glutamate | 720 nm | |
| N-DCAC-GABA | GABA | 830 nm | |
| G5-DEAC450-GABA | GABA | 900 nm | |
| DMA-NDBF caged DNA | DNA | Red-shifted |
Experimental Protocols
Protocol 1: Two-Photon Glutamate Uncaging in Brain Slices
This protocol is a generalized procedure and may require optimization for specific experimental setups.
-
Brain Slice Preparation:
-
Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Allow slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
-
Caged Compound Application:
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Transfer a slice to the recording chamber of the two-photon microscope and continuously perfuse with oxygenated aCSF.
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Bath-apply a caged glutamate compound, such as MNI-glutamate (e.g., 2.5 mM) or CDNI-Glutamate (e.g., 0.5 mM), to the perfusion solution.
-
-
Neuron Identification and Patching:
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Identify target neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Perform whole-cell patch-clamp recording from the target neuron to monitor its electrical activity.
-
-
Two-Photon Uncaging:
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Use a Ti:Sapphire laser tuned to the appropriate wavelength for the caged compound (e.g., 720 nm for MNI-glutamate).
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Focus the laser beam to a small spot on a dendritic spine or a specific dendritic location.
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Deliver short laser pulses (e.g., 0.5-2 ms) to uncage glutamate and evoke a postsynaptic potential.
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Calibrate the laser power to elicit a consistent response while avoiding photodamage. A method for power calibration involves monitoring the bleaching of a fluorescent dye like Alexa-594.
-
-
Data Acquisition and Analysis:
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Record the electrophysiological response of the neuron to uncaging.
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Analyze the amplitude, kinetics, and spatial profile of the uncaging-evoked responses.
-
Visualizations
Caption: Workflow for a typical two-photon uncaging experiment in brain slices.
Caption: Comparison of light penetration for one-photon vs. two-photon excitation.
Caption: A logical workflow for troubleshooting low uncaging efficiency at depth.
References
- 1. Realistic Numerical and Analytical Modeling of Light Scattering in Brain Tissue for Optogenetic Applications | eNeuro [eneuro.org]
- 2. Realistic Numerical and Analytical Modeling of Light Scattering in Brain Tissue for Optogenetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scattering of Sculpted Light in Intact Brain Tissue, with implications for Optogenetics [escholarship.org]
Technical Support Center: Caged Glutamate Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing caged glutamate in their experiments.
Troubleshooting Guide
Issue 1: Widespread or Off-Target Neuronal Activation
Q1: I'm observing widespread neuronal activation instead of the expected localized response around the uncaging spot. What could be the cause?
A1: This is a common issue often related to the diffusion of uncaged glutamate. Several factors can contribute to this "spillover" effect:
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One-Photon vs. Two-Photon Uncaging: One-photon excitation uncages glutamate along the entire light path, creating a column of released glutamate that can activate receptors above and below the focal plane.[1] Two-photon excitation, due to its non-linear nature, confines uncaging to a very small focal volume, providing significantly better spatial resolution and reducing spillover.[1][2]
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Laser Power and Duration: Excessive laser power or prolonged exposure can release a large amount of glutamate that overwhelms local uptake mechanisms and diffuses to activate distant receptors.
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Concentration of Caged Compound: Using a higher than necessary concentration of the caged glutamate compound can lead to a larger bolus of released glutamate upon photolysis.
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Glutamate Transporter Activity: If glutamate transporters in the tissue are compromised or saturated, the clearance of uncaged glutamate will be slower, allowing it to diffuse over a larger area.
Troubleshooting Steps:
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Switch to Two-Photon Uncaging: If you are using one-photon uncaging and require high spatial resolution, switching to a two-photon setup is the most effective solution.[1]
-
Calibrate Laser Power: Carefully calibrate your laser power to release the minimum amount of glutamate necessary to elicit a physiological response. A common method involves calibrating the local power dosage by monitoring the bleaching of a fluorescent dye like Alexa-594.[1] A 40% bleach of Alexa-594 has been shown to provide consistent currents with MNI-Glu uncaging.
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Optimize Caged Compound Concentration: Titrate the concentration of your caged glutamate compound to the lowest effective concentration.
-
Ensure Tissue Health: Healthy tissue with active glutamate transporters is crucial for efficient glutamate clearance. Ensure proper slice preparation and maintenance.
Issue 2: Inconsistent or No Response to Uncaging
Q2: I'm not seeing a consistent response, or any response at all, when I try to uncage glutamate. What should I check?
A2: This can be due to a variety of factors, from the experimental setup to the reagents themselves.
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Inadequate Laser Power at the Sample: The laser power at the objective may be insufficient to efficiently photolyze the caged compound, especially in deep tissue.
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Degradation of Caged Glutamate: Some caged glutamate compounds can be unstable, especially in solution at physiological pH and temperature over extended periods.
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Batch-to-Batch Variability of Caged Compounds: There can be significant variability in the purity and efficacy of caged compounds from different batches or suppliers.
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Incorrect Wavelength: Ensure your laser is tuned to the optimal uncaging wavelength for your specific caged compound.
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Beam Alignment and Focus: Misalignment of the uncaging laser beam or improper focus at the target site will result in inefficient uncaging.
Troubleshooting Steps:
-
Verify Laser Power: Measure the laser power at the objective to ensure it is within the recommended range for your caged compound and experimental depth. Power may need to be increased exponentially with tissue depth to account for light scattering.
-
Prepare Fresh Solutions: Prepare fresh solutions of your caged glutamate compound for each experiment and keep them on ice and protected from light until use.
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Test New Batches: It is good practice to test each new batch of a caged compound to determine its optimal concentration and the required laser power to elicit a consistent response.
-
Check Laser Wavelength and Alignment: Confirm that the laser wavelength is appropriate for your caged compound (e.g., ~720 nm for MNI-Glu and CDNI-Glu, ~800 nm for RuBi-Glu, and ~900 nm for DEAC450-Glu in two-photon uncaging). Verify the alignment and focus of your laser beam.
Issue 3: Off-Target Pharmacological Effects
Q3: I'm observing unusual neuronal activity, such as hyperexcitability or inhibition, even before uncaging. Could the caged compound itself be causing this?
A3: Yes, this is a known issue. Many commonly used caged glutamate compounds, particularly at the higher concentrations required for two-photon uncaging, can have off-target pharmacological effects.
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GABA-A Receptor Antagonism: A significant and well-documented off-target effect of many caged glutamates, including MNI-Glu, CDNI-Glu, and RuBi-Glu, is the antagonism of GABA-A receptors. This can lead to disinhibition and epileptiform activity in the absence of TTX.
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Other Receptor Interactions: While less common, interactions with other receptors cannot be entirely ruled out.
Troubleshooting Steps:
-
Use the Lowest Effective Concentration: Determine the minimum concentration of the caged compound needed for your experiment.
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Consider "Cloaked" Caged Compounds: Novel "cloaked" caged glutamates, such as those with a dendrimer cloak, have been developed to be biologically inert and show significantly reduced GABA-A receptor antagonism.
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Pharmacological Controls: Perform control experiments in the presence of the caged compound but without photolysis to assess its baseline effects on neuronal activity.
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Include TTX: In some experimental paradigms, the inclusion of tetrodotoxin (TTX) can help to block action potentials and mitigate the effects of widespread disinhibition.
Frequently Asked Questions (FAQs)
Q: What is the fundamental difference between one-photon and two-photon glutamate uncaging?
A: The primary difference lies in the spatial confinement of photolysis. In one-photon uncaging, a single photon has enough energy to break the bond of the caging group. This can occur anywhere along the light path, leading to a "column" of uncaged glutamate and potential for activating out-of-focus receptors. In two-photon uncaging, two photons must arrive nearly simultaneously to be absorbed and cause uncaging. The probability of this happening is highest at the focal point where the photon density is greatest, resulting in highly localized uncaging within a femtoliter volume.
Q: How can I calibrate the laser power for my two-photon uncaging experiments?
A: A reliable method for calibrating laser power involves using a fluorescent dye, such as Alexa-594, that is also excited by the uncaging wavelength. By measuring the fluorescence bleaching of the dye at a known concentration, you can establish a consistent power level for uncaging. A 40% bleach of Alexa-594 has been found to produce consistent uncaging-evoked currents with MNI-glutamate. This method helps to account for variations in tissue scattering and depth.
Q: Are there different types of caged glutamate compounds, and how do I choose one?
A: Yes, several caged glutamate compounds are available, each with different photochemical properties. Some common examples include MNI-Glu, CDNI-Glu, RuBi-Glu, and DEAC450-Glu. The choice depends on the specific requirements of your experiment, such as the desired uncaging wavelength, quantum yield (efficiency of uncaging), and potential for off-target effects. For instance, DEAC450-Glu is excited at a longer wavelength (~900 nm), which can be advantageous for two-color uncaging experiments in combination with a compound like MNI-Glu that uncages at a shorter wavelength (~720 nm).
Q: How does glutamate diffusion in brain tissue affect my uncaging experiments?
A: Glutamate diffusion in the brain is not free and is hindered by the tortuosity of the extracellular space and the presence of glutamate transporters. After uncaging, glutamate will diffuse from the point of release, and its concentration will decrease with distance. The spatial resolution of your experiment is ultimately limited by how far glutamate can diffuse before being taken up or binding to a receptor. Two-photon uncaging provides a highly localized initial source of glutamate, but its subsequent spread is governed by these diffusion and uptake dynamics.
Quantitative Data Summary
Table 1: Properties of Common Caged Glutamate Compounds
| Caged Compound | Typical 2P Uncaging Wavelength (nm) | Key Features | Potential Issues |
| MNI-Glu | ~720 | Well-established, commercially available. | GABA-A receptor antagonism. |
| CDNI-Glu | ~720 | Similar to MNI-Glu. | GABA-A receptor antagonism. |
| RuBi-Glu | ~800 | Red-shifted excitation wavelength. | GABA-A receptor antagonism. |
| DEAC450-Glu | ~900 | Further red-shifted, suitable for two-color experiments. | GABA-A receptor antagonism. |
Table 2: Typical Experimental Parameters for Two-Photon Glutamate Uncaging
| Parameter | Typical Value | Reference |
| MNI-Glu Concentration | 2.5 mM | |
| Uncaging Laser Power | 10-50 mW (at sample) | |
| Uncaging Pulse Duration | 0.25 - 4 ms | |
| Spatial Resolution | 0.6 - 0.8 µm | |
| Tissue Depth | 20 - 50 µm |
Experimental Protocols
Protocol 1: Preparation of Caged Glutamate Stock Solution
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Weighing: Carefully weigh out the desired amount of the caged glutamate compound in a microcentrifuge tube.
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Dissolving: Add the appropriate volume of a suitable solvent. For many caged compounds, this will be a physiological buffer or a small amount of DMSO followed by dilution in buffer. For example, a stock solution can be prepared in a buffer like HEPES-buffered saline.
-
pH Adjustment: Check and adjust the pH of the solution to the desired physiological range (typically 7.2-7.4).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Two-Photon Glutamate Uncaging in Brain Slices
-
Slice Preparation: Prepare acute brain slices (e.g., 200-300 µm thick) using a vibratome in ice-cold artificial cerebrospinal fluid (ACSF).
-
Recovery: Allow slices to recover in ACSF for at least 1 hour at room temperature.
-
Perfusion: Transfer a slice to the recording chamber and perfuse with ACSF containing the desired final concentration of the caged glutamate compound (e.g., 2.5 mM MNI-Glu).
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Cell Identification and Patching: Identify a target neuron under infrared-differential interference contrast (IR-DIC) microscopy and establish a whole-cell patch-clamp recording.
-
Laser Alignment and Calibration: Align the uncaging laser beam to the target location (e.g., a dendritic spine). Calibrate the laser power as described in the FAQs.
-
Uncaging and Recording: Deliver brief pulses of the uncaging laser (e.g., 0.25-4 ms) to the target site while recording the electrophysiological response of the neuron.
-
Data Analysis: Analyze the recorded currents or potentials to assess the effect of the uncaged glutamate.
Visualizations
Experimental workflow for caged glutamate uncaging.
Signaling pathway of glutamate uncaging.
Troubleshooting decision tree.
References
Validation & Comparative
A Head-to-Head Comparison: NPEC-caged-(S)-AMPA versus MNI-caged Glutamate for Two-Photon Uncaging in Neuroscience Research
For researchers in neuroscience and drug development, the precise spatiotemporal control of neuronal activation is paramount. Two-photon uncaging of neurotransmitters offers an unparalleled ability to stimulate individual synapses, mimicking physiological processes with high fidelity. This guide provides a comprehensive comparison of two commonly used caged compounds: NPEC-caged-(S)-AMPA and MNI-caged glutamate, offering insights into their performance, experimental considerations, and underlying signaling pathways.
This comparison guide delves into the critical parameters of each compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated biological and experimental workflows to aid researchers in selecting the optimal tool for their specific needs.
Performance Characteristics at a Glance
A critical evaluation of caged compounds for two-photon uncaging hinges on several key photophysical and pharmacological properties. The following table summarizes the performance of this compound and MNI-caged glutamate based on available data.
| Property | MNI-caged Glutamate | This compound |
| Released Agonist | L-Glutamate | (S)-AMPA |
| Target Receptors | All glutamate receptors (ionotropic and metabotropic) | AMPA receptors |
| One-Photon Quantum Yield (Φ) | 0.065 - 0.085 | 0.64[1] |
| Two-Photon Cross-Section (δ₂) | ~0.06 GM @ 730 nm | Not reported; generally considered too low for efficient two-photon uncaging. |
| Optimal Uncaging Wavelength (2P) | ~720 nm[2][3] | Not suitable for 2P uncaging |
| GABA-A Receptor Antagonism | Yes, significant at concentrations used for 2P uncaging (IC₅₀ ≈ 0.5 mM)[4] | No significant inhibition at experimental concentrations[1] |
| Photorelease Speed | Fast (sub-millisecond) | Slow (release rate ~10 s⁻¹) |
| Suitability for Two-Photon Uncaging | High | Low to negligible |
In-Depth Comparison
Two-Photon Uncaging Efficiency: A Clear Winner
The primary differentiator for two-photon applications is the two-photon cross-section (δ₂), a measure of a molecule's ability to simultaneously absorb two photons. MNI-caged glutamate possesses a modest but effective two-photon cross-section of approximately 0.06 GM at 730 nm, which has enabled its widespread use in two-photon uncaging experiments to map neural circuits and study synaptic plasticity.
In stark contrast, this compound, which belongs to the nitrophenyl ethyl ester family of caging groups, is generally considered unsuitable for two-photon excitation. While it exhibits a high quantum yield for one-photon (near-UV) uncaging, its two-photon absorption efficiency is too low to be practical for most experimental applications. This fundamental difference makes MNI-caged glutamate the clear choice for researchers conducting two-photon uncaging experiments.
Receptor Specificity and Off-Target Effects
While MNI-caged glutamate is highly effective for two-photon uncaging, its utility is compromised by a significant off-target effect: antagonism of GABA-A receptors. At the millimolar concentrations often required for effective two-photon uncaging, MNI-caged glutamate can inhibit GABAergic neurotransmission, potentially confounding experimental results, especially in studies where the interplay between excitation and inhibition is critical.
This compound, on the other hand, offers the advantage of being pharmacologically more inert, with no reported inhibition of GABA-A receptors at typical experimental concentrations. Furthermore, by releasing the specific AMPA receptor agonist (S)-AMPA, it allows for the targeted activation of this receptor subtype. This specificity can be advantageous in dissecting the precise role of AMPA receptors in synaptic function. However, this advantage is largely negated by its unsuitability for two-photon uncaging.
Temporal Precision of Agonist Release
The kinetics of agonist release are critical for mimicking the rapid nature of synaptic transmission. MNI-caged glutamate excels in this regard, with a photorelease that occurs on a sub-millisecond timescale, allowing for the generation of excitatory postsynaptic potentials (EPSPs) that closely resemble their physiological counterparts.
Conversely, the photorelease from NPEC-caged compounds is a significantly slower process, with a release rate on the order of 10 s⁻¹. This slow release kinetic makes this compound unsuitable for studying the fast dynamics of synaptic transmission but may have applications in studies of slower processes such as receptor trafficking or metabotropic glutamate receptor signaling, though for one-photon applications.
Experimental Protocols
Two-Photon Uncaging of MNI-caged Glutamate in Brain Slices
This protocol provides a general framework for two-photon glutamate uncaging in acute brain slices, a common preparation for studying synaptic function.
1. Slice Preparation:
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Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest (e.g., hippocampus) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
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The composition of the dissection aCSF is typically (in mM): 125 NaCl, 2.5 KCl, 0.5 CaCl₂, 6 MgCl₂, 1.25 NaH₂PO₄, 26 NaHCO₃, and 20 glucose.
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Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before experimentation.
2. Electrophysiological Recording:
-
Transfer a slice to the recording chamber of a two-photon microscope and perfuse with oxygenated aCSF at a constant flow rate.
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Perform whole-cell patch-clamp recordings from the neuron of interest. The internal solution may contain a fluorescent dye (e.g., Alexa Fluor 594) to visualize the neuron's morphology.
3. Application of MNI-caged Glutamate:
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Bath apply MNI-caged glutamate at a concentration of 2-10 mM to the recording chamber.
4. Two-Photon Uncaging:
-
Use a mode-locked Ti:Sapphire laser tuned to ~720 nm for uncaging.
-
The laser power and pulse duration will need to be optimized for the specific setup and experimental goals. Typical parameters range from 5-20 mW at the sample with pulse durations of 0.5-2 ms.
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Focus the laser beam to a small spot (~0.5 µm) on the dendrite or dendritic spine of interest.
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Deliver laser pulses to uncage glutamate and elicit synaptic-like responses, which can be measured electrophysiologically.
5. Data Acquisition and Analysis:
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Record the evoked excitatory postsynaptic currents (EPSCs) or potentials (EPSPs).
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Analyze the amplitude, kinetics, and other properties of the responses to investigate synaptic function.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using the Graphviz DOT language.
Caption: AMPA Receptor Signaling Pathway.
Caption: Experimental Workflow for Two-Photon Uncaging.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and MNI-caged glutamate for photostimulation experiments is dictated primarily by the intended application. For researchers employing two-photon uncaging to investigate synaptic function with high spatial and temporal resolution, MNI-caged glutamate is the unequivocally superior choice due to its established two-photon sensitivity. However, users must remain vigilant of its potential confounding effects on GABAergic inhibition and design their experiments accordingly.
This compound, while offering the benefits of receptor specificity and a lack of GABAergic side effects, is not a viable candidate for two-photon applications. Its utility is restricted to one-photon uncaging experiments where slower, sustained activation of AMPA receptors is desired.
Ultimately, a thorough understanding of the properties and limitations of each caged compound is essential for the design of rigorous and interpretable experiments in the complex and fascinating field of neuroscience.
References
- 1. AMPA receptor - Wikipedia [en.wikipedia.org]
- 2. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Uncovering the Mechanisms of AMPA Receptor Trafficking - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Caged Glutamates: Evaluating the Advantages of NPEC-Caged Compounds
In the dynamic field of neuroscience, the ability to precisely control neuronal activity is paramount to unraveling the complexities of neural circuits. Caged compounds, biologically active molecules rendered inert by a photolabile protecting group, have emerged as indispensable tools for achieving spatiotemporal control over cellular signaling. Among these, caged glutamates are pivotal for studying excitatory neurotransmission. This guide provides a detailed comparison of NPEC (1-(2-nitrophenyl)ethoxycarbonyl)-caged compounds with other widely used caged glutamates, namely MNI (4-methoxy-7-nitroindolinyl)-caged and RuBi (Ruthenium-bipyridine-trimethylphosphine)-caged glutamate, offering researchers a comprehensive overview to inform their experimental design.
Key Performance Characteristics of Caged Glutamates
The efficacy of a caged compound is determined by several key photochemical and pharmacological properties. These include its photosensitivity (quantum yield and extinction coefficient), wavelength of activation, speed of photorelease, water solubility, and biological inertness, including off-target effects. This guide will delve into these parameters to highlight the distinct advantages and disadvantages of each caged glutamate variant.
NPEC-Caged Glutamate: Simplicity and Specificity
NPEC-caged compounds are noted for their straightforward synthesis.[1] While their photorelease is slower compared to MNI-caged compounds, this characteristic can be advantageous for activating metabotropic glutamate receptors (mGluRs), which are involved in slower signaling pathways.[1] A significant advantage of NPEC-caged ligands is their reduced interference with GABAergic transmission, a common off-target effect observed with other caged glutamates at high concentrations.[1]
MNI-Caged Glutamate: Speed and Two-Photon Efficiency
MNI-caged glutamate is a widely used tool in neuroscience, celebrated for its rapid, sub-microsecond release of glutamate, making it ideal for studying fast synaptic events mediated by ionotropic glutamate receptors.[1][2] It is highly soluble in water, stable at physiological pH, and resistant to hydrolysis. Furthermore, MNI-glutamate is well-suited for two-photon uncaging microscopy, a technique that allows for highly localized glutamate release in three-dimensional space. However, a notable drawback is its tendency to block GABA-A receptors at concentrations typically used in experiments, which can lead to unintended network excitability.
RuBi-Glutamate: Visible Light Activation and High Quantum Efficiency
RuBi-Glutamate stands out due to its activation by visible light, which is less phototoxic and allows for deeper tissue penetration compared to the UV light required for NPEC and MNI cages. It boasts a high quantum efficiency, enabling its use at lower concentrations and thereby mitigating the blockade of GABAergic transmission seen with other compounds. RuBi-Glutamate is also suitable for both one- and two-photon excitation, offering high spatial resolution for activating individual dendritic spines.
Quantitative Comparison of Caged Glutamates
To facilitate a direct comparison, the following table summarizes the key quantitative parameters of NPEC-, MNI-, and RuBi-caged glutamates.
| Property | NPEC-Glutamate | MNI-Glutamate | RuBi-Glutamate |
| One-Photon Activation (λmax) | ~347 nm | 300 - 380 nm | Visible (blue) |
| Quantum Yield (QY) | ~0.63 | 0.065 - 0.085 | High |
| Two-Photon Activation (λmax) | Not commonly used | ~720 nm | ~800 nm |
| Two-Photon Action Cross-Section (δa) | Not available | 0.06 GM @ 730 nm | Not specified, but effective |
| Release Rate | Slower | Sub-microsecond | < 50 ns |
| Water Solubility | Good | Up to 50 mM | Up to 20 mM |
| GABA-A Receptor Blockade | Minimal | Significant at high concentrations | Reduced due to lower effective concentration |
Visualizing the Concepts
To further clarify the principles and workflows associated with caged glutamates, the following diagrams are provided.
References
- 1. New caged neurotransmitter analogs selective for glutamate receptor sub-types based on methoxynitroindoline and nitrophenylethoxycarbonyl caging groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]
cross-reactivity of NPEC-caged-(S)-AMPA with other receptors
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of photosensitive compounds is paramount. This guide provides a comparative analysis of the cross-reactivity of NPEC-caged-(S)-AMPA with other glutamate receptors, supported by available experimental data and detailed protocols.
This compound is a photolabile derivative of the potent AMPA receptor agonist, (S)-AMPA. The attachment of the 1-(2-nitrophenyl)ethyl (NPEC) caging group renders the molecule biologically inactive until it is cleaved by UV light. This property allows for the precise spatiotemporal control of AMPA receptor activation in experimental settings. However, the utility of any caged compound is critically dependent on its specificity for its intended target. This guide examines the selectivity of this compound for the AMPA receptor over other glutamate receptor subtypes, including kainate, NMDA, and metabotropic glutamate receptors.
Comparative Analysis of Receptor Activation
The primary evidence for the selectivity of this compound comes from a key study by Palma-Cerda and colleagues in 2012, which is widely cited by suppliers of this compound.[1][2][3] Their research demonstrated that photolytic release of (S)-AMPA from this compound elicits large, sustained inward currents in Purkinje neurons, which are indicative of AMPA receptor activation.[3] The study reported minimal activation of kainate receptors by the uncaged AMPA.
| Receptor Subtype | This compound Activity | Supporting Evidence |
| AMPA Receptors | Primary Target Agonist | Photolysis induces large, sustained inward currents in Purkinje neurons. |
| Kainate Receptors | Minimal Activation | Described as having "little activation of kainate receptors" in Purkinje neurons. |
| NMDA Receptors | Data Not Available | Specific studies on the cross-reactivity of this compound with NMDA receptors are not currently available in the public literature. |
| Metabotropic Glutamate Receptors (mGluRs) | Data Not Available | Specific studies on the cross-reactivity of this compound with mGluRs are not currently available in the public literature. |
It is also noteworthy that NPEC-caged ligands, in general, have been found to not interfere with GABAergic transmission, a common off-target effect observed with some other caging groups.
Experimental Protocols
To assess the cross-reactivity of a caged compound like this compound, a standard methodology involves whole-cell patch-clamp electrophysiology in brain slices or cultured neurons that express the receptors of interest.
Preparation of Brain Slices
-
Anesthetize the animal (e.g., a rat or mouse) in accordance with institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) cutting solution.
-
Rapidly dissect the brain and mount it on a vibratome stage.
-
Cut coronal or sagittal slices (e.g., 300 µm thick) of the brain region of interest (e.g., hippocampus or cerebellum).
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
Whole-Cell Patch-Clamp Recording
-
Transfer a brain slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Prepare patch pipettes (3-5 MΩ) and fill them with an internal solution containing a potassium-based solution and relevant dyes or markers.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Hold the neuron at a specific membrane potential (e.g., -70 mV) in voltage-clamp mode.
-
Bath apply this compound at a desired concentration.
-
Use a UV light source (e.g., a flash lamp or a focused laser) to photolyze the caged compound in the vicinity of the recorded neuron.
-
Record the resulting postsynaptic currents (PSCs).
Pharmacological Isolation of Receptor Currents
To determine the contribution of different glutamate receptor subtypes to the recorded currents, specific antagonists are used:
-
To isolate AMPA receptor currents: Apply antagonists for NMDA receptors (e.g., D-AP5) and kainate receptors (e.g., NBQX, though this will also block AMPA receptors, so careful experimental design is needed).
-
To test for kainate receptor activation: In the presence of an AMPA-selective antagonist (e.g., GYKI 53655), photolyze this compound and observe any remaining current.
-
To test for NMDA receptor activation: Hold the cell at a depolarized potential (e.g., +40 mV) to relieve the magnesium block of the NMDA receptor channel and apply AMPA and kainate receptor antagonists.
-
To test for metabotropic glutamate receptor activation: Use specific mGluR antagonists (e.g., MCPG for group I/II mGluRs) and look for modulation of ion channel activity or second messenger pathways.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
References
Measuring the Kinetics of AMPA Receptor Currents: A Comparative Guide to Glutamate Uncaging and Alternative Techniques
For researchers, scientists, and drug development professionals, understanding the kinetic properties of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is crucial for deciphering the intricacies of synaptic transmission and for the development of novel therapeutics targeting neurological disorders. This guide provides a comprehensive comparison of glutamate uncaging and other established techniques for measuring AMPA receptor current kinetics, supported by experimental data and detailed protocols.
The rapid activation, deactivation, and desensitization of AMPA receptors shape the waveform of excitatory postsynaptic currents (EPSCs) and are fundamental to synaptic plasticity.[1] Precise measurement of these kinetic parameters is therefore essential. Two primary methodologies have emerged as powerful tools for these investigations: laser-based glutamate uncaging and rapid solution exchange systems.
A Head-to-Head Comparison: Glutamate Uncaging vs. Fast Perfusion Systems
| Feature | Glutamate Uncaging | Fast Perfusion Systems |
| Principle | Photolysis of a "caged" glutamate compound (e.g., MNI-glutamate) using a focused laser beam to rapidly release glutamate at a specific location.[2][3] | Rapid exchange of solutions with and without agonist flowing over an excised outside-out patch containing AMPA receptors.[4][5] |
| Spatial Resolution | High (sub-micron), allowing for stimulation of individual spines or small dendritic regions. | Low, as the entire excised patch is exposed to the agonist. |
| Temporal Resolution | Very high (sub-millisecond), enabling precise control over the timing of glutamate application. | High (millisecond), dependent on the speed of the solution exchange. |
| Applications | Mapping receptor distribution, studying kinetics at individual synapses, mimicking synaptic release. | Studying the intrinsic kinetic properties of receptors in isolated patches, characterizing agonist and antagonist interactions. |
| Limitations | Potential for phototoxicity, need for specialized equipment (lasers, optics), possible interference of the caged compound with receptors. | Requires excised patches which may alter the receptor's native environment, not suitable for studying intact synapses. |
Quantitative Data Summary
The following table summarizes key kinetic parameters of AMPA receptor currents measured using different techniques. These values can vary depending on the specific AMPA receptor subunit composition, expression system, and experimental conditions.
| Kinetic Parameter | Glutamate Uncaging (uEPSC) | Fast Perfusion (Outside-out patch) |
| Activation Rise Time (10-90%) | ~1-3 ms | ~1-5 ms |
| Deactivation Time Constant (τ) | ~0.5-3 ms | ~1-5 ms |
| Desensitization Time Constant (τ) | Can be measured with prolonged uncaging | ~1-10 ms |
| Recovery from Desensitization | Can be assessed with paired-pulse uncaging | Can be measured with paired-pulse agonist application |
Note: uEPSC refers to uncaging-evoked excitatory postsynaptic current.
Experimental Protocols
Measuring AMPA Receptor Kinetics using Two-Photon Glutamate Uncaging
This protocol outlines the general steps for measuring AMPA receptor currents evoked by two-photon (2P) uncaging of MNI-glutamate in brain slices.
Materials:
-
Brain slices (e.g., hippocampal CA1)
-
Artificial cerebrospinal fluid (ACSF)
-
MNI-caged L-glutamate (e.g., 5 mM)
-
Patch-clamp setup with a two-photon laser scanning microscope
-
Internal solution for whole-cell recording (Cs-based to block K+ channels)
-
Pharmacological agents to isolate AMPA receptor currents (e.g., picrotoxin to block GABA-A receptors, D-AP5 to block NMDA receptors).
Procedure:
-
Prepare acute brain slices and maintain them in oxygenated ACSF.
-
Transfer a slice to the recording chamber and perfuse with ACSF containing pharmacological blockers.
-
Establish a whole-cell patch-clamp recording from a target neuron (e.g., a CA1 pyramidal neuron).
-
Bath apply MNI-caged L-glutamate.
-
Use the 2P laser to deliver a brief (e.g., 0.5-1 ms) pulse of light (e.g., 720 nm) to a dendritic spine or a small dendritic area.
-
Record the resulting inward current (uEPSC) in voltage-clamp mode.
-
Analyze the rise time, decay time constant, and amplitude of the uEPSC.
-
To measure recovery from desensitization, deliver paired uncaging pulses at varying inter-pulse intervals.
Measuring AMPA Receptor Kinetics using a Fast Perfusion System
This protocol describes the measurement of AMPA receptor kinetics in an outside-out patch excised from a cultured cell or neuron.
Materials:
-
Cultured cells or neurons expressing AMPA receptors
-
External solution (e.g., HEPES-buffered saline)
-
Internal solution for patch pipette
-
Fast perfusion system with a piezo-driven solution switcher
-
Glutamate or other AMPA receptor agonist
-
Patch-clamp setup
Procedure:
-
Obtain a whole-cell recording from a cell expressing AMPA receptors.
-
Carefully withdraw the pipette to form an outside-out patch.
-
Position the patch in front of a multi-barreled perfusion pipette.
-
Rapidly switch the solution flowing over the patch from a control solution to a solution containing a known concentration of glutamate for a defined duration (e.g., 1-100 ms).
-
Record the evoked current.
-
To measure activation kinetics, analyze the rising phase of the current in response to a saturating concentration of agonist.
-
To measure deactivation, analyze the decay of the current after a brief (e.g., 1 ms) pulse of agonist.
-
To measure desensitization, analyze the decay of the current during a prolonged (e.g., 100 ms) application of agonist.
Visualizing the Processes
To better understand the experimental workflows and underlying biological processes, the following diagrams are provided.
Caption: Experimental workflows for measuring AMPA receptor kinetics.
Caption: Simplified AMPA receptor signaling pathway.
Conclusion
Both glutamate uncaging and fast perfusion systems are invaluable techniques for probing the kinetics of AMPA receptor currents. The choice of method depends on the specific scientific question. Glutamate uncaging offers unparalleled spatiotemporal resolution for studying receptors in their native synaptic environment, making it ideal for investigating synaptic function and plasticity. Fast perfusion systems, on the other hand, provide a robust method for characterizing the intrinsic kinetic properties of AMPA receptors in isolated membrane patches, which is essential for detailed biophysical studies and drug screening. By understanding the strengths and limitations of each approach, researchers can select the most appropriate tool to advance our knowledge of AMPA receptor function in health and disease.
References
- 1. Current Recording and Kinetic Analyses for Single AMPA Receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation Kinetics of AMPA Receptor Channels Reveal the Number of Functional Agonist Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Kinetic Properties of GluR2 AMPA Receptor Channels by Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Single-Photon versus Two-Photon Uncaging of NPEC-caged-(S)-AMPA
In the field of neuroscience and drug development, the precise spatiotemporal control of bioactive molecules is paramount for elucidating complex biological processes. Photolabile protecting groups, or "caged" compounds, offer a powerful tool for the light-induced release of neurotransmitters like AMPA. This guide provides a detailed comparison of single-photon and two-photon uncaging techniques for NPEC-caged-(S)-AMPA, a commonly used caged agonist for the AMPA receptor.
Introduction to Uncaging Techniques
Single-photon uncaging involves the absorption of a single high-energy photon, typically in the near-UV range, to cleave the caging group and release the active molecule. While effective, this method is limited by the linear absorption process, which can lead to uncaging along the entire light path, resulting in poor axial resolution.
Two-photon uncaging , conversely, relies on the simultaneous absorption of two lower-energy photons, usually in the infrared range. This is a nonlinear process, meaning the probability of absorption is proportional to the square of the light intensity. Consequently, uncaging is confined to the focal point where the photon density is highest, offering significantly improved three-dimensional spatial resolution.
Quantitative Performance Comparison
The efficiency of uncaging is determined by several key photophysical parameters. For single-photon uncaging, the uncaging efficiency is the product of the molar extinction coefficient (ε) and the quantum yield (Φ). For two-photon uncaging, the key metric is the two-photon uncaging action cross-section (δu), which is the product of the two-photon absorption cross-section (δa) and the quantum yield (Φ).
| Parameter | Single-Photon Uncaging | Two-Photon Uncaging | Reference |
| Caged Compound | This compound | This compound | |
| Excitation Wavelength | ~347 nm | Estimated ~700-750 nm | [1] |
| Molar Extinction Coefficient (ε) | 660 M⁻¹cm⁻¹ at 347 nm | Not Applicable | [1] |
| Quantum Yield (Φ) | 0.64 | 0.64 | [1] |
| Single-Photon Uncaging Efficiency (ε × Φ) | 422.4 M⁻¹cm⁻¹ | Not Applicable | Calculated |
| Two-Photon Uncaging Action Cross-section (δu) | Not Applicable | ~1 GM (estimated) | [2] |
| Spatial Resolution | Lower (micrometer scale in xy, poor in z) | Higher (sub-micrometer, femtoliter volume) | [1] |
| Tissue Penetration | Shallow | Deeper | |
| Phototoxicity | Higher risk with UV light | Lower risk with near-infrared light |
Note: The two-photon uncaging action cross-section for this compound has not been empirically determined in the reviewed literature. The value of ~1 GM is an estimation based on the reported two-photon uncaging cross-section of a 1-(2-nitrophenyl)ethyl (NPE)-caged coumarin, where the coumarin acts as a light-harvesting antenna. The actual value for this compound may differ.
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are generalized protocols for single-photon and two-photon uncaging of this compound in a neuronal preparation.
1. Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 100 mM).
-
For working solutions, dilute the stock solution in the extracellular recording solution to the desired final concentration (typically in the micromolar to millimolar range). Protect the solution from light to prevent premature uncaging.
2. Single-Photon Uncaging Protocol:
-
Light Source: A flash lamp or a near-UV laser (e.g., 355 nm) coupled to the microscope.
-
Procedure:
-
Perfuse the neuronal preparation with the working solution of this compound.
-
Position the light source to illuminate the area of interest.
-
Deliver a brief pulse of UV light (e.g., 1-10 ms) to induce uncaging.
-
Record the physiological response (e.g., postsynaptic currents via patch-clamp).
-
Vary the light intensity and duration to control the amount of released AMPA.
-
3. Two-Photon Uncaging Protocol:
-
Light Source: A mode-locked Ti:Sapphire laser tuned to the appropriate wavelength (estimated ~700-750 nm).
-
Procedure:
-
Perfuse the neuronal preparation with the working solution of this compound.
-
Identify the target region (e.g., a single dendritic spine) using two-photon imaging.
-
Focus the laser beam to a diffraction-limited spot on the target.
-
Deliver short pulses of infrared light (e.g., 0.5-5 ms) to trigger two-photon uncaging.
-
Record the resulting physiological signals.
-
Adjust laser power and pulse duration to modulate the local concentration of uncaged AMPA.
-
Visualizing the Processes
To better understand the concepts discussed, the following diagrams illustrate the AMPA receptor signaling pathway and the experimental workflows for both uncaging techniques.
Caption: AMPA Receptor Signaling Pathway.
Caption: Experimental Workflows for Uncaging.
Conclusion
The choice between single-photon and two-photon uncaging of this compound depends critically on the experimental goals. Single-photon uncaging offers a simpler and more cost-effective method for widespread activation of AMPA receptors. However, for applications requiring high spatial precision, such as the stimulation of individual synapses or dendritic compartments, two-photon uncaging is the superior technique. Its ability to confine uncaging to a femtoliter volume, coupled with deeper tissue penetration and reduced phototoxicity, makes it an invaluable tool for detailed investigations of synaptic function and plasticity. Future studies determining the two-photon action cross-section of this compound will be crucial for a more precise quantitative comparison and for optimizing its application in two-photon microscopy.
References
A Comparative Analysis of the Biological Inertness of Caged AMPA Compounds for Neuroscience Research
For Immediate Release
In the dynamic field of neuroscience, caged compounds have emerged as indispensable tools, allowing researchers to initiate biological processes with unparalleled spatial and temporal precision through photolysis. For studies focusing on the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, the biological inertness of the caged compound prior to uncaging is a critical parameter. An ideal caged compound should not interact with its target receptor or any other biological molecules, ensuring that any observed effects are solely attributable to the photoreleased agonist.[1][2] This guide provides a detailed comparison of commonly used caged glutamate compounds, assessing their performance in terms of biological inertness with supporting experimental data and protocols.
Performance Comparison of Caged Glutamate Compounds
The central requirement for a caged compound is that it remains biologically inert until a pulse of light releases the active molecule.[1][3] This means the compound should function as neither an agonist nor an antagonist at the receptor of interest. For caged compounds used in glutamatergic systems, this inertness is typically assessed by applying the compound to neurons and measuring for any change in membrane currents or receptor activity before photolysis.
The following table summarizes the known biological activities of several widely used caged glutamate compounds at both the target AMPA receptors and off-target GABA-A receptors.
| Caged Compound | Target Receptor (AMPA) Inertness | Off-Target Activity (GABA-A Receptor) | Typical Concentration |
| MNI-Glutamate | Inert: No activation or antagonism observed at concentrations up to 10-12 mM.[4] | Antagonist: Strong antagonist at concentrations used for two-photon uncaging, which can lead to epileptiform activity. | 2.5 - 10 mM |
| CDNI-Glutamate | Inert: No reported agonist or antagonist activity at AMPA receptors. | Antagonist: Exhibits off-target antagonism at GABA-A receptors at high concentrations (3-12 mM). | ~2 mM |
| RuBi-Glutamate | Inert: No reported agonist or antagonist activity at AMPA receptors. | Antagonist: Antagonistic side effects at GABA-A receptors are an issue, though potentially less so than MNI-Glutamate due to higher efficiency allowing for lower concentrations. | Variable |
| DEAC450-Glutamate | Inert: No reported agonist or antagonist activity at AMPA receptors. | Antagonist: Similar to RuBi-Glutamate, off-target effects on GABA-A receptors are a concern. | Variable |
| G5-MNI-Glutamate (Cloaked) | Inert: No reported agonist or antagonist activity at AMPA receptors. | Inert: Attachment of a G5 dendrimer "cloak" prevents GABA-A receptor antagonism at effective concentrations (up to 1 mM). | 0.25 - 1.0 mM |
Experimental Protocols
Protocol for Assessing Biological Inertness via Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure to test whether a caged glutamate compound exhibits any agonist or antagonist activity at AMPA receptors on a neuron before photolysis.
Objective: To measure the effect of the caged compound on baseline membrane current (testing for agonist activity) and on currents evoked by a known AMPA receptor agonist (testing for antagonist activity).
Materials:
-
Cultured neurons or acute brain slices (e.g., hippocampal CA1 pyramidal neurons).
-
Artificial cerebrospinal fluid (ACSF).
-
Patch pipette with internal solution (e.g., Cs-based to isolate excitatory currents).
-
Caged glutamate compound to be tested.
-
Known AMPA receptor agonist (e.g., AMPA or Kainate).
-
Known AMPA receptor antagonist (e.g., CNQX or NBQX) as a positive control for blockade.
-
Electrophysiology rig with amplifier, digitizer, and microscope.
Procedure:
-
Preparation: Prepare brain slices or neuronal cultures as per standard laboratory procedures. Continuously perfuse the sample with oxygenated ACSF.
-
Establish Whole-Cell Recording:
-
Visually identify a healthy neuron under the microscope.
-
Approach the neuron with a patch pipette containing the internal solution.
-
Establish a gigaohm seal and then rupture the membrane to achieve whole-cell configuration.
-
Clamp the neuron at a holding potential of -65 mV to record excitatory postsynaptic currents (EPSCs).
-
-
Test for Agonist Activity:
-
Record a stable baseline current for 2-3 minutes in normal ACSF.
-
Bath-apply the caged glutamate compound at the desired experimental concentration (e.g., 2.5 mM MNI-Glutamate).
-
Continue recording for 5-10 minutes. An inert compound will cause no change in the holding current.
-
-
Test for Antagonist Activity:
-
After confirming no agonist activity, continue to perfuse the neuron with the caged compound.
-
Puff a known concentration of an AMPA receptor agonist (e.g., 100 µM Kainate) onto the neuron to evoke an inward current. Repeat this several times to get a stable baseline response.
-
An inert caged compound will not change the amplitude of the agonist-evoked current. A decrease in amplitude would indicate antagonist activity.
-
-
Positive Control:
-
Wash out the caged compound.
-
Repeat the agonist puff application to ensure the response returns to baseline.
-
Apply a known AMPA receptor antagonist (e.g., 10 µM CNQX) and puff the agonist again. A significant reduction or complete block of the current confirms the experimental setup can detect antagonism.
-
-
Data Analysis:
-
Measure the holding current before and during the application of the caged compound.
-
Measure the peak amplitude of the currents evoked by the AMPA agonist in the absence and presence of the caged compound.
-
Perform statistical analysis to determine if any observed changes are significant.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key biological pathway and the experimental process described in this guide.
Caption: AMPA Receptor signaling pathways.
Caption: Experimental workflow for assessing biological inertness.
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
A Comparative Guide to Caged Compounds for AMPA Receptor Studies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview and comparison of caged compounds used to study α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological and experimental workflows to aid in the selection and application of these powerful research tools.
Caged compounds are photosensitive molecules that are biologically inert until activated by light. This property allows for the precise spatial and temporal control of the release of bioactive molecules, such as neurotransmitters, making them invaluable for studying dynamic processes in neuroscience, including the function of AMPA receptors. This guide focuses on caged compounds designed to interact with AMPA receptors, primarily caged glutamate as an agonist and various caged antagonists.
Comparison of Caged AMPA Receptor Agonists
The most common approach to activating AMPA receptors with light is through the use of caged glutamate. Several generations of these compounds have been developed, each with improved photophysical properties. The following table summarizes the key quantitative data for some of the most widely used caged glutamate compounds.
| Compound | One-Photon (1P) λmax (nm) | Quantum Yield (Φ) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Two-Photon (2P) λmax (nm) | Two-Photon Uncaging Cross-Section (δu) (GM) | Key Features & Considerations |
| MNI-Glu | 340[1] | 0.08[1] | 4,500[1] | 730[1] | 0.06[1] | Widely used, commercially available, well-characterized. However, it can act as a GABA-A receptor antagonist at concentrations used for two-photon uncaging. |
| CDNI-Glu | 330 | 0.50 | 6,400 | 720 | 0.06 | High quantum yield, leading to efficient glutamate release. |
| MDNI-Glu | 350 | 0.47 | 8,600 | 730 | 0.06 | High quantum yield and good two-photon sensitivity. |
| DEAC450-Glu | 450 | 0.39 | 43,000 | 900 | 0.50 | Red-shifted absorption maximum, enabling two-color uncaging experiments in combination with UV-sensitive cages. |
| RuBi-Glu | 450 | 0.13 | 5,600 | 800 | 0.14 | Visible light uncaging, compatible with two-photon excitation. |
GM (Goppert-Mayer units): 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹
Comparison of Caged AMPA Receptor Antagonists
Caged antagonists allow for the rapid and localized blockade of AMPA receptor function. Both competitive and non-competitive antagonists have been caged.
| Compound Type | Example | Mechanism of Action | Key Features & Considerations |
| Competitive | MNI-caged γ-DGG | Competes with glutamate for the agonist binding site. | γ-D-glutamyl-glycine (γ-DGG) is a fast-equilibrating antagonist. MNI-caged γ-DGG allows for the investigation of transmitter dynamics at the synapse. |
| Non-competitive | Caged GYKI 52466 | Binds to an allosteric site on the AMPA receptor to inhibit channel function. | GYKI 52466 and related 2,3-benzodiazepines are selective non-competitive AMPA receptor antagonists. Caging these compounds would allow for precise temporal control of non-competitive inhibition. |
Experimental Protocols
Two-Photon Glutamate Uncaging Combined with Whole-Cell Patch-Clamp Recording
This protocol describes the procedure for stimulating individual dendritic spines with two-photon uncaging of glutamate while recording the postsynaptic response using whole-cell patch-clamp.
Materials:
-
Acute brain slices (e.g., hippocampus or cortex)
-
Artificial cerebrospinal fluid (ACSF)
-
Caged glutamate compound (e.g., MNI-Glu)
-
Two-photon microscope with a Ti:sapphire laser
-
Patch-clamp amplifier and recording equipment
-
Pipettes for whole-cell recording filled with internal solution containing a fluorescent dye (e.g., Alexa Fluor 594) to visualize cell morphology.
Procedure:
-
Slice Preparation: Prepare acute brain slices (300 µm thick) from the brain region of interest.
-
Incubation: Incubate slices in ACSF for at least 1 hour before recording.
-
Caged Compound Application: Bath-apply the caged glutamate compound (e.g., 0.2 mM MNI-caged glutamate) to the recording chamber.
-
Cell Identification and Patching: Identify a target neuron under the microscope. Establish a whole-cell patch-clamp recording from the neuron.
-
Dendrite and Spine Visualization: Fill the neuron with a fluorescent dye through the patch pipette to visualize its dendritic arbor and individual spines using two-photon imaging.
-
Two-Photon Uncaging:
-
Tune the Ti:sapphire laser to the two-photon excitation maximum of the caged compound (e.g., ~720 nm for MNI-Glu).
-
Focus the laser beam to a small spot on the head of a dendritic spine.
-
Deliver a short laser pulse (e.g., 0.5-2 ms) to uncage glutamate.
-
-
Data Acquisition: Record the excitatory postsynaptic current (EPSC) or potential (EPSP) evoked by the uncaged glutamate using the patch-clamp amplifier.
-
Data Analysis: Analyze the amplitude, rise time, and decay kinetics of the recorded synaptic responses.
Mapping Synaptic Circuits with Caged Glutamate
This protocol outlines a method for mapping the spatial distribution of synaptic inputs onto a neuron using laser scanning photostimulation with caged glutamate.
Materials:
-
Acute brain slices
-
ACSF containing a caged glutamate compound (e.g., MNI-Glu)
-
UV laser or a two-photon laser for uncaging
-
Scanning system (e.g., galvanometer-based mirrors)
-
Whole-cell patch-clamp setup
-
Data acquisition and analysis software
Procedure:
-
Slice and Recording Setup: Prepare brain slices and establish a whole-cell recording from a neuron of interest as described in the previous protocol.
-
Photostimulation Grid: Define a grid of stimulation points covering the area of interest around the recorded neuron.
-
Sequential Photostimulation: Sequentially deliver brief pulses of light to each point in the grid to uncage glutamate.
-
Recording Synaptic Responses: For each stimulation point, record the synaptic currents in the patched neuron.
-
Map Generation: Create a map of synaptic inputs by plotting the amplitude of the synaptic response as a function of the stimulation location.
-
Analysis: Analyze the spatial pattern of inputs to determine the organization of the local circuit.
Mandatory Visualizations
AMPA Receptor Trafficking Pathway
The following diagram illustrates the key steps in the trafficking of AMPA receptors to and from the postsynaptic membrane, a fundamental process in synaptic plasticity.
Caption: AMPA receptor trafficking pathway.
Experimental Workflow for Mapping Neuronal Circuits
This diagram outlines the logical flow of an experiment designed to map synaptic connections using caged glutamate photostimulation.
References
benchmarking NPEC-caged-(S)-AMPA against other photolabile neurotransmitters
A Comparative Guide to NPEC-caged-(S)-AMPA for High-Precision Neuroscience Research
For researchers, scientists, and drug development professionals at the forefront of neuroscience, the precise spatiotemporal control of neurotransmitter release is paramount. Photolabile "caged" compounds have emerged as indispensable tools for achieving this control, enabling the light-induced release of bioactive molecules. This guide provides a comprehensive comparison of this compound with other commonly used photolabile neurotransmitters, offering a detailed analysis of their performance based on available experimental data.
Performance Comparison of Photolabile Neurotransmitters
The efficacy of a caged compound is determined by several key photophysical parameters. The ideal caged neurotransmitter exhibits high quantum yield (Φ), a large two-photon absorption cross-section (δ₂), and minimal biological activity in its caged form. The following table summarizes the key performance metrics for this compound and other widely used caged glutamate analogs.
| Compound | Caging Group | Wavelength (nm) | Quantum Yield (Φ) | Two-Photon Cross-Section (δ₂) (GM) | Key Features |
| This compound | 1-(2-nitrophenyl)ethyl (NPEC) | ~347 (UV) | 0.64[1][2][3] | Data not readily available | High quantum yield in the near-UV spectrum.[1][2] |
| MNI-caged-glutamate | 4-methoxy-7-nitroindolinyl (MNI) | ~330 (UV), ~720 (2P) | 0.085 | 0.06 @ 740 nm | Well-established for two-photon uncaging, but can exhibit off-target effects on GABA-A receptors. |
| CDNI-caged-glutamate | 4-carboxymethoxy-5,7-dinitroindolinyl (CDNI) | ~330 (UV), ~720 (2P) | 0.5 - 0.6 | 0.06 @ 720 nm | High quantum yield and good water solubility. |
| RuBi-glutamate | Ruthenium-bipyridine (RuBi) | ~450 (Visible), ~800 (2P) | ~0.13 | 0.14 @ 800 nm | Excitable with visible light, reducing potential phototoxicity. |
Experimental Protocols
Accurate benchmarking of photolabile neurotransmitters relies on standardized experimental protocols. Below are methodologies for two key experiments used to characterize caged compounds.
Protocol 1: Determination of Quantum Yield (Φ)
The quantum yield of uncaging is a measure of the efficiency of photolysis. It is defined as the ratio of the number of molecules uncaged to the number of photons absorbed.
Methodology:
-
Sample Preparation: Prepare a solution of the caged compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration that gives an absorbance of approximately 0.1 at the wavelength of maximum absorption (λmax).
-
Actinometry: Use a well-characterized chemical actinometer (e.g., potassium ferrioxalate) to accurately measure the photon flux of the light source at the uncaging wavelength.
-
Photolysis: Irradiate the sample solution with a monochromatic light source at the λmax for a defined period.
-
Analysis: Quantify the amount of photoreleased neurotransmitter using a sensitive analytical method such as high-performance liquid chromatography (HPLC) or a specific biological assay (e.g., receptor binding assay).
-
Calculation: The quantum yield (Φ) is calculated using the following formula: Φ = (moles of product formed) / (moles of photons absorbed)
Protocol 2: Measurement of Two-Photon Cross-Section (δ₂)
The two-photon cross-section is a measure of the probability of simultaneous absorption of two photons by a molecule. This parameter is crucial for two-photon uncaging applications.
Methodology:
-
Instrumentation: A femtosecond-pulsed laser tuned to the desired two-photon excitation wavelength and a sensitive fluorescence detection system are required.
-
Reference Standard: Use a well-characterized two-photon fluorescent standard with a known two-photon absorption spectrum and cross-section (e.g., fluorescein or rhodamine B).
-
Fluorescence Measurement: Measure the two-photon excited fluorescence intensity of both the caged compound and the reference standard under identical experimental conditions (laser power, focusing, etc.).
-
Data Analysis: The two-photon cross-section of the caged compound (δ₂,sample) can be calculated relative to the standard (δ₂,ref) using the following equation: δ₂,sample = δ₂,ref * (F_sample / F_ref) * (C_ref / C_sample) * (n_ref / n_sample) where F is the integrated fluorescence intensity, C is the concentration, and n is the refractive index of the solvent.
-
Action Cross-Section: For caged compounds, the more relevant parameter is the two-photon uncaging action cross-section (δ_u), which is the product of the two-photon absorption cross-section and the quantum yield of uncaging (δ_u = δ₂ * Φ). This can be determined by quantifying the amount of released neurotransmitter as a function of the incident laser power.
Signaling Pathway and Experimental Workflow
To visualize the processes involved in the use of this compound, the following diagrams illustrate the AMPA receptor signaling pathway upon photolysis and a typical experimental workflow for benchmarking caged compounds.
References
Safety Operating Guide
Proper Disposal of NPEC-caged-(S)-AMPA: A Safety and Operations Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of NPEC-caged-(S)-AMPA, a photolabile agonist of the AMPA receptor. Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents in a laboratory setting.
Chemical and Physical Data
A summary of the key quantitative data for this compound is presented below. This information is crucial for safe handling and in the event of an emergency.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₇N₃O₈ | [1][2] |
| Molecular Weight | 379.32 g/mol | [1] |
| CAS Number | 1257323-84-4 | |
| Purity | ≥98% | |
| Appearance | Powder | |
| Storage Temperature | -20°C | |
| Solubility | Soluble to 5 mM in water (with gentle warming) and to 100 mM in DMSO |
Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound, like all laboratory chemicals, must be handled systematically to minimize risks. The primary route of disposal is through a licensed hazardous waste management company. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: Laboratory coat.
Preparing for Disposal
All waste containing this compound, whether in solid form, in solution, or as contaminated labware, must be segregated and prepared for collection by a certified hazardous waste disposal service.
-
Solid Waste:
-
Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed container.
-
Label the container as "Hazardous Waste" and clearly indicate the contents: "this compound".
-
-
Liquid Waste (Solutions):
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, sealed, and shatter-proof container.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Label the container as "Hazardous Waste" and list all components, including solvents and the estimated concentration of this compound.
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, microfuge tubes, and gloves that have come into contact with this compound should be collected in a designated, sealed hazardous waste bag or container.
-
Label the container as "Hazardous Waste - Contaminated Sharps/Labware" and specify the contaminant "this compound".
-
Spill Management
In the event of a spill, immediate and appropriate action is required:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
Don PPE: Wear appropriate PPE as listed above.
-
Containment: For a solid spill, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the collected hazardous waste. Provide them with a full inventory of the waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Experimental Protocols Cited
References
Personal protective equipment for handling NPEC-caged-(S)-AMPA
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of NPEC-caged-(S)-AMPA, a photo-labile agonist of the AMPA receptor. Adherence to these procedures is essential to ensure personal safety and maintain the integrity of your research.
Compound Identification and Properties
This compound is a light-sensitive compound designed to release the neuroactive molecule (S)-AMPA upon photolysis. Its caged nature renders it inactive until illuminated with an appropriate light source.
| Property | Value | Source |
| CAS Number | 1257323-84-4 | [1] |
| Molecular Formula | C₁₆H₁₇N₃O₈ | [1] |
| Molecular Weight | 379.32 g/mol | [1] |
| Appearance | Solid powder | N/A |
| Solubility | Soluble in DMSO | N/A |
| Storage Temperature | -20°C, protect from light | [1] |
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound was not publicly available, an SDS for a structurally related and functionally similar compound, "AMPA receptor modulator-3," provides critical safety data. Due to the structural similarity and intended biological activity, the following precautions should be taken.
GHS Hazard Classification (Anticipated)
-
Pictograms: nötig
-
Signal Word: Warning
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.
-
Precautionary Statements:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
Response: IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER or doctor if you feel unwell.
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
-
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in solid form or in solution.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Protects against skin contact with the potentially neuroactive and irritant compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Prevents eye contact with the solid compound or solutions. |
| Body Protection | Laboratory coat | Protects clothing and skin from accidental spills. |
| Respiratory Protection | Use in a certified chemical fume hood | Engineering control to prevent inhalation of the powdered compound. A respirator may be required for large spills or if a fume hood is not available. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and experimental success.
Operational Plan: Step-by-Step Handling Protocol
-
Receiving and Storage:
-
Upon receipt, immediately transfer the compound to a designated, light-proof container.
-
Store at -20°C in a secure location.
-
Log the compound in your chemical inventory.
-
-
Preparation of Stock Solutions:
-
All handling of the solid compound must be performed in a certified chemical fume hood.
-
Wear all required PPE (double nitrile gloves, safety glasses, lab coat).
-
To prepare a stock solution, carefully weigh the desired amount of this compound.
-
Add the appropriate solvent (e.g., DMSO) to the desired concentration.
-
Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
-
Use in Experiments:
-
When diluting the stock solution for experiments, continue to work in a fume hood and wear appropriate PPE.
-
Minimize exposure of the compound to ambient light to prevent premature uncaging.
-
Prepare all solutions as fresh as possible for each experiment.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
Dispose of any remaining solid this compound as hazardous chemical waste.
-
Place in a clearly labeled, sealed container.
-
-
Liquid Waste:
-
Collect all unused stock solutions and experimental solutions containing this compound in a designated hazardous waste container.
-
The waste container should be clearly labeled with the contents, including the solvent.
-
Photolysis byproducts, which may include nitroso compounds, should also be collected in this waste stream.
-
-
Contaminated Materials:
-
Dispose of all contaminated materials, such as pipette tips, gloves, and weighing paper, as hazardous chemical waste.
-
Place these materials in a designated, sealed waste bag within the fume hood.
-
-
Waste Pickup:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
For small spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
Workflow for Safe Handling of this compound
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
